Aurora A inhibitor 1
Description
Properties
Molecular Formula |
C25H28ClF2N5O2 |
|---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridinyl]methyl]-2-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H28ClF2N5O2/c1-14-9-20(30-21-10-15(2)31-32-21)29-19(22(14)27)12-25(24(34)35)7-8-33(16(3)11-25)13-17-5-4-6-18(26)23(17)28/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,34,35)(H2,29,30,31,32)/t16-,25-/m1/s1 |
InChI Key |
FFBJZTQMALZDTE-PUAOIOHZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O |
Canonical SMILES |
CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Role of Aurora A Inhibitor 1
Abstract
Aurora A kinase is a pivotal serine/threonine kinase that governs critical stages of mitosis, including centrosome maturation and bipolar spindle assembly.[1][2][3] Its amplification and overexpression are frequently correlated with tumorigenesis, establishing it as a high-value target for cancer therapy.[4] Aurora A Inhibitor 1 is a novel, potent, and highly selective small molecule designed to inhibit the catalytic activity of Aurora A kinase.[5] This technical guide provides a comprehensive overview of the biochemical function of this compound, its mechanism of action, its impact on cellular signaling pathways, and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and kinase inhibitor development.
The Role of Aurora A Kinase in Cell Cycle and Oncology
The Aurora Kinase Family
The Aurora kinase family in mammals comprises three highly conserved serine/threonine kinases: Aurora A, Aurora B, and Aurora C.[6] While structurally similar, particularly in their C-terminal catalytic domains, their functions, localization, and expression patterns throughout the cell cycle are distinct.[7][8] Aurora A is primarily involved in regulating mitotic entry and spindle formation from the centrosome.[8] In contrast, Aurora B functions as a component of the chromosomal passenger complex, crucial for chromosome segregation and cytokinesis.[3][7]
Aurora A: A Key Mitotic Regulator
The expression of Aurora A is tightly regulated and peaks during the G2 and M phases of the cell cycle.[1][7] Its functions are essential for the orderly progression through mitosis:
-
Centrosome Maturation and Separation: During the G2 phase, Aurora A is recruited to the centrosome, where it phosphorylates numerous substrates to promote the maturation and separation of centrosomes, a prerequisite for the formation of a bipolar spindle.[2][9]
-
Mitotic Entry: Aurora A facilitates entry into mitosis by phosphorylating and activating key cell cycle proteins, including the CDK-activating phosphatase CDC25B, which in turn activates the Cyclin-B/CDK1 complex.[9][10]
-
Spindle Assembly: The kinase plays a critical role in the assembly and stability of the mitotic spindle by targeting proteins such as the microtubule-associated protein TPX2.[3][6]
Overexpression of Aurora A in Cancer
The gene encoding Aurora A is located on chromosome 20q13, a region frequently amplified in various human cancers.[1] Overexpression of Aurora A leads to genetic instability, aneuploidy, and cellular transformation.[4][9] This aberrant activity disrupts normal mitotic checkpoints and promotes cell proliferation, making Aurora A an attractive therapeutic target. Consequently, numerous small-molecule inhibitors have been developed to target its ATP-binding site.[4][11]
This compound: A Potent and Selective Modulator
Overview and Mechanism of Action
This compound is a potent and exceptionally selective ATP-competitive inhibitor of Aurora A kinase.[5] By occupying the ATP-binding pocket, it blocks the phosphotransferase activity of the enzyme, preventing the phosphorylation of its downstream substrates.[11] This inhibition disrupts the cascade of events orchestrated by Aurora A, leading to severe defects in mitotic progression. The primary cellular consequences include failed centrosome separation, defective spindle assembly, prolonged mitotic arrest, and ultimately, the induction of apoptosis in rapidly dividing cancer cells.[11][12]
Quantitative Inhibitory Profile
This compound demonstrates high potency against its target. Biochemical assays have quantified its inhibitory activity, highlighting its selectivity over other closely related kinases.
| Parameter | Target Enzyme | Value | Reference |
| IC50 | Aurora A | 3.4 nM | [5][13] |
| Ki | Aurora A | 0.5 nM | [14] |
| Ki | Aurora A / TPX2 Complex | 0.2 nM | [14] |
| Ki | Aurora B / INCENP Complex | 180 nM | [14] |
| Cellular Selectivity | Aurora B, CDKs | No inhibition observed | [5] |
Comparative Analysis with Other Aurora Kinase Inhibitors
To provide context, the inhibitory profile of this compound is compared here with other well-characterized Aurora kinase inhibitors currently in preclinical and clinical development. The data underscores the superior selectivity of this compound.
| Compound | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (AurB / AurA) | Reference |
| This compound (Ki) | 0.5 | 180 | 360-fold | [14] |
| Alisertib (MLN8237) (Ki) | 0.1 | 2.7 | 27-fold | [14] |
| MK-5108 (Ki) | ≤0.01 | 1.8 | >180-fold | [14] |
| MK-8745 (Ki) | 0.2 | 206 | 1030-fold | [14] |
| PHA-739358 (IC50) | 13 | 79 | 6-fold | [15] |
| ZM447439 (IC50) | 110 | 130 | ~1.2-fold | [16] |
Core Signaling Pathways and Cellular Consequences of Inhibition
Disruption of Mitotic Progression
Aurora A acts as a central node in the signaling network that controls mitosis. Its inhibition by this compound triggers a collapse of this network. The kinase's activation, often facilitated by co-activators like TPX2, is a critical step.[14] Once active, Aurora A phosphorylates a suite of substrates that execute the formation of the mitotic apparatus.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. Biology of Aurora A kinase: implications in cancer manifestation and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Aurora kinase - Wikipedia [en.wikipedia.org]
- 7. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 12. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Aurora A Inhibition on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora A kinase (AURKA) is a critical serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, bipolar spindle assembly, and mitotic entry.[1][2] Its expression and activity are tightly regulated, peaking during the G2 and M phases of the cell cycle.[1] Overexpression of AURKA is a common feature in many human cancers and is linked to genomic instability and tumorigenesis. Consequently, AURKA has emerged as a high-value target for cancer therapy. This technical guide provides an in-depth analysis of the effects of selective Aurora A inhibitors on cell cycle progression, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.
Core Mechanism of Action of Aurora A Inhibitors on the Cell Cycle
Selective inhibitors of Aurora A are typically ATP-competitive molecules that prevent the kinase from phosphorylating its downstream substrates.[3] The primary consequence of this inhibition is a disruption of mitotic processes.[4] Inhibition of AURKA's catalytic activity leads to defects in centrosome separation and maturation, failure to form a proper bipolar mitotic spindle, and ultimately, a robust G2/M phase cell cycle arrest.[3][4] This mitotic arrest is often transient and can lead to several cellular fates, including apoptosis, endoreduplication resulting in polyploidy, or mitotic catastrophe.[5][6]
Quantitative Effects of Aurora A Inhibitors on Cell Cycle Distribution
The hallmark of Aurora A inhibition is a significant accumulation of cells in the G2/M phase of the cell cycle. This effect has been quantified across various cancer cell lines using different selective inhibitors.
Table 1: Effect of MLN8237 (Alisertib) on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| MM1.S (Multiple Myeloma) | DMSO (24h) | 59.8 | 24.3 | 15.9 | [7] |
| 0.5µM MLN8237 (24h) | 26.9 | 10.2 | 62.9 | [7] | |
| OPM1 (Multiple Myeloma) | DMSO (24h) | 65.5 | 16.9 | 17.6 | [7] |
| 0.5µM MLN8237 (24h) | 48.7 | 12.1 | 39.2 | [7] | |
| T24 (Bladder Cancer) | No Treatment (48h) | - | - | 9 (4N) | [8] |
| 1µM MLN8237 (48h) | - | - | 72 (4N) | [8] | |
| UM-UC-3 (Bladder Cancer) | No Treatment (48h) | - | - | 10 (4N) | [8] |
| 1µM MLN8237 (48h) | - | - | 84 (4N) | [8] | |
| RT4 (Bladder Cancer) | No Treatment (48h) | - | - | 22 (4N) | [8] |
| 1µM MLN8237 (48h) | - | - | 92 (4N) | [8] |
Table 2: Effect of MK-5108 on Cell Cycle Distribution in Epithelial Ovarian Cancer (EOC) Stem Cells
| Cell Line | Treatment | % G1 | % S | % G2/M | Reference |
| EOC Stem Cell 1 | DMSO (24h) | 55.2 | 26.1 | 18.7 | [3] |
| 5µM MK-5108 (24h) | 16.3 | 13.9 | 69.8 | [3] | |
| 5µM MK-5108 (48h) | 11.2 | 10.5 | 78.3 | [3] |
Table 3: Effect of LY3295668 (AK-01) on G2 Phase Population in Merkel Cell Carcinoma (MCC) Cells
| Cell Line | Treatment (48h) | % Increase in G2 Population (vs. Control) | Reference |
| MCC-9 | 300nM LY3295668 | Significant Increase | [9] |
| MKL-1 | 300nM LY3295668 | Significant Increase | [9] |
| MCC-5 | 300nM LY3295668 | No Significant Increase | [9] |
Key Signaling Pathways and Logical Relationships
Aurora A Signaling Pathway in Mitosis
Aurora A is a central node in the regulation of mitotic entry and spindle formation. It is activated by phosphorylation and binding to cofactors like TPX2. Once active, it phosphorylates a cascade of downstream targets essential for mitotic progression.
Caption: Aurora A signaling cascade during the G2/M transition and its inhibition.
Logical Flow of Aurora A Inhibition Leading to Cell Cycle Arrest
The inhibition of Aurora A initiates a series of events that culminate in mitotic arrest and potential cell death.
Caption: Cellular consequences following the inhibition of Aurora A kinase activity.
Experimental Protocols
Cell Synchronization
To study the effects of inhibitors on specific cell cycle phases, cell populations are often synchronized. A common method is the double thymidine block, which arrests cells at the G1/S boundary.[1]
-
Initial Seeding: Plate cells at an appropriate density to ensure they do not reach confluency during the synchronization process.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[1] This will arrest cells that are synthesizing DNA.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed 1x PBS, and add fresh, pre-warmed complete medium. Incubate for 9 hours.[1]
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours. At this point, the majority of cells will be arrested at the G1/S boundary.[1]
-
Final Release: Remove the thymidine and add fresh medium. Cells will now progress through the cell cycle in a synchronized manner. Samples can be collected at various time points post-release to analyze progression through S, G2, and M phases.
Cell Cycle Analysis via Flow Cytometry (Propidium Iodide Staining)
This is the standard method for quantifying cell cycle distribution based on DNA content.
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Detailed Protocol Steps:
-
Cell Preparation: After inhibitor treatment for the desired duration, harvest adherent cells using trypsin-EDTA and pellet all cells by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Washing: Resuspend the cell pellet in cold 1x PBS, centrifuge again, and discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding ice-cold 70% ethanol dropwise to prevent clumping. Fix for at least 1 hour at 4°C.[10] Cells can be stored in ethanol at -20°C for longer periods.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with 1x PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in a buffer like PBS with 0.1% Triton X-100.[8] The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature or 37°C, protected from light.[3]
-
Analysis: Analyze the samples on a flow cytometer. Propidium iodide fluorescence is typically detected in the FL2 or a similar red channel. The resulting histogram will show peaks corresponding to cells with 2N DNA content (G0/G1 phase), cells with 4N DNA content (G2/M phase), and a broader distribution in between representing cells in S phase.
Immunofluorescence Staining for Mitotic Spindles
This technique allows for the direct visualization of the structural defects in the mitotic apparatus caused by Aurora A inhibition.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Treatment: Treat cells with the Aurora A inhibitor for the desired time.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells, for example, with 10% neutral buffered formalin for 10 minutes at room temperature or with ice-cold methanol at -20°C for 10 minutes.[11][12]
-
Permeabilization: If using a cross-linking fixative like formalin, permeabilize the cells with a detergent solution (e.g., 0.1-0.25% Triton X-100 in PBS) for 10 minutes.[11]
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin or 10% normal goat serum in PBS) for at least 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a spindle component, such as anti-α-tubulin (for microtubules) or anti-γ-tubulin (for centrosomes), diluted in blocking buffer. Incubation is typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) that recognizes the primary antibody. This step should be done in the dark for 1 hour at room temperature.
-
Counterstaining and Mounting: Wash the cells three times with PBS. A DNA counterstain like DAPI can be added to the second wash to visualize chromosomes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Cells treated with an Aurora A inhibitor will often display monopolar or multipolar spindles, contrasting with the normal bipolar spindles seen in control cells.
Conclusion
The inhibition of Aurora A kinase potently disrupts cell cycle progression, primarily by inducing a G2/M arrest due to defects in mitotic spindle formation. This fundamental mechanism of action is supported by extensive quantitative data from flow cytometry and visualized through immunofluorescence. The detailed protocols provided herein serve as a guide for researchers to accurately assess the impact of novel Aurora A inhibitors. Understanding these effects at a technical level is crucial for the continued development of this important class of anti-cancer therapeutics.
References
- 1. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 2. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Protocols [moorescancercenter.ucsd.edu]
- 6. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The investigational Aurora kinase A inhibitor MLN8237 induces defects in cell viability and cell cycle progression in malignant bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Properties of Aurora A Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage investigation into the properties of Aurora A Inhibitor 1, also known as TCS7010. This potent and selective small molecule inhibitor of Aurora A kinase has demonstrated significant potential in preclinical studies. This document summarizes its biochemical and cellular activities, outlines detailed experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved in its evaluation.
Core Properties and Activity of this compound (TCS7010)
This compound is a 2,4-dianilinopyrimidine derivative that exhibits high potency and selectivity for Aurora A kinase.[1] Its mechanism of action involves competing with ATP for the kinase's binding site, thereby inhibiting its catalytic activity.[1] This inhibition leads to a cascade of cellular events, primarily disrupting mitotic progression and inducing apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (TCS7010) in various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity
| Target | IC50 (nM) | Selectivity (fold vs. Aurora A) | Reference |
| Aurora A | 3.4 | - | [1] |
| Aurora B | 3400 | 1000 | [1] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 190 | [1] |
| HT29 | Colorectal Carcinoma | 2900 | [1] |
| HeLa | Cervical Cancer | 416 | [1] |
| KCL-22 | Chronic Myelogenous Leukemia | Effective at 500-5000 | [1] |
| KG-1 | Acute Myelogenous Leukemia | Effective at 500-5000 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Effective at 500-5000 | [1] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the signaling pathways it modulates and the experimental workflows used to characterize it.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound (TCS7010).
Biochemical Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from the methods used to determine the IC50 values of TCS7010 against Aurora A and Aurora B kinases.[1]
-
Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
GST-fused N-terminus of Histone H3 (amino acids 1-18) as substrate
-
96-well ELISA plates
-
Phosphate-Buffered Saline (PBS)
-
I-block blocking buffer
-
Kinase buffer (composition not specified, but typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP (at a concentration near the Km for each kinase, e.g., 30 µM)
-
This compound (TCS7010) dissolved in DMSO
-
Anti-phospho-Histone H3 (Ser10) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
1 M Phosphoric acid (stop solution)
-
Plate reader
-
-
Procedure:
-
Coat 96-well ELISA plates with 2 µg/mL of GST-Histone H3 substrate in PBS overnight at 4°C.
-
Wash the plates with PBS and block with 1 mg/mL I-block in PBS for 1 hour at room temperature.
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 4%).
-
Add the diluted inhibitor to the wells.
-
Initiate the kinase reaction by adding Aurora A (e.g., 5 ng/mL) or Aurora B (e.g., 45 ng/mL) and ATP (30 µM) to the wells.
-
Incubate for 40 minutes at 30°C.
-
Wash the plates with PBS containing 0.05% Tween-20 (PBST).
-
Add the anti-phospho-Histone H3 (Ser10) primary antibody and incubate for 1 hour at room temperature.
-
Wash with PBST.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash with PBST.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction by adding 1 M phosphoric acid.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is based on the methodology used to determine the anti-proliferative IC50 values of TCS7010 in various cancer cell lines.[1]
-
Materials:
-
HCT116, HT29, or other cancer cell lines
-
Complete cell culture medium
-
384-well opaque-walled plates
-
This compound (TCS7010) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in 384-well opaque-walled plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 50 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 10 µL of the diluted inhibitor to the wells. Include vehicle control (DMSO) wells.
-
Incubate for 4 days (96 hours) at 37°C in a 5% CO2 atmosphere.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is adapted from studies investigating the effect of TCS7010 on the cell cycle distribution of HCT116 cells.[2]
-
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound (TCS7010) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1 mM EDTA, and 50 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control (DMSO) for 18 and 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Apoptosis Assay (Annexin V and PI Staining)
This protocol is based on the methodology used to assess apoptosis induction by TCS7010 in HCT116 cells.[2]
-
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound (TCS7010) dissolved in DMSO
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle control for 24 hours.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Western Blot Analysis for Phospho-Aurora A
This protocol describes a general method to assess the inhibition of Aurora A phosphorylation in cells treated with TCS7010.[2]
-
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound (TCS7010) dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-Aurora A (Thr288) and anti-total Aurora A
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed HCT116 cells and treat with various concentrations of this compound for a short duration (e.g., 15 minutes to 2 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Aurora A (Thr288) primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Aurora A antibody to confirm equal loading.
-
References
An In-depth Technical Guide to the Fundamental Interactions of Aurora A Inhibitor 1 with Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aurora A inhibitor 1 (also known as TCS7010), a potent and selective small molecule inhibitor of Aurora A kinase. This document details its mechanism of action, its interaction with kinases, and provides detailed protocols for key experimental assays used in its characterization.
Introduction to Aurora A Kinase and its Inhibition
Aurora A is a key serine/threonine kinase that plays a crucial role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[1][2] Its overexpression is frequently observed in a wide range of human cancers and is often associated with genomic instability and tumorigenesis.[3][4] Consequently, Aurora A has emerged as a significant target for cancer therapy.[3] Aurora A inhibitors are a class of drugs that function by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates and leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4]
This compound (TCS7010)
This compound, also referred to as TCS7010, is a potent and highly selective inhibitor of Aurora A kinase.[3] It belongs to the 2,4-dianilinopyrimidine class of compounds.[5]
Chemical Structure:
Mechanism of Action
TCS7010 exerts its anti-cancer effects by selectively inhibiting the kinase activity of Aurora A. This inhibition leads to a cascade of cellular events culminating in apoptosis. The primary mechanism of action involves the induction of the unfolded protein response (UPR) mediated by the generation of reactive oxygen species (ROS).[4][6][7] This ROS-mediated UPR signaling pathway ultimately triggers programmed cell death.[3][6][7]
Interaction with Kinases and Quantitative Data
TCS7010 is characterized by its high potency against Aurora A and remarkable selectivity over the closely related Aurora B kinase.
Table 1: In Vitro Kinase Inhibition Profile of this compound (TCS7010)
| Kinase | IC50 (nM) | Selectivity vs. Aurora B |
| Aurora A | 3.4 | >1000-fold |
| Aurora B | >3400 | - |
Data sourced from multiple references.[3][8]
The high selectivity of TCS7010 for Aurora A over Aurora B is attributed to a single amino acid difference within the ATP-binding pocket of the kinases.[5] Specifically, the threonine residue at position 217 (Thr217) in Aurora A is a key determinant for the high-affinity binding of this inhibitor class.[2][5] In Aurora B, the corresponding residue is a glutamate (Glu161), which results in significantly weaker inhibition by TCS7010.[5]
A comprehensive kinase selectivity profile for TCS7010 against a broad panel of kinases is not publicly available at the time of this writing. However, the known high selectivity against Aurora B suggests a targeted mode of action.
Table 2: Anti-proliferative Activity of this compound (TCS7010) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.3776 |
| HT29 | Colon Carcinoma | 5.6 |
| HeLa | Cervical Cancer | 0.416 |
| KCL-22 | Leukemia | ~5 |
| KG-1 | Leukemia | <5 |
| HL-60 | Leukemia | <5 |
Data compiled from multiple sources.[3][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
ELISA-based Kinase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.
Materials:
-
Recombinant Aurora A and Aurora B kinase
-
GST-fused N-terminus of Histone H3 (amino acids 1-18) as substrate
-
96-well ELISA plates
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., 1 mg/mL I-block in PBS)
-
Kinase buffer (specific composition may vary, but typically contains Tris-HCl, MgCl2, DTT, and ATP)
-
ATP solution (e.g., 30 µM)
-
This compound (TCS7010) at various concentrations
-
Anti-phospho-Histone H3 (Ser10) primary antibody (e.g., 6G3 mouse monoclonal)
-
HRP-conjugated secondary antibody (e.g., sheep-anti-mouse HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M Phosphoric acid)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with 2 µg/mL of the GST-Histone H3 substrate in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the respective kinase (e.g., 5 ng/mL Aurora A or 45 ng/mL Aurora B).
-
Add the inhibitor at various concentrations to the designated wells. Include a DMSO control.
-
Add the kinase reaction mixture to the wells.
-
Incubate for 40 minutes at 30°C.
-
-
Washing: Wash the plate three times with PBST.
-
Primary Antibody Incubation: Add the anti-phospho-Histone H3 (Ser10) primary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (CellTiter-Glo®)
This luminescent cell viability assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines (e.g., HCT116, HT29, HeLa)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
This compound (TCS7010) at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into opaque-walled multiwell plates at a predetermined density (e.g., 5,000-10,000 cells/well for a 96-well plate) in their respective culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: Add various concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Reagent Addition: Equilibrate the plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control for each inhibitor concentration and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound (TCS7010) at an effective concentration (e.g., 5 µM)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cells with this compound for a specified time (e.g., 24 hours). Include an untreated or DMSO-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Signaling Pathways and Visualizations
Inhibition of Aurora A by TCS7010 disrupts the normal progression of mitosis and activates stress-induced apoptotic pathways.
Caption: this compound signaling pathway.
Caption: ELISA-based kinase inhibition assay workflow.
Caption: Annexin V apoptosis assay workflow.
Conclusion
This compound (TCS7010) is a highly potent and selective inhibitor of Aurora A kinase with demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines. Its mechanism of action, involving the induction of ROS and the UPR pathway, provides a clear rationale for its anti-tumor effects. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this and similar compounds in the field of oncology drug discovery and development. The high selectivity of TCS7010 for Aurora A over Aurora B makes it a valuable tool for dissecting the specific roles of Aurora A in cellular processes.
References
- 1. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A class of 2,4-bisanilinopyrimidine Aurora A inhibitors with unusually high selectivity against Aurora B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Aurora A inhibitor 1 and its role in mitotic spindle formation
An In-depth Technical Guide to Aurora A Inhibition and its Role in Mitotic Spindle Formation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aurora A kinase (AURKA) is a pivotal serine/threonine kinase that governs multiple critical events during mitosis, including centrosome maturation, mitotic entry, and the assembly of a functional bipolar spindle.[1][2][3] Its overexpression is frequently linked to genomic instability and tumorigenesis, making it a high-value target for cancer therapeutics.[2][4] This document provides a comprehensive technical overview of the role of Aurora A in mitotic spindle formation and the consequences of its pharmacological inhibition. We will use Alisertib (MLN8237), a well-characterized, selective Aurora A inhibitor, as a primary example to detail the mechanism of action, cellular phenotypes, and therapeutic implications of targeting this pathway.
The Role of Aurora A Kinase in Mitosis
From the G2 phase to the end of mitosis, Aurora A localizes to the centrosomes and spindle microtubules.[1] Its activity is essential for the orderly progression through cell division.
2.1 Centrosome Maturation and Separation: During the G2 phase, Aurora A is enriched at the centrosomes, where it orchestrates centrosome maturation. This process involves the recruitment of large amounts of pericentriolar material (PCM), which is crucial for microtubule nucleation.[5] Key functions include:
-
Recruitment of Key Factors: Aurora A facilitates the recruitment of proteins like TACC (Transforming acidic coiled-coil protein) and NDEL1, which are essential for centrosome maturation and function.[1]
-
Centrosome Separation: Aurora A regulates the separation of duplicated centrosomes by phosphorylating motor proteins like Eg5.[1] Inhibition of Aurora A leads to a failure in centrosome separation, resulting in the formation of a monopolar spindle, a characteristic phenotype.[1][6]
2.2 Bipolar Spindle Assembly and Microtubule Dynamics: Aurora A is critical for the assembly and maintenance of the bipolar mitotic spindle.[1][2] Its kinase activity ensures the proper balance of forces required for spindle integrity.
-
Microtubule Nucleation and Stability: Aurora A influences microtubule dynamics. Its inhibition can lead to disorganized microtubule networks, decreased microtubule growth and shrinkage rates, and reduced nucleation.[7][8] This disrupts the formation of a stable, bipolar spindle.[9]
-
Phosphorylation of Spindle Assembly Factors: Aurora A phosphorylates numerous substrates involved in spindle function, including the kinesin CENP-E and the tumor suppressor RASSF1A, to regulate chromosome segregation and M-phase progression.[2]
Mechanism and Consequences of Aurora A Inhibition
Pharmacological inhibition of Aurora A provides a powerful tool to study its function and serves as a promising anti-cancer strategy. Alisertib (MLN8237) is an orally bioavailable, small-molecule inhibitor that is ~200 times more selective for Aurora A than for the related Aurora B kinase.[10]
3.1 Molecular Mechanism of Inhibition: Aurora A inhibitors like Alisertib typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the autophosphorylation of Threonine 288 (Thr288) in the activation loop, which is required for full kinase activity.[10][11] This effectively blocks the downstream phosphorylation of Aurora A substrates.
3.2 Cellular Phenotypes of Aurora A Inhibition: Inhibition of Aurora A kinase activity leads to distinct and severe mitotic defects:
-
Spindle Abnormalities: The most common phenotype is the formation of monopolar spindles due to failed centrosome separation.[1][12] Other defects include multipolar spindles and spindle pole fragmentation, arising from an imbalance of microtubule-generated forces.[9][13]
-
Mitotic Arrest and Catastrophe: Cells treated with an Aurora A inhibitor are often unable to form a proper metaphase plate and undergo a prolonged mitotic arrest.[10][12] This arrest can ultimately lead to mitotic catastrophe, where cells attempt to exit mitosis without proper chromosome segregation, resulting in aneuploidy, micronuclei formation, and apoptosis or senescence.[10][12]
-
Synthetic Lethality: In cancer cells with specific genetic backgrounds, such as the loss of the RB1 tumor suppressor, Aurora A inhibition has been shown to be synthetically lethal, highlighting a targeted therapeutic opportunity.
Quantitative Data on Aurora A Inhibitors
The potency and selectivity of various Aurora A inhibitors have been characterized in biochemical and cell-based assays.
Table 1: Biochemical Potency of Selected Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Aurora A (Ki or IC50) | Aurora B (Ki or IC50) | Selectivity (AurB/AurA) | Reference |
|---|---|---|---|---|---|
| Alisertib (MLN8237) | AurA | 0.23 nM (Ki) | 1.10 nM (Ki) | ~27-fold | [14][15] |
| MK-5108 | AurA | 0.04 nM (Ki) | 1.49 nM (Ki) | ~220-fold | [15][16] |
| MK-8745 | AurA | 0.41 nM (Ki) | 66.8 nM (Ki) | ~1030-fold | [14][15] |
| MLN8054 | AurA | 0.80 nM (Ki) | 1.65 nM (Ki) | ~11-fold | [14][15] |
| VX-680 | Pan-Aur | 0.7 nM (Ki) | 18 nM (Ki) | N/A | [16] |
| AZD1152-HQPA | AurB | 351.9 nM (Ki) | 0.02 nM (Ki) | N/A |[15] |
Table 2: Effect of Aurora A Inhibition on Interphase Microtubule Dynamics (Data from HeLa cells treated with GSK600063A, a selective Aurora A inhibitor)
| Parameter | Control | Aurora A Inhibition | p-value | Reference |
|---|---|---|---|---|
| Shrinkage Rate (µm/min) | 27.8 ± 12.1 | 16.2 ± 10.9 | < 0.0001 | [8] |
| Growth Rate (µm/min) | 10.1 ± 4.1 | 7.8 ± 3.5 | 0.0007 | [8] |
| Frequency of Rescue (events/min) | 0.21 ± 0.009 | 0.13 ± 0.009 | 0.0004 |[8] |
Signaling Pathways and Visualizations
5.1 Aurora A Signaling Pathway in Mitotic Spindle Formation
Aurora A activation is a complex process involving allosteric modulators and autophosphorylation.[4] Once active, it phosphorylates a cascade of downstream targets to drive mitotic progression.
Caption: Aurora A signaling pathway in mitotic spindle assembly.
Experimental Protocols
Detailed methodologies are crucial for assessing the efficacy and mechanism of Aurora A inhibitors.
6.1 Protocol: In Vitro Kinase Assay for Inhibitor Potency (IC50 Determination)
This protocol is used to measure the concentration of an inhibitor required to reduce the enzymatic activity of Aurora A by 50%.
Caption: Workflow for an in vitro Aurora A kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human Aurora A kinase, biotinylated peptide substrate (e.g., Kemptide), ATP, kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), test inhibitor (e.g., Alisertib), detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure: a. Perform 1:3 serial dilutions of the inhibitor in DMSO, then dilute into the kinase reaction buffer. b. In a 384-well plate, add 5 µL of diluted inhibitor. c. Add 5 µL of a 2X solution of Aurora A kinase and substrate to each well to initiate the reaction. d. Incubate the plate for 60 minutes at room temperature. e. Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. f. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes. g. Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).[14]
6.2 Protocol: Immunofluorescence Microscopy for Spindle Defect Analysis
This protocol allows for the direct visualization of mitotic spindle morphology and chromosome alignment in cells treated with an Aurora A inhibitor.
Caption: Workflow for immunofluorescence analysis of mitotic spindles.
Methodology:
-
Cell Culture: Seed HeLa or U2OS cells onto glass coverslips. After 24 hours, treat with the desired concentration of Aurora A inhibitor or DMSO vehicle for 16-24 hours.
-
Fixation and Permeabilization: a. Wash cells with PBS. b. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: a. Block non-specific binding with 3% BSA in PBS for 1 hour. b. Incubate with primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-γ-tubulin) diluted in blocking buffer for 1-2 hours. c. Wash three times with PBS. d. Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour in the dark. e. Counterstain with DAPI (1 µg/mL) for 5 minutes to visualize DNA.
-
Imaging: Mount coverslips on slides with anti-fade mounting medium. Acquire images on a high-resolution fluorescence microscope. Analyze and score at least 100 mitotic cells per condition for spindle morphology.[14]
Conclusion
Aurora A kinase is an indispensable regulator of mitotic spindle formation. Its inhibition by targeted small molecules like Alisertib (MLN8237) leads to catastrophic mitotic errors, including the formation of monopolar spindles and subsequent cell death. This mechanism provides a strong rationale for the development of Aurora A inhibitors as anti-cancer agents, particularly for tumors characterized by genomic instability or specific vulnerabilities like RB1 loss. The quantitative assays and protocols detailed herein provide a robust framework for the continued evaluation of this important class of therapeutic compounds.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. mdpi.com [mdpi.com]
- 6. rupress.org [rupress.org]
- 7. Pharmacological inhibition of aurora-A but not aurora-B impairs interphase microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Aurora-A inactivation causes mitotic spindle pole fragmentation by unbalancing microtubule-generated forces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of Aurora A Inhibitor 1 Binding: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora A kinase is a critical regulator of mitotic progression and a validated target in oncology. Its overexpression is linked to tumorigenesis and poor prognosis in various cancers. Designing specific and potent inhibitors is a key focus of cancer drug discovery. Understanding the structural basis of inhibitor binding is paramount for developing next-generation therapeutics with improved selectivity and efficacy. This guide provides an in-depth examination of the structural biology of Aurora A in complex with a selective inhibitor, referred to herein as "Aurora A Inhibitor 1" (TCS7010), a potent 2,4-dianilinopyrimidine-based compound. We detail the binding kinetics, thermodynamics, and key molecular interactions, supplemented with comprehensive experimental protocols and pathway diagrams to facilitate further research.
Introduction to Aurora A Kinase
Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division.[1][2] The three mammalian members, Aurora A, B, and C, have highly conserved catalytic domains but differ in their localization and specific functions during mitosis.[2][3]
-
Aurora A: Primarily involved in centrosome maturation and separation, mitotic entry, and the assembly of a stable bipolar spindle.[3][4][5]
-
Aurora B: A component of the chromosomal passenger complex, it regulates chromosome segregation and cytokinesis.[4]
-
Aurora C: Functions mainly in germ-line cells.[2]
Due to its role in mitotic control, dysregulation and overexpression of Aurora A can lead to genetic instability, a hallmark of cancer.[2][5] This has made it an attractive target for therapeutic intervention. The development of selective Aurora A inhibitors is challenging due to the high homology of the ATP-binding site among kinase family members.[6] Structural biology provides critical insights into the subtle conformational differences that can be exploited to achieve inhibitor selectivity.[6][7]
Aurora A Structure, Activation, and Signaling
The structure of Aurora A consists of a smaller N-terminal lobe and a larger C-terminal lobe, with the ATP-binding site located in the cleft between them. Key regulatory elements include:
-
The Activation Loop (A-Loop): Contains a critical threonine residue (Thr288). Autophosphorylation of Thr288, stimulated by co-factors like TPX2, stabilizes the kinase in an active conformation.[8][9]
-
The DFG Motif: Located at the start of the A-loop, its conformation ("DFG-in" for active, "DFG-out" for inactive) is crucial for kinase activity and inhibitor binding.[10][11] Many selective inhibitors achieve their specificity by binding to and stabilizing a particular DFG conformation.[10][12]
Aurora A is activated during the G2/M phase transition.[3] Its activity is regulated by phosphorylation and interactions with protein partners like TPX2, which not only activates the kinase but also localizes it to the spindle microtubules.[2][9][13] Downstream, Aurora A phosphorylates numerous substrates to orchestrate mitotic events. It also interacts with and stabilizes oncogenic proteins like N-Myc, providing a non-catalytic rationale for its inhibition in certain cancers like neuroblastoma.[14][15]
Aurora A Signaling Pathway
Caption: A simplified diagram of the Aurora A signaling pathway, including key activators and downstream cellular processes.
Structural Binding of this compound (TCS7010)
This compound (TCS7010) is a highly potent and selective inhibitor belonging to the 2,4-dianilinopyrimidine class.[16] Its selectivity for Aurora A over Aurora B is remarkable (over 1000-fold) and is attributed to its ability to exploit a single amino acid difference, Thr217, in the Aurora A active site.[16]
The binding mode for this class of inhibitors typically involves:
-
Hinge Region Interaction: The pyrimidine core forms critical hydrogen bonds with the backbone of residues in the hinge region (e.g., Ala213) of Aurora A, mimicking the interaction of the adenine ring of ATP.[17]
-
Hydrophobic Pockets: The aniline groups extend into adjacent hydrophobic pockets. One pocket is located near the gatekeeper residue, while the other extends towards the solvent-exposed region.[17]
-
Selectivity Determinants: The interaction with Thr217 is key to isoform selectivity. The corresponding residue in Aurora B is a bulkier glutamic acid, which would create steric and electrostatic clashes with the inhibitor.[6][10] This structural difference is a primary basis for the rational design of selective Aurora A inhibitors.[6]
Logical Diagram of Inhibitor-Kinase Interaction
Caption: Logical relationship showing this compound interacting with key regions of the kinase's ATP-binding site.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds, providing a basis for comparison and analysis.
Table 1: Inhibitor Potency and Selectivity
| Compound | Target | IC50 / Ki | Selectivity (vs. Aurora B) | Reference |
| This compound (TCS7010) | Aurora A | 3.4 nM (IC50) | >1000-fold | [16] |
| MLN8237 (Alisertib) | Aurora A | <10 pM - 1.2 nM (Ki) | ~200-fold | [9] |
| MLN8054 | Aurora A | 2.5 nM (Ki) | 11-fold | [9] |
| AZD1152-HQPA | Aurora B | 0.37 nM (Ki) | >1000-fold (selective for B) | [9] |
Table 2: Biophysical and Crystallographic Data
| Complex | PDB Code | Resolution (Å) | Method | Affinity (Kd) | Reference |
| Aurora-A / Pyrazolo-pyrimidine | 2C6D | 2.7 | X-ray Crystallography | - | [17] |
| Aurora-A / MLN8054 | 2X81 | 2.3 | X-ray Crystallography | - | [10] |
| Aurora-A / vNAR-D01 (Allosteric) | 5L8J | 1.67 | X-ray Crystallography | 2 µM | [8][18] |
| Aurora-A / MK-5108 | 4C3P | 2.3 | X-ray Crystallography | ≤10 pM (Ki) | [9] |
Detailed Experimental Protocols
X-ray Crystallography of Aurora A-Inhibitor Complex
This protocol outlines the general steps for determining the crystal structure of an Aurora A-inhibitor complex.
1. Protein Expression and Purification:
- Clone the human Aurora A kinase domain (e.g., residues 122-403) into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., GST or His6).
- Transform the plasmid into E. coli (e.g., BL21(DE3) strain).
- Grow cells in LB media at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with IPTG (0.1-0.5 mM) and incubate overnight at a reduced temperature (e.g., 18°C).
- Harvest cells by centrifugation and lyse using sonication or high-pressure homogenization in a buffer containing protease inhibitors.
- Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged, Glutathione for GST-tagged).
- Cleave the tag using a specific protease (e.g., TEV or Thrombin) if desired.
- Perform further purification using ion-exchange and size-exclusion chromatography (SEC) to obtain a highly pure and homogenous protein sample.
2. Crystallization:
- Concentrate the purified Aurora A to 5-10 mg/mL.
- Incubate the protein with a 2- to 5-fold molar excess of the inhibitor (dissolved in DMSO) for 1-2 hours on ice.
- Screen for crystallization conditions using sitting-drop or hanging-drop vapor diffusion methods with commercial crystallization screens.
- Optimize initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
3. Data Collection and Structure Determination:
- Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryo-protectant (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
- Collect X-ray diffraction data at a synchrotron source.
- Process the diffraction data using software like XDS or HKL2000.
- Solve the structure using molecular replacement with a previously determined Aurora A structure (e.g., PDB: 1MQ4) as a search model.
- Refine the model iteratively using software like PHENIX or REFMAC5, including manual model building in Coot to fit the inhibitor into the electron density map.
- Validate the final structure using tools like MolProbity.
Workflow for X-ray Crystallography
Caption: A high-level workflow diagram for determining the crystal structure of a kinase-inhibitor complex.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
1. Materials:
- Recombinant active Aurora A kinase (e.g., Promega #V5521).
- Kinase substrate (e.g., Kemptide or Myelin Basic Protein, MBP).
- ATP.
- Aurora A Kinase Buffer: 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[5]
- Test Inhibitor (serially diluted in DMSO).
- ADP-Glo™ Kinase Assay Kit (Promega #V9101).
2. Protocol:
- Prepare a Master Mix containing 1x Kinase Buffer, ATP (at or below Km), and substrate.
- Add 2.5 µL of serially diluted test inhibitor or DMSO (as a control) to the wells of a 384-well plate.
- Add 2.5 µL of diluted Aurora A kinase to the inhibitor wells. For "no enzyme" blank controls, add 2.5 µL of 1x Kinase Buffer instead.
- Initiate the kinase reaction by adding 5 µL of the Master Mix to all wells.
- Incubate the plate at 30°C for 45-60 minutes.[5][19]
- Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Convert the ADP produced to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30-45 minutes at room temperature.[19]
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Kinase Inhibition Assay
Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ format.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR measures real-time binding interactions between an immobilized ligand and an analyte in solution.
1. Materials:
- SPR instrument (e.g., Biacore).
- Sensor chip (e.g., Sensor Chip SA for biotinylated protein).
- Purified, single-site specifically biotinylated Aurora A kinase.
- SPR running buffer (e.g., HBS-EP+).
- Test inhibitor.
2. Protocol:
- Immobilize the biotinylated Aurora A kinase onto the streptavidin-coated sensor chip surface to a target response level (e.g., 250-550 RU).[18] Use one flow cell as a reference (no protein).
- Prepare a dilution series of the inhibitor in running buffer, including a zero-concentration blank.
- Inject the inhibitor solutions over the kinase and reference surfaces at a constant flow rate, starting with the lowest concentration.
- Monitor the association phase during the injection, followed by a dissociation phase where running buffer flows over the chip.
- After each cycle, regenerate the sensor surface if necessary using a mild regeneration solution.
- Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.
- Analyze the resulting sensorgrams by fitting the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18]
Conclusion
The structural and biochemical investigation of Aurora A kinase with selective inhibitors like this compound provides a clear blueprint for modern drug design. By leveraging detailed crystallographic insights into the specific interactions within the ATP-binding pocket—particularly with selectivity-determining residues like Thr217—it is possible to design compounds with high potency and minimal off-target effects. The methodologies presented here, from protein crystallography to quantitative kinase assays and biophysical characterization, represent the standard workflow for characterizing and optimizing kinase inhibitors. This integrated approach is essential for advancing novel Aurora A inhibitors from discovery into clinical development as next-generation cancer therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora kinase - Wikipedia [en.wikipedia.org]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. promega.sg [promega.sg]
- 6. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pnas.org [pnas.org]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. selleckchem.com [selleckchem.com]
- 17. csmres.co.uk [csmres.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
Preliminary Studies on Aurora A Inhibitor Alisertib (MLN8237) in Cancer Cell Lines
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Alisertib (MLN8237), a selective Aurora A kinase inhibitor, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of Aurora A inhibitors.
Introduction to Aurora A Kinase and Alisertib
Aurora A kinase (AURKA) is a serine/threonine kinase that plays a crucial role in the regulation of mitosis. It is involved in centrosome maturation and separation, spindle assembly, and mitotic checkpoint control.[1][2] Overexpression of Aurora A is frequently observed in a wide range of human cancers, including breast, colorectal, and lung cancer, and is often associated with genetic instability and poor prognosis.[3][4] This has made Aurora A an attractive target for cancer therapy.
Alisertib (MLN8237) is a potent and selective small-molecule inhibitor of Aurora A kinase.[5][6] It has demonstrated significant anti-proliferative activity in a variety of tumor types in both in vitro and in vivo preclinical models.[3][7] This guide summarizes the key findings from preliminary studies on Alisertib, focusing on its effects on cancer cell viability, cell cycle progression, apoptosis, and the underlying signaling pathways.
Mechanism of Action
Alisertib exerts its anti-cancer effects primarily by inhibiting the catalytic activity of Aurora A kinase.[5] This inhibition disrupts the normal progression of mitosis, leading to several cellular consequences:
-
Mitotic Arrest: Inhibition of Aurora A leads to defects in spindle assembly, activating the spindle assembly checkpoint and causing cells to arrest in the G2/M phase of the cell cycle.[8][9]
-
Apoptosis: Prolonged mitotic arrest or mitotic catastrophe resulting from Aurora A inhibition can trigger programmed cell death (apoptosis).[7][9]
-
Endoreduplication: In some cases, cells may exit mitosis without proper chromosome segregation, leading to the formation of polyploid cells through a process called endoreduplication.[7]
Data Presentation: In Vitro Efficacy of Alisertib
The following tables summarize the quantitative data on the in vitro effects of Alisertib on various cancer cell lines.
Table 1: IC50 Values of Alisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 17.13 (24h)[8] |
| MDA-MB-231 | Breast Cancer | 12.43 (24h)[8] |
| Multiple Myeloma | Multiple Myeloma | 0.003 - 1.71[5] |
| TIB-48 | Peripheral T-cell Lymphoma | 0.08 - 0.1[7] |
| CRL-2396 | Peripheral T-cell Lymphoma | 0.08 - 0.1[7] |
| Colorectal Cancer | Colorectal Cancer | 0.06 - >5[3] |
Table 2: Effect of Alisertib on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment (µM) | % of Cells in G1 | % of Cells in G2/M | Fold Increase in G2/M |
| MCF7 [8] | Control (DMSO) | 58.7 | 25.4 | - |
| 0.1 | 39.9 | 43.1 | 1.7 | |
| 1.0 | 13.1 | 75.1 | 3.0 | |
| 5.0 | 11.8 | 78.2 | 3.1 | |
| MDA-MB-231 [8] | Control (DMSO) | 46.1 | 45.7 | - |
| 0.1 | 32.5 | 55.2 | 1.2 | |
| 1.0 | 11.4 | 79.6 | 1.8 | |
| 5.0 | 15.1 | 68.9 | 1.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the in vitro effects of Alisertib.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[10]
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a density that ensures logarithmic growth over the duration of the experiment.[11]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.[11]
-
Treat the cells with various concentrations of Alisertib or vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Record the luminescence using a plate reader.
-
Calculate the IC50 values by normalizing the data to the untreated controls.[11]
Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells and treat with Alisertib or vehicle control for the desired time.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[14]
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[16]
-
Incubate the cells at room temperature for 15 minutes in the dark.[15]
-
Add 400 µL of 1X Annexin-binding buffer and gently mix.[15]
-
Add PI to the cell suspension just before analysis.[15]
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content, which is stained with Propidium Iodide (PI).[17]
Materials:
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[18][19]
-
Incubate the cells on ice for at least 30 minutes.[19]
-
Centrifuge the fixed cells and wash the pellet twice with PBS.[18]
-
Resuspend the cell pellet in PI staining solution containing RNase A.[19]
-
Incubate the cells at room temperature for 5-10 minutes.[18]
-
Analyze the samples by flow cytometry, collecting data on a linear scale.[19]
Western Blotting
Western blotting is used to detect specific proteins in a sample. This protocol outlines the general steps for detecting total Aurora A and its phosphorylated form (p-Aurora A at Thr288).
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Aurora A, anti-phospho-Aurora A (Thr288))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.[20]
-
Separate the proteins by size using SDS-PAGE.[20]
-
Transfer the separated proteins to a PVDF membrane.[20]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-Aurora A or anti-p-Aurora A) overnight at 4°C.[20]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
Alisertib has been shown to modulate several key signaling pathways involved in cell cycle control and apoptosis.
Aurora A Signaling in Mitosis
Aurora A is a master regulator of mitotic entry and progression. It is activated by cofactors such as TPX2 and phosphorylates a multitude of substrates to ensure proper spindle formation and chromosome segregation.
Caption: Aurora A activation and its role in mitosis.
Alisertib-Induced Cell Cycle Arrest and Apoptosis
Inhibition of Aurora A by Alisertib leads to G2/M arrest, which can subsequently trigger apoptosis through the p53-dependent pathway.[9][21]
Caption: Alisertib's mechanism leading to apoptosis.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates a typical workflow for the preliminary in vitro assessment of an Aurora A inhibitor.
Caption: Workflow for in vitro inhibitor studies.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 3. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Alisertib (MLN8237), a selective Aurora-A kinase inhibitor, induces apoptosis in human tongue squamous cell carcinoma cell both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 12. OUH - Protocols [ous-research.no]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. bio-rad.com [bio-rad.com]
- 21. Pro-apoptotic and pro-autophagic effects of the Aurora kinase A inhibitor alisertib (MLN8237) on human osteosarcoma U-2 OS and MG-63 cells through the activation of mitochondria-mediated pathway and inhibition of p38 MAPK/PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Initial Characterization of the Biological Activity of Aurora A Inhibitor 1 (TCS7010): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial biological characterization of Aurora A inhibitor 1, also known as TCS7010. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Aurora A kinase is a critical regulator of mitotic progression, and its dysregulation is frequently observed in various human cancers.[1][2] This has made it an attractive target for the development of novel anticancer therapeutics.[1][3] this compound (TCS7010) is a potent and selective small molecule inhibitor of Aurora A kinase.[4][5]
Data Presentation
The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of TCS7010.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 | Assay Format |
| Aurora A | 3.4 nM | Cell-free ELISA |
| Aurora B | 3.4 µM | Cell-free ELISA |
| Data sourced from references[4][5][6]. |
Table 2: Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay Duration |
| HCT116 | Colon Carcinoma | 190 nM | 4 days |
| HT29 | Colorectal Adenocarcinoma | 2.9 µM | 4 days |
| HeLa | Cervical Cancer | 416 nM | Not Specified |
| KCL-22 | Chronic Myelogenous Leukemia | Not Specified | Not Specified |
| KG-1 | Acute Myelogenous Leukemia | Not Specified | Not Specified |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | Not Specified |
| Data sourced from references[4][7]. |
Mechanism of Action and Signaling Pathways
This compound (TCS7010) exerts its biological effects primarily through the inhibition of Aurora A kinase activity, leading to defects in mitotic progression, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[4][7] One of the key downstream effects of TCS7010 is the suppression of Aurora A autophosphorylation on Threonine 288.[4][7]
A significant pathway implicated in TCS7010-induced apoptosis is the ROS-mediated Unfolded Protein Response (UPR) signaling pathway.[4][8][9] Inhibition of Aurora A by TCS7010 leads to an increase in reactive oxygen species (ROS), which in turn triggers the UPR.[8][9] This is characterized by the upregulation of CCAAT/enhancer-binding protein-homologous protein (CHOP) and its pro-apoptotic target BCL2 like 11 (BIM).[8][9]
Figure 1. Simplified signaling pathway of this compound (TCS7010) leading to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments used in the characterization of this compound are provided below.
This assay quantifies the inhibitory effect of TCS7010 on the kinase activity of Aurora A and Aurora B in a cell-free system.[4][7]
Materials:
-
Recombinant human Aurora A and Aurora B enzymes
-
GST-fused N-terminus of Histone H3 (amino acids 1-18) as substrate
-
96-well ELISA plates
-
Phosphate-buffered saline (PBS)
-
I-block blocking buffer
-
Kinase buffer
-
ATP
-
TCS7010 (dissolved in DMSO)
-
Anti-phosphohistone H3 (Ser10) 6G3 mouse monoclonal antibody
-
Sheep-anti-mouse HRP conjugate
-
TMB substrate
-
1 M Phosphoric acid
-
Plate reader
Procedure:
-
Coat 96-well plates with 2 µg/mL of Histone H3 substrate in PBS and incubate overnight at 4°C.
-
Wash the plates with PBS and block with 1 mg/mL I-block in PBS for 1 hour at room temperature.
-
Prepare kinase reaction mixtures containing kinase buffer, 30 µM ATP, and either 5 ng/mL Aurora A or 45 ng/mL Aurora B.
-
Add serial dilutions of TCS7010 or DMSO (vehicle control) to the wells. The final DMSO concentration should be 4%.
-
Initiate the kinase reaction by adding the enzyme mixture to the wells.
-
Incubate for 40 minutes at room temperature.
-
Wash the plates and add anti-phosphohistone H3 antibody. Incubate for 1 hour at room temperature.
-
Wash the plates and add sheep-anti-mouse HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plates and add TMB substrate.
-
Quench the reaction with 1 M phosphoric acid.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay determines the effect of TCS7010 on the proliferation of cancer cell lines by measuring the level of ATP, which is an indicator of metabolically active cells.[4]
Materials:
-
Human cancer cell lines (e.g., HCT116, HT29)
-
Complete cell culture medium
-
384-well plates
-
TCS7010 (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed cells in 384-well plates at an appropriate density in 50 µL of complete medium and incubate overnight.
-
On day 1, add 10 µL of serial dilutions of TCS7010 or DMSO (vehicle control) to the wells.
-
Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.
-
On day 4, allow the plates to equilibrate to room temperature.
-
Add 30 µL of CellTiter-Glo® reagent to each well.
-
Shake the plates for 15 minutes at room temperature to induce cell lysis.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Aurora A Inhibitor 1 on Centrosome Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurora A is a highly conserved serine/threonine kinase that serves as a master regulator of mitotic entry and progression. A critical function of Aurora A is to orchestrate centrosome maturation, a process during the G2/M transition where centrosomes dramatically increase their microtubule-nucleating capacity to form the poles of the mitotic spindle. Aberrant Aurora A activity is linked to genetic instability and tumorigenesis, making it a key target for cancer therapy. Small molecule inhibitors, such as Aurora A Inhibitor 1, are invaluable tools for dissecting its function and represent a promising class of anti-cancer agents. This technical guide provides an in-depth overview of the effects of Aurora A inhibition on centrosome maturation, including the underlying signaling pathways, quantitative effects, and detailed experimental protocols for its study.
Introduction
The Role of Aurora A in the Cell Cycle
Aurora A kinase (AURKA) is a pivotal regulator of cell division, with its expression and activity peaking during the G2 and M phases of the cell cycle.[1] Localized to the centrosome in interphase and to the spindle poles during mitosis, Aurora A is essential for a multitude of mitotic events.[2] Its functions include orchestrating centrosome maturation and separation, facilitating entry into mitosis, ensuring the proper formation and function of the bipolar spindle, and coordinating chromosome segregation.[1] Given its central role, dysregulation of Aurora A can lead to supernumerary centrosomes, defective spindles, and aneuploidy, hallmarks of many cancers.[1]
The Process of Centrosome Maturation
Centrosome maturation is a fundamental preparatory step for mitosis. During the G2/M transition, the centrosome, which consists of two centrioles embedded in a protein matrix, rapidly accumulates a significant amount of additional pericentriolar material (PCM). This expansion, driven by mitotic kinases, dramatically enhances the centrosome's ability to nucleate microtubules, enabling it to function as a robust spindle pole. Key proteins recruited during maturation include γ-tubulin and other components of the γ-tubulin ring complex (γ-TuRC), which are directly responsible for microtubule nucleation.[3][4][5] Aurora A has been demonstrated to be indispensable for this recruitment process in organisms from nematodes to humans.[6][7]
Aurora A Inhibitors as Research Tools
Specific and potent small-molecule inhibitors targeting the ATP-binding pocket of Aurora A have been developed as both research tools and potential therapeutics. "this compound" (AA1) is one such compound used to probe the kinase's function.[8] By acutely inhibiting Aurora A activity, researchers can uncouple its various roles and observe the direct consequences on cellular processes like centrosome maturation. These inhibitors typically lead to defects in spindle assembly, mitotic arrest, and, in many cancer cells, apoptosis.[2]
Mechanism of Action: How Aurora A Governs Centrosome Maturation
Aurora A's role in centrosome maturation is part of a complex and highly regulated signaling cascade. The process is initiated in late G2 phase.
-
Recruitment and Activation: Inactive Aurora A is recruited to the centrosome by the large coiled-coil protein Cep192 (Spd-2 in C. elegans and Drosophila).[7] This recruitment facilitates Aurora A dimerization, leading to its trans-autophosphorylation on threonine 288 (Thr288) in the activation loop, which switches the kinase to its active state.[2][7]
-
Downstream Phosphorylation Cascade: Once active, centrosomal Aurora A phosphorylates a host of downstream targets. A key substrate is Polo-like kinase 1 (Plk1), which is also recruited to the centrosome by Cep192.[7] Activated Plk1, in turn, phosphorylates numerous other PCM components, such as CDK5RAP2 (Cnn in Drosophila), promoting their multimerization and the large-scale assembly of the PCM scaffold.[7]
-
PCM Component Recruitment: Aurora A also directly phosphorylates other proteins involved in PCM recruitment and microtubule nucleation, including NEDD1 (a γ-TuRC-targeting protein) and members of the TACC family of proteins (e.g., TACC3).[6][7]
Inhibition by this compound directly blocks the kinase's ability to phosphorylate these downstream targets, thereby halting the entire maturation cascade at its inception.
Caption: Aurora A activation and signaling cascade for centrosome maturation.
The Impact of this compound on Centrosome Function
The primary consequence of treating cells with this compound during the G2 phase is a failure of centrosome maturation. This manifests in several measurable ways:
-
Inhibition of PCM Recruitment: The most direct effect is the failure to recruit key PCM components to the centrosome. Studies in C. elegans using RNAi to deplete the Aurora A homolog AIR-1 showed a significant failure to accumulate γ-tubulin, ZYG-9 (a TACC protein), and CeGrip at the centrosome as the embryo entered mitosis.[3][4]
-
Reduced Microtubule Nucleation: As a direct result of the PCM recruitment failure, centrosomes in inhibitor-treated cells have a severely diminished capacity to nucleate microtubules. This leads to the formation of small, weak asters or a complete failure to organize a functional spindle.[3][4][5]
-
Phenotypic Outcomes: The cellular phenotypes resulting from Aurora A inhibition are dramatic. Cells often fail to form a bipolar spindle, instead exhibiting monopolar spindles where unseparated centrosomes organize a single aster.[2][8] This defect triggers the spindle assembly checkpoint, causing a prolonged arrest in mitosis.[2] If the arrest is not maintained, cells may undergo mitotic catastrophe, leading to aneuploidy and cell death.[8]
Quantitative Analysis of Inhibition Effects
While many effects are qualitative, several studies have quantified the impact of Aurora A depletion or inhibition. The data underscores the critical requirement of the kinase for proper PCM assembly.
| Parameter Measured | System | Treatment | Result | Reference(s) |
| Centrosomal α-tubulin fluorescence intensity | C. elegans embryo | RNAi depletion of AIR-1 (Aurora A) | Accumulation to only 40% of wild-type levels in mitosis. | [3][4][5] |
| Recruitment of γ-tubulin to centrosomes | C. elegans embryo | RNAi depletion of AIR-1 (Aurora A) | Increase in centrosomal γ-tubulin during mitosis is prevented. | [3][4] |
| Recruitment of ZYG-9 and CeGrip (PCM components) | C. elegans embryo | RNAi depletion of AIR-1 (Aurora A) | Increase in centrosomal levels during mitosis is prevented. | [3][4] |
| Mitotic Spindle Morphology | Human cell lines | Aurora A inhibitors (e.g., Alisertib, AA1) | Significant increase in disorganized and acentrosomal mitotic spindles; failure of centrosome clustering. | [8] |
| Aurora A Autophosphorylation (pThr288) | Human cell lines | Selective Aurora A inhibitors | Complete inhibition of Thr288 autophosphorylation, indicating loss of kinase activity. | [2] |
Key Experimental Protocols
Studying the effects of Aurora A inhibitors on centrosome maturation requires a combination of cell biology, microscopy, and biochemistry techniques.
Protocol: Immunofluorescence Staining for Centrosome Maturation Markers
This protocol allows for the direct visualization and quantification of PCM component recruitment to the centrosome.
-
Cell Culture and Synchronization: Seed cells (e.g., HeLa, U2OS, RPE-1) on sterile glass coverslips in a 24-well plate. Synchronize cells at the G1/S boundary using a double thymidine block.
-
Inhibitor Treatment: Release cells from the second thymidine block into fresh media. Add this compound (or vehicle control, e.g., DMSO) to the desired final concentration. Incubate for 8-10 hours to allow cells to progress to the G2/M phase.
-
Fixation: Gently wash the coverslips with 1x PBS. Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[9]
-
Permeabilization: If using PFA fixation, wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Wash twice with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate coverslips with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Use antibodies against a core centrosomal marker and a key PCM component (e.g., rabbit anti-γ-tubulin and mouse anti-pericentrin).
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light. Include a DNA stain like DAPI.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image using a confocal or high-resolution fluorescence microscope.
-
Quantification: Measure the background-corrected fluorescence intensity of the PCM marker (e.g., γ-tubulin) within a defined region of interest around the centrosome.[10]
Caption: Workflow for immunofluorescence analysis of centrosome maturation.
Protocol: Western Blotting for Aurora A Activity
This protocol is used to confirm that the inhibitor is effectively blocking the kinase activity of Aurora A by measuring its autophosphorylation status.
-
Sample Preparation: Culture and treat cells with the inhibitor as described above. Harvest cells by scraping into ice-cold PBS.
-
Cell Lysis: Pellet cells by centrifugation and lyse in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[11] Phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) are critical to preserve phosphorylation states.
-
Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[12] BSA is preferred over milk for phosphoprotein detection to avoid background from casein.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Aurora A (anti-p-Aurora A Thr288).[13] On a separate blot or after stripping, probe for total Aurora A and a loading control (e.g., β-actin).
-
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol: Microtubule Regrowth Assay
This functional assay measures the microtubule-nucleating capacity of centrosomes.
-
Cell Treatment: Culture cells on coverslips and treat with this compound or vehicle as described previously.
-
Microtubule Depolymerization: Completely depolymerize the cellular microtubule network by incubating the coverslips in ice-cold media on ice for 30-60 minutes, or by treating with a high concentration of nocodazole (e.g., 10 µM) for 1-2 hours.[14][15]
-
Induce Regrowth: To initiate regrowth, quickly wash the coverslips with warm PBS and transfer to pre-warmed complete media at 37°C.[14]
-
Fixation at Time Points: Fix cells at various short time points after initiating regrowth (e.g., 0, 30, 60, 90, 120 seconds).[14] Fixation is typically done with ice-cold methanol to best preserve microtubule structures.
-
Immunofluorescence: Perform immunofluorescence staining for α-tubulin (to visualize microtubules) and a centrosome marker like γ-tubulin or pericentrin.
-
Analysis: Image the fixed cells. Quantify the number and integrated intensity of microtubules emanating from the centrosome at each time point. A failure in centrosome maturation will result in significantly fewer and smaller microtubule asters compared to control cells.[16]
Caption: Workflow for assessing microtubule nucleation via a regrowth assay.
Conclusion and Future Directions
Aurora A kinase is an essential driver of centrosome maturation, and its inhibition leads to catastrophic failures in mitotic spindle organization. Specific small molecules like this compound are powerful tools that have been instrumental in confirming this role. By preventing the recruitment of PCM and diminishing microtubule nucleation, these inhibitors effectively shut down the centrosome's ability to function as a spindle pole.
For drug development professionals, the profound mitotic defects caused by Aurora A inhibition highlight its therapeutic potential. Interestingly, recent studies suggest that the cellular response to Aurora A inhibitors is influenced by the cell's initial centrosome number, with cancer cells harboring supernumerary centrosomes being particularly sensitive.[8] This raises the possibility of using centrosome amplification, a common feature of tumors, as a predictive biomarker to stratify patients who would most benefit from Aurora A-targeted therapies. Future work will continue to refine the use of these inhibitors and explore combination therapies to maximize their anti-tumor efficacy.
References
- 1. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora-A kinase is required for centrosome maturation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Aurora-A kinase is required for centrosome maturation in Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]
- 5. Aurora-A kinase is required for centrosome maturation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aurora A Protein Kinase: To the Centrosome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora A inhibition limits centrosome clustering and promotes mitotic catastrophe in cells with supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to identify centrosome-associated transcription factors during mitosis in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Aurora A (D3E4Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 14. 4.10. Microtubule Regrowth Assay [bio-protocol.org]
- 15. Ice Recovery Assay for Detection of Golgi-Derived Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The microtubule nucleation activity of centrobin in both the centrosome and cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unveiling the Potential of Aurora A Inhibitor 1: A Guide to Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental protocols for the characterization of Aurora A Inhibitor 1, a potent and selective small molecule targeting the serine/threonine kinase Aurora A. These protocols are designed to guide researchers in the preclinical assessment of this and similar compounds, from initial biochemical validation to cellular mechanism of action studies.
Aurora A kinase is a critical regulator of mitotic progression, playing a key role in centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in a variety of human cancers, making it an attractive target for therapeutic intervention. This compound has been developed to specifically block the catalytic activity of Aurora A, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Quantitative Analysis of Aurora A Inhibitors
The inhibitory activity of various small molecules against Aurora A and B kinases is summarized below. This data, compiled from multiple studies, highlights the potency and selectivity of these compounds.
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/Aurora A) |
| This compound | (User to insert value) | (User to insert value) | (User to insert value) |
| Alisertib (MLN8237) | 1.2 | 33.7 | ~28 |
| MK-5108 (VX-689) | 0.6 | 180 | ~300 |
| MK-8745 | 0.3 | 310 | ~1033 |
| MLN8054 | 2.5 | 28 | ~11 |
| VX-680 (Tozasertib) | 0.6 | 18 | 30 |
| ZM447439 | 110 | 130 | ~1.2 |
| AZD1152-HQPA | 1368 | 0.37 | ~0.00027 |
Core Signaling Pathway of Aurora A
The following diagram illustrates the central role of Aurora A in regulating mitotic events and its intersection with key oncogenic pathways.
Application Notes and Protocols for Aurora A Inhibitor 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Aurora A Inhibitor 1, a potent and selective small molecule inhibitor of Aurora A kinase, in a variety of cell culture-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the successful integration of this compound into research and drug development workflows.
Introduction to Aurora A Kinase and its Inhibition
Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and chromosome alignment.[1][2] Dysregulation and overexpression of Aurora A are frequently observed in a wide range of human cancers, making it an attractive therapeutic target.[1][3]
This compound functions as an ATP-competitive inhibitor, binding to the active site of the Aurora A kinase and preventing the phosphorylation of its downstream substrates.[1][4] This inhibition disrupts the normal progression of mitosis, leading to mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, apoptosis in rapidly dividing cancer cells.[1][5][6]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of an inhibitor. The following table summarizes the IC50 values of various Aurora A inhibitors across different cancer cell lines.
| Inhibitor Name | Synonym(s) | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Aurora A Inhibitor I | - | HCT116 | Colorectal Carcinoma | 190 | [7] |
| HT-29 | Colorectal Carcinoma | 2900 | [7] | ||
| Alisertib | MLN8237 | HCT116 | Colorectal Carcinoma | 1 | [8] |
| PC3 | Prostate Cancer | 1 | [8] | ||
| SK-OV3 | Ovarian Cancer | 1 | [8] | ||
| LY3 | - | 1 | [8] | ||
| MK-5108 | VX689 | 17 diverse cancer cell lines | Various | 160 - 6400 | [9] |
| LY3295668 | AK-01 | - | - | 0.8 (Ki) | [10] |
| MLN8054 | - | Broad array of tumor cell lines | Various | - | [4] |
| Tozasertib | VX-680 | PANC1 | Pancreatic Adenocarcinoma | 3.54 (µM) | [11] |
| PC-3 | Prostate Adenocarcinoma | 8.2 (µM) | [11] | ||
| T-47D | Ductal Breast Carcinoma | 8.8 (µM) | [11] | ||
| MDA-MB-231 | Triple Negative Breast Adenocarcinoma | 11.0 (µM) | [11] | ||
| SNS-314 | - | Different human cell lines | Various | 1.8 - 24.4 | [9] |
| PF-03814735 | - | Various human tumor cell lines | Various | 42 - 150 | [9] |
| CYC116 | - | Various cancer cell lines | Various | 34 - 1370 | [9] |
Key Signaling Pathways Affected by Aurora A Inhibition
Inhibition of Aurora A kinase perturbs several downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis. The following diagrams illustrate these key pathways.
Caption: Key signaling pathways modulated by Aurora A kinase.
Inhibition of Aurora A prevents the activation of key mitotic players like PLK1 and CDC25, leading to mitotic arrest.[2] Furthermore, Aurora A is known to phosphorylate and regulate the stability of the tumor suppressor p53.[2][8] Recent studies have also implicated Aurora A in the regulation of the cGAS/STING/NF-κB pathway, which can influence PD-L1 expression.[3][12]
Experimental Protocols
This section provides a generalized protocol for treating cultured cells with this compound. Specific parameters such as cell density, inhibitor concentration, and incubation time should be optimized for each cell line and experimental objective.
Materials
-
This compound (e.g., from Cayman Chemical, MedchemExpress)[7][10]
-
Appropriate cancer cell line (e.g., HCT116, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture plates (e.g., 96-well, 6-well, or 10 cm dishes)
-
Incubator (37°C, 5% CO2)
-
Microplate reader, flow cytometer, or fluorescence microscope for analysis
Preparation of Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powdered compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Seeding
-
Culture the chosen cell line to ~80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into the appropriate culture plates at a predetermined density. The optimal seeding density will vary depending on the cell line's growth rate and the duration of the experiment.
Treatment with this compound
-
Allow the cells to adhere and resume logarithmic growth overnight.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Downstream Analysis
Following treatment, various assays can be performed to assess the effects of the inhibitor.
-
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo): To determine the IC50 value.
-
Flow Cytometry for Cell Cycle Analysis: To quantify the percentage of cells in different phases of the cell cycle (G2/M arrest).
-
Immunofluorescence Microscopy: To visualize mitotic spindle defects and chromosome misalignment.
-
Western Blotting: To analyze the phosphorylation status of Aurora A (p-Thr288) and its downstream targets (e.g., Histone H3).[9][13]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): To quantify the induction of programmed cell death.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in cell culture.
Caption: A typical experimental workflow for using Aurora A inhibitors.
Safety and Handling
This compound is a potent bioactive compound and should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powdered form in a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.
-
As some Aurora A inhibitors have shown side effects like somnolence and transaminitis in clinical trials, care should be taken to avoid exposure.[4][14]
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of Aurora A kinase in cell division and cancer biology, and to explore its potential as a therapeutic agent.
References
- 1. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Aurora A Inhibitor 1 (Alisertib/MLN8237)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA) is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Its overexpression is frequently observed in various human cancers, correlating with poor prognosis and making it a compelling target for cancer therapy.[4] Alisertib (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase.[1][5] Preclinical in vivo studies have demonstrated its antitumor activity across a range of cancer models, both as a monotherapy and in combination with other agents.[4][5][6][7]
These application notes provide a detailed protocol for conducting in vivo efficacy studies of Alisertib in xenograft models, along with a summary of key quantitative data from preclinical studies and visualizations of the Aurora A signaling pathway and experimental workflow.
Quantitative Data Summary
The antitumor efficacy of Alisertib has been evaluated in various preclinical models. The following tables summarize its in vitro potency and in vivo tumor growth inhibition in representative studies.
Table 1: In Vitro Potency of Alisertib
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | - | [5] |
| GBM10 | Glioblastoma | 30-150 | [4] |
| GBM6 | Glioblastoma | 30-150 | [4] |
| GBM39 | Glioblastoma | 30-150 | [4] |
Table 2: In Vivo Efficacy of Alisertib in Xenograft Models
| Animal Model | Cell Line | Treatment Regimen | Duration | Tumor Growth Inhibition (TGI) % | Reference |
| Nude Mice | HCT-116 | 3 mg/kg, p.o., QD | 21 days | 43.3% | [5] |
| Nude Mice | HCT-116 | 10 mg/kg, p.o., QD | 21 days | 84.2% | [5] |
| Nude Mice | HCT-116 | 30 mg/kg, p.o., QD | 21 days | 94.7% | [5] |
| Nude Mice | OCI-LY19 (Lymphoma) | 30 mg/kg, p.o., QD | ~21 days | 106% (regression) | [5] |
| Nude Mice | OCI-LY19 (Lymphoma) | 20 mg/kg, p.o., BID | ~21 days | 106% (regression) | [5] |
| Nude Mice | Various solid tumors | 30 mg/kg, p.o., QD | ~21 days | >76% | [5] |
| Nude Mice | GBM39 (Glioblastoma) | 30 mg/kg, p.o., QD | 22 days | Significant survival prolongation | [4] |
| Nude Mice | GBM6 (Glioblastoma) | 30 mg/kg, p.o., QD | 22 days | Significant survival prolongation | [4] |
| Nude Mice | GBM10 (Glioblastoma) | 30 mg/kg, p.o., QD | 22 days | Significant survival prolongation | [4] |
p.o. = per os (by mouth); QD = once daily; BID = twice daily
Experimental Protocols
This section outlines a detailed methodology for a typical in vivo efficacy study of Alisertib using a subcutaneous human tumor xenograft model in mice.
Animal Models and Housing
-
Species: Immunocompromised mice (e.g., Nude or SCID mice).[5]
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Housing: Animals should be housed in a barrier facility under controlled conditions (temperature, humidity, and light/dark cycle) and provided with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Cell Culture and Tumor Implantation
-
Cell Lines: Human cancer cell lines (e.g., HCT-116 for colon cancer, NCI-H460 for lung cancer).[4][5]
-
Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
-
Inject approximately 5-10 x 10^6 cells subcutaneously into the flank of each mouse.
-
Drug Preparation and Administration
-
Formulation: Alisertib can be formulated in 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate for oral administration.[5]
-
Administration Route: Oral gavage is a common route of administration.[4][5]
-
Dose Levels: Based on preclinical data, dose levels can range from 3 to 30 mg/kg for once-daily (QD) schedules or around 20 mg/kg for twice-daily (BID) schedules.[5]
In Vivo Efficacy Study Design
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment:
-
Vehicle Control Group: Administer the vehicle solution according to the same schedule as the treatment groups.
-
Alisertib Treatment Group(s): Administer Alisertib at the selected dose(s) and schedule (e.g., 30 mg/kg, QD) for a specified duration (e.g., 21 consecutive days).[5]
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a fixed treatment duration. Euthanize animals according to IACUC guidelines.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[6]
-
Pharmacodynamic (PD) Analysis:
-
Collect tumor samples at specified time points after the last dose.[5]
-
Fix tissues in formalin and embed in paraffin for immunohistochemistry (IHC) or immunofluorescence (IF).
-
Analyze PD markers such as:
-
-
Toxicity Assessment: Evaluate toxicity by monitoring body weight changes, clinical signs of distress, and, if necessary, performing hematological analysis or histopathology of major organs.
Visualizations
Aurora A Signaling Pathway
Caption: Simplified Aurora A signaling pathway and the mechanism of action of Alisertib.
In Vivo Xenograft Study Workflow
Caption: Experimental workflow for an in vivo efficacy study of Alisertib in a xenograft model.
References
- 1. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. Alisertib demonstrates significant antitumor activity in bevacizumab resistant, patient derived orthotopic models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Assay for the Identification of Aurora A Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aurora A is a key member of the serine/threonine kinase family that plays a critical role in the regulation of mitotic events.[1][2] Its functions are essential for centrosome maturation and separation, mitotic spindle assembly, and ensuring accurate chromosome segregation.[3][4] The expression of Aurora A peaks during the G2/M phase of the cell cycle.[5] Overexpression and aberrant activity of Aurora A have been strongly linked to oncogenic transformation, aneuploidy, and chromosomal instability, making it a significant target for cancer therapy.[6] The development of small molecule inhibitors against Aurora A is a promising strategy in oncology.[7]
This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay to identify and characterize inhibitors of Aurora A kinase. The protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8][9] This assay is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds, making it ideal for HTS campaigns.[10]
Aurora A Signaling Pathway
Aurora A is a central regulator of the G2/M transition and mitosis. Its activation is a complex process involving co-factors like TPX2 and phosphorylation by upstream kinases such as Polo-like kinase 1 (Plk1).[6][7] Once active, Aurora A phosphorylates a multitude of substrates to orchestrate the formation of the mitotic spindle.[3] Inhibition of Aurora A leads to defects in centrosome separation, resulting in monopolar spindles and mitotic arrest.[2][3]
Assay Principle
The ADP-Glo™ Kinase Assay is a two-step luminescent assay.[11] In the first step, the kinase reaction is performed, where Aurora A phosphorylates a substrate, converting ATP to ADP. The ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal that is directly proportional to the ADP produced and, therefore, to the Aurora A kinase activity.[8][10] Inhibitors of Aurora A will decrease the amount of ADP produced, resulting in a lower luminescent signal.
Experimental Workflow
The high-throughput screening process follows a streamlined workflow designed for automation and efficiency in a multi-well plate format (e.g., 384-well plates).
References
- 1. researchgate.net [researchgate.net]
- 2. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. rupress.org [rupress.org]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. worldwide.promega.com [worldwide.promega.com]
Application Notes and Protocols: Biochemical Assays for Aurora A Inhibitor 1 (TCS7010) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing crucial roles in centrosome maturation, spindle assembly, and chromosome segregation.[1] Its overexpression and hyperactivity are frequently observed in various human cancers, making it a compelling target for cancer therapy. Aurora A Inhibitor 1, also known as TCS7010, is a potent and highly selective small molecule inhibitor of Aurora A kinase.[2][3] This document provides detailed application notes and protocols for a range of biochemical assays to characterize the activity of this compound, enabling researchers to accurately assess its potency, selectivity, and mechanism of action.
This compound (TCS7010) Profile
| Parameter | Value | Reference |
| IUPAC Name | N-(2-chlorophenyl)-4-[[2-[[4-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]phenyl]amino]-5-fluoro-4-pyrimidinyl]amino]benzamide | [2] |
| Synonyms | TCS7010, Aurora A Inhibitor I | [3] |
| CAS Number | 1158838-45-9 | [2] |
| Molecular Formula | C₃₁H₃₁ClFN₇O₂ | [2] |
| Molecular Weight | 588.1 g/mol | [2] |
Quantitative Activity Data
The inhibitory activity of this compound (TCS7010) has been determined using various biochemical assays. The following table summarizes the key quantitative data.
| Assay Type | Target | Parameter | Value | Reference |
| Cell-free kinase assay | Aurora A | IC₅₀ | 3.4 nM | [3] |
| Cell-free kinase assay | Aurora B | IC₅₀ | 3.4 µM | [3] |
| Cell-based assay (HCT116) | Antiproliferative | IC₅₀ | 190 nM | [3] |
| Cell-based assay (HT29) | Antiproliferative | IC₅₀ | 2.9 µM | [3] |
| Cell-based assay (HeLa) | Antiproliferative | IC₅₀ | 416 nM | [4] |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration.
Signaling Pathway
Aurora A kinase is a central node in the regulation of mitosis. Its activity is tightly controlled throughout the cell cycle and it phosphorylates a multitude of substrates to ensure proper cell division. Inhibition of Aurora A by compounds like TCS7010 disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
Aurora A signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Here we provide detailed protocols for three common biochemical assays to determine the activity of Aurora A inhibitors.
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.
Workflow Diagram:
Workflow for the ADP-Glo™ kinase assay.
Protocol:
-
Reagent Preparation:
-
Thaw 5x Kinase Assay Buffer, 500 µM ATP, and a suitable substrate (e.g., Kemptide at 5 mg/ml).
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and substrate.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. For DMSO-soluble inhibitors, prepare a 100x stock in 100% DMSO and then dilute to 10x in 1x Kinase Assay Buffer.
-
Dilute recombinant Aurora A kinase to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 12.5 µl of Master Mix to each well.
-
Add 2.5 µl of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 10 µl of diluted Aurora A kinase to each well (final volume: 25 µl).
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction by adding 25 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for another 45 minutes.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data to the positive control (kinase with vehicle).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Radiometric Kinase Assay ([γ-³²P]ATP)
This "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.
Workflow Diagram:
Workflow for the radiometric kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 5x kinase reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 0.5 mg/ml BSA, 250 µM DTT).
-
Prepare a stock solution of the substrate peptide (e.g., 10 mg/ml Kemptide).
-
Prepare a stock solution of "cold" ATP (e.g., 1 mM).
-
Prepare serial dilutions of this compound.
-
Dilute recombinant Aurora A kinase in 1x kinase buffer.
-
-
Assay Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume of 25 µl):
-
5 µl of 5x kinase buffer
-
2.5 µl of substrate
-
2.5 µl of diluted inhibitor or vehicle
-
x µl of diluted Aurora A kinase
-
x µl of H₂O to bring the volume to 20 µl
-
-
Initiate the reaction by adding 5 µl of a mix of cold ATP and [γ-³²P]ATP (to achieve a desired specific activity).
-
Incubate at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by adding 10 µl of 75 mM phosphoric acid.
-
Spot 20 µl of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the paper squares three times for 5 minutes each in 75 mM phosphoric acid.
-
Perform a final wash in acetone.
-
Allow the paper squares to dry completely.
-
Place each paper square in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphate incorporated into the substrate.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value as described for the luminescence assay.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays measure the binding of an inhibitor to the kinase. A europium (Eu)-labeled anti-tag antibody binds to the tagged kinase, and a fluorescently labeled tracer binds to the ATP-binding pocket. When the tracer is bound, FRET occurs. An inhibitor that displaces the tracer will disrupt FRET.
Workflow Diagram:
Workflow for the TR-FRET kinase binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of this compound.
-
Prepare a working solution of the fluorescent tracer (specific for the kinase family).
-
Prepare a working solution of the Eu-labeled anti-tag antibody (e.g., anti-GST or anti-His).
-
Prepare a working solution of the tagged recombinant Aurora A kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µl of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Add 5 µl of the fluorescent tracer solution to all wells.
-
Add 5 µl of a pre-mixed solution of Aurora A kinase and Eu-labeled antibody to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, with excitation around 340 nm and emission at the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding curve to determine the IC₅₀ or Kᵢ value.
-
Cell-Based Assays
To assess the activity of this compound in a cellular context, various assays can be employed.
-
Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity of cells as an indicator of cell viability and proliferation. Treatment with an effective Aurora A inhibitor is expected to decrease cell proliferation.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content (e.g., using propidium iodide staining) can reveal the cell cycle phase distribution. Inhibition of Aurora A typically leads to a G2/M arrest, which can be observed as an increase in the population of cells with 4N DNA content.[4]
-
Apoptosis Assays: The induction of apoptosis can be measured by various methods, including:
-
Annexin V/Propidium Iodide Staining: Detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells by flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7) using luminescence or fluorescence-based assays.
-
PARP Cleavage: Western blotting for cleaved PARP is a hallmark of apoptosis.
-
-
Target Engagement and Biomarker Analysis:
-
Immunofluorescence: Staining for phosphorylated Aurora A (p-Aurora A at Thr288) at the centrosomes can be used to visually assess target engagement. Inhibition by TCS7010 is expected to reduce this phosphorylation.[3]
-
Western Blotting: Analyzing the phosphorylation status of downstream substrates of Aurora A (e.g., histone H3 at Ser10) can provide a quantitative measure of inhibitor activity within the cell.[3]
-
Conclusion
The biochemical assays and protocols detailed in this document provide a comprehensive framework for the characterization of this compound (TCS7010). By employing a combination of these methods, researchers can gain a thorough understanding of the inhibitor's potency, selectivity, and cellular effects, which is crucial for its further development as a potential therapeutic agent. The provided diagrams and structured data presentation aim to facilitate the planning and execution of these key experiments.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for Aurora A Inhibitor Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its target protein within a cellular environment. This technique is predicated on the principle that the thermal stability of a protein is altered upon ligand binding. When a drug molecule binds to its target protein, the resulting complex often exhibits increased resistance to thermal denaturation. By subjecting cells or cell lysates to a temperature gradient and subsequently measuring the amount of soluble (non-denatured) target protein, CETSA provides direct evidence of target engagement.
Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of mitosis, including centrosome maturation and separation, and the formation of the bipolar spindle.[1] Overexpression of Aurora A is frequently observed in a variety of human cancers and is associated with genomic instability and tumorigenesis. Consequently, Aurora A has emerged as a promising therapeutic target for cancer treatment.
This document provides detailed application notes and protocols for utilizing CETSA to assess the target engagement of Aurora A inhibitor 1 (Alisertib, MLN8237) , a selective and potent small-molecule inhibitor of Aurora A kinase.
Signaling Pathway of Aurora A
Aurora A is a key regulator of cell cycle progression, particularly during the G2/M transition and mitosis. Its activity is tightly controlled by phosphorylation and its interaction with co-factors. The diagram below illustrates the central role of Aurora A in mitotic signaling and its impact on downstream effectors, as well as its involvement in oncogenic pathways.
Caption: Aurora A signaling pathway and its inhibition.
Experimental Workflow for CETSA
The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis. The following diagram outlines the process for both a melt curve and an isothermal dose-response (ITDR) experiment.
Caption: General workflow for CETSA experiments.
Experimental Protocols
Materials and Reagents
-
Cell Line: HCT116 (colorectal carcinoma) or other cancer cell line with known Aurora A expression.
-
Cell Culture Medium: McCoy's 5A Medium (for HCT116) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (Alisertib, MLN8237): Stock solution in DMSO (e.g., 10 mM).
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail: (e.g., cOmplete™, Mini, EDTA-free, Roche).
-
Lysis Buffer (optional, for Western Blot): RIPA buffer or similar, containing protease inhibitors.
-
Antibodies (for Western Blot):
-
Primary Antibody: Rabbit anti-Aurora A antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Detection Reagents:
-
For Western Blot: ECL substrate.
-
For AlphaLISA: AlphaLISA® human Aurora A kit (or similar).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
Centrifuge (refrigerated).
-
PCR tubes and thermal cycler with a temperature gradient function.
-
Apparatus for protein quantification (e.g., BCA assay kit).
-
Western blotting equipment or plate reader for high-throughput assays.
-
Protocol 1: CETSA Melt Curve using Western Blot
This protocol determines the thermal stability profile of Aurora A in the presence and absence of the inhibitor.
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours in the incubator.
-
-
Cell Harvesting and Preparation:
-
Harvest cells by trypsinization, wash with PBS, and pellet by centrifugation (300 x g, 5 min, 4°C).
-
Resuspend the cell pellet in 1 mL of ice-cold PBS supplemented with protease inhibitor cocktail.
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
-
Heat Treatment:
-
Place the PCR tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C).
-
After heating, cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform Western blotting using an anti-Aurora A antibody.
-
Quantify the band intensities and plot the percentage of soluble Aurora A relative to the non-heated control (37°C) against the temperature.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the potency of the inhibitor in stabilizing Aurora A at a fixed temperature.
-
Cell Culture and Harvesting:
-
Culture and harvest HCT116 cells as described in Protocol 1, steps 1 and 2 (without the drug treatment).
-
-
Inhibitor Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Add serial dilutions of this compound (e.g., 0.01 µM to 30 µM) or vehicle (DMSO) to the tubes.
-
Incubate at 37°C for 1 hour.
-
-
Heat Treatment and Lysis:
-
Heat all tubes at a single temperature for 3 minutes. This temperature should be chosen from the melt curve data (e.g., the temperature at which ~50% of Aurora A is denatured in the vehicle-treated sample).
-
Lyse the cells and collect the soluble protein fraction as described in Protocol 1, step 4.
-
-
Analysis:
-
Analyze the amount of soluble Aurora A using Western blot or a high-throughput method like AlphaLISA®.
-
Plot the percentage of soluble Aurora A against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of inhibitor required for 50% of the maximal stabilization effect.
-
Data Presentation
The following tables present representative data for CETSA experiments with this compound. This data is illustrative and serves as an example of expected results.
Table 1: CETSA Melt Curve Data for Aurora A
This table shows the percentage of soluble Aurora A remaining at different temperatures in the presence and absence of 10 µM this compound.
| Temperature (°C) | % Soluble Aurora A (Vehicle) | % Soluble Aurora A (10 µM Inhibitor 1) |
| 40 | 100.0 | 100.0 |
| 44 | 98.2 | 100.0 |
| 48 | 85.1 | 99.1 |
| 52 | 52.3 | 95.4 |
| 56 | 20.5 | 80.2 |
| 60 | 5.1 | 48.7 |
| 64 | 1.8 | 15.3 |
| 68 | 0.5 | 4.9 |
| Tm (°C) | ~52.5 | ~59.8 |
Note: Tm (melting temperature) is the temperature at which 50% of the protein is denatured.
Table 2: Isothermal Dose-Response (ITDR) CETSA Data for Aurora A
This table shows the percentage of soluble Aurora A at a fixed temperature (54°C) with increasing concentrations of this compound.
| Inhibitor 1 Conc. (µM) | Log [Inhibitor 1] | % Soluble Aurora A |
| 0.00 (Vehicle) | N/A | 35.2 |
| 0.01 | -8.0 | 38.1 |
| 0.03 | -7.5 | 45.3 |
| 0.10 | -7.0 | 60.7 |
| 0.30 | -6.5 | 78.9 |
| 1.00 | -6.0 | 90.1 |
| 3.00 | -5.5 | 94.5 |
| 10.00 | -5.0 | 95.2 |
| EC50 (µM) | ~0.15 |
Note: EC50 is the concentration of the inhibitor that gives half-maximal stabilization.
Conclusion
The Cellular Thermal Shift Assay is an indispensable tool for confirming the target engagement of drug candidates in a physiologically relevant setting. The protocols and representative data provided here offer a comprehensive guide for researchers to validate the interaction of Aurora A inhibitors with their intended target. By demonstrating a thermal shift in the melting temperature of Aurora A or by determining a dose-dependent stabilization, CETSA provides crucial evidence that a compound is reaching and binding to its target within the cell, a critical step in the drug discovery and development pipeline.
References
Application Notes: Immunofluorescence Staining Protocol with Aurora A Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key serine/threonine kinase that plays a critical role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and mitotic entry.[1][2][3][4] Its overexpression is frequently observed in various human cancers, making it a compelling target for cancer therapy.[5][6][7][8] Aurora A inhibitors are a class of small molecules designed to block the kinase activity of Aurora A, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6][8][9] This document provides a detailed protocol for the immunofluorescence staining of cells treated with Aurora A Inhibitor 1, a potent and selective inhibitor of Aurora A kinase. Immunofluorescence is a powerful technique to visualize the subcellular localization of proteins and to assess the phenotypic effects of kinase inhibitors.
Mechanism of Action
Aurora A kinase is activated during the G2 phase and mitosis.[3][4] It phosphorylates a variety of downstream substrates to orchestrate the complex process of cell division. Inhibition of Aurora A by this compound is expected to disrupt these processes, leading to characteristic mitotic defects such as monopolar spindles, G2/M arrest, and ultimately, apoptosis.[6][10]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Aurora A kinase and the point of action for this compound. Aurora A is involved in a complex network of interactions that regulate the cell cycle. Its activation is crucial for the G2/M transition and proper mitotic progression.
Caption: Simplified signaling pathway of Aurora A kinase in cell cycle progression and its inhibition by this compound.
Experimental Protocols
This protocol is a general guideline for immunofluorescence staining of adherent cells treated with this compound. Optimal conditions, such as inhibitor concentration and incubation time, may vary depending on the cell line and experimental objectives and should be determined empirically.
Materials
-
Adherent cells (e.g., HeLa, U2OS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Coverslips or chamber slides
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100[11][12]
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-Histone H3)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI, Hoechst)
-
Antifade mounting medium
Experimental Workflow Diagram
The following diagram outlines the key steps in the immunofluorescence protocol.
Caption: Experimental workflow for immunofluorescence staining of cells treated with this compound.
Step-by-Step Procedure
-
Cell Seeding:
-
Plate cells onto sterile glass coverslips or chamber slides in a multi-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.[13]
-
-
Inhibitor Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitor-treated samples.
-
Remove the old medium and add the medium containing the inhibitor or vehicle.
-
Incubate for the desired time (e.g., 16-24 hours) to induce mitotic arrest.
-
-
Fixation:
-
Permeabilization:
-
Incubate the fixed cells with permeabilization buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[14]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations or pre-determined optimal dilution.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.
-
Incubate for 1-2 hours at room temperature in the dark.[14]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
If desired, incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope.
-
Acquire images using appropriate filter sets for the chosen fluorophores.
-
Data Presentation
The following table provides representative data for an immunofluorescence experiment using this compound. The expected outcomes include an increase in the mitotic index (as marked by phospho-Histone H3) and the formation of monopolar spindles (visualized by α-tubulin staining).
| Parameter | Vehicle Control (DMSO) | This compound (100 nM) | This compound (500 nM) |
| Primary Antibody | |||
| Anti-α-tubulin | 1:1000 | 1:1000 | 1:1000 |
| Anti-phospho-Histone H3 (Ser10) | 1:500 | 1:500 | 1:500 |
| Secondary Antibody | |||
| Goat anti-Mouse IgG (H+L), Alexa Fluor 488 | 1:1000 | 1:1000 | 1:1000 |
| Goat anti-Rabbit IgG (H+L), Alexa Fluor 594 | 1:1000 | 1:1000 | 1:1000 |
| Observed Phenotype | |||
| Mitotic Index (% pH3+ cells) | ~5% | ~25% | ~45% |
| Spindle Morphology | Bipolar spindles in mitotic cells | Predominantly monopolar spindles | Predominantly monopolar spindles |
| Relative Fluorescence Intensity (α-tubulin at spindle poles) | 1.0 (normalized) | 2.5 ± 0.4 | 3.1 ± 0.6 |
Note: The data presented in this table are illustrative and intended to represent typical results. Actual results may vary.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
Weak Signal:
-
Increase primary antibody concentration or incubation time.
-
Use a brighter secondary antibody.
-
Ensure the fixation method is compatible with the antibody.
-
-
No Signal:
-
Verify that the primary and secondary antibodies are compatible.
-
Check the expression level of the target protein in the cell line.
-
Confirm the activity of the inhibitor.
-
By following this detailed protocol, researchers can effectively utilize immunofluorescence to study the cellular effects of this compound and gain valuable insights into its mechanism of action.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. rupress.org [rupress.org]
- 6. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cdk1 Activity Is Required for Mitotic Activation of Aurora A during G2/M Transition of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Introduction to Sample Preparation: Immunofluorescence | Light Microscopy Core Facility [microscopy.duke.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Western Blot Analysis of Aurora A Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Aurora A kinase inhibition in cancer cell lines using Western blotting. This method is crucial for assessing the efficacy of potential therapeutic inhibitors targeting Aurora A, a key regulator of mitosis frequently overexpressed in various cancers.
Introduction
Aurora A is a serine/threonine kinase that plays a critical role in cell cycle progression, particularly in mitotic entry and spindle assembly.[1][2][3] Its overexpression is linked to genomic instability and tumorigenesis, making it a significant target for cancer therapy.[2][4][5] Alisertib (MLN8237) is a selective inhibitor of Aurora A kinase.[6][7] Western blot analysis is a fundamental technique to evaluate the effectiveness of such inhibitors by monitoring the phosphorylation status of Aurora A and its downstream targets. A key indicator of Aurora A activity is its autophosphorylation at Threonine 288 (Thr288).[8][9][10] Inhibition of Aurora A leads to a decrease in phospho-Aurora A (Thr288) levels.[7][11]
Key Signaling Pathway
Aurora A is a central node in the regulation of mitosis. Its activation and function are intricately linked with several other proteins. One of its major activators is the Targeting Protein for Xenopus Kinesin-like protein 2 (TPX2), which is also essential for localizing Aurora A to the spindle microtubules.[12][13][14] Once activated, Aurora A phosphorylates a variety of downstream substrates to orchestrate mitotic events.
Figure 1: Simplified Aurora A signaling pathway and the mechanism of inhibition by Alisertib.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess Aurora A inhibition.
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, HT-29, MCF7) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat the cells with the Aurora A inhibitor (e.g., Alisertib/MLN8237) at various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µM) for a specified duration (e.g., 8, 12, 24, 48 hours).[7][11] A vehicle control (e.g., DMSO) should be included.
-
Positive Control (Optional): To enrich for mitotic cells where Aurora A is active, cells can be treated with a mitotic arresting agent like nocodazole (e.g., 100 ng/mL for 16-24 hours) or paclitaxel (100 nM for 20 hours).[7][10][15]
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Sonication: Sonicate the lysates to shear DNA and ensure complete lysis.[8]
-
Centrifugation: Clarify the lysates by centrifugation at ≥10,000 x g for 10 minutes at 4°C to pellet cellular debris.[16]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[17]
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (see Table 1 for recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Figure 2: General workflow for Western blot analysis of Aurora A inhibition.
Data Presentation
The following tables summarize the recommended antibodies and their working dilutions for Western blot analysis, as well as the expected molecular weights of the target proteins.
| Target Protein | Antibody Type | Recommended Dilution | Expected MW (kDa) | Purpose | References |
| p-Aurora A (Thr288) | Rabbit Monoclonal | 1:1000 | 48 | To detect the active, phosphorylated form of Aurora A. | [9][18] |
| Total Aurora A | Rabbit/Mouse Monoclonal | 1:1000 | 48 | To measure the total amount of Aurora A protein. | [19][20][21] |
| p-Histone H3 (Ser10) | Rabbit Polyclonal | 1:1000 | 17 | A downstream marker of the Aurora kinase pathway. | [1][7] |
| TPX2 | Rabbit Polyclonal | 1:1000 | 100 | To assess the expression of the Aurora A activator. | [12] |
| Cleaved PARP | Rabbit Polyclonal | 1:1000 | 89 | An indicator of apoptosis induced by Aurora A inhibition. | [7] |
| GAPDH / β-Actin | Rabbit/Mouse Monoclonal | 1:1000 - 1:10,000 | 37 / 42 | Loading controls to ensure equal protein loading. | [7][15] |
Table 1: Recommended Antibodies and Dilutions for Western Blotting
| Inhibitor | Target | Typical IC50 | Working Concentration Range | References |
| Alisertib (MLN8237) | Aurora A | 1.2 nM (cell-free) | 0.01 - 5 µM (in cells) | [6][11] |
Table 2: Example of an Aurora A Inhibitor and Recommended Concentrations
Expected Results
Upon successful inhibition of Aurora A with a compound like Alisertib, a dose- and time-dependent decrease in the phosphorylation of Aurora A at Thr288 should be observed.[11] Total Aurora A protein levels may or may not change depending on the cell line and treatment duration. Downstream effects can include a G2/M cell cycle arrest and an increase in apoptosis, which can be monitored by markers like cleaved PARP.[7][22] It is important to note that while Alisertib is highly selective for Aurora A, at higher concentrations, it may also inhibit Aurora B.[23] The inhibition of Aurora B can lead to a distinct phenotype of endo-reduplication (polyploidy).[7]
References
- 1. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Aurora A (Thr288) (C39D8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human TPX2 is required for targeting Aurora-A kinase to the spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AurkA nuclear localization is promoted by TPX2 and counteracted by protein degradation | Life Science Alliance [life-science-alliance.org]
- 15. Aurora A (D3E4Q) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 16. mesoscale.com [mesoscale.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. biocompare.com [biocompare.com]
- 19. Aurora A/AIK (1G4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. Aurora A/AIK Antibody | Cell Signaling Technology [cellsignal.com]
- 21. Aurora A (1F8) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Xenograft Model for Evaluating Aurora A Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase (AURKA) is a key serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is frequently observed in a wide range of human cancers and is often associated with genomic instability, oncogenic transformation, and poor patient outcomes.[3][4][5] This makes AURKA a compelling target for cancer therapy.[5][6]
Aurora A inhibitors are a class of small-molecule drugs designed to block the kinase activity of AURKA.[7] By competitively binding to the ATP pocket of the enzyme, these inhibitors prevent the phosphorylation of downstream substrates, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[7][8] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a representative Aurora A inhibitor, referred to here as "Aurora A inhibitor 1," using a human tumor xenograft mouse model. The protocols are based on established methodologies for inhibitors such as Alisertib (MLN8237), a well-characterized, selective Aurora A inhibitor.[9][10]
Signaling Pathway and Mechanism of Action
Aurora A kinase is a central node in the mitotic regulatory network. Its activation and function are tightly controlled by interactions with cofactors like TPX2 and phosphorylation events.[5][11] Inhibition of Aurora A disrupts these downstream signaling cascades, compromising proper mitotic progression.
Caption: Aurora A signaling pathway and the mechanism of inhibitor action.
Quantitative Data Summary
The efficacy of Aurora A inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in cell proliferation assays and by tumor growth inhibition (TGI) in vivo. The following tables summarize representative data for various Aurora A inhibitors from preclinical studies.
Table 1: In Vitro Proliferation IC50 Values for Select Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|---|
| Alisertib (MLN8237) | Aurora A | Various | Median of 61 | [9][10] |
| Aurora A Inhibitor I | Aurora A/B, Cdk's | Various | 112 - 514 | [12] |
| MK-5108 | Aurora A | HCT116 | ~10-17 | [13] |
| CCT129202 | Aurora A/B | HCT116 | Not specified | [8] |
| AZD1152 | Aurora B | Various | Not specified |[9] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition) of Select Aurora A Inhibitors
| Inhibitor | Cancer Model | Dose & Schedule | TGI (%) | Reference |
|---|---|---|---|---|
| Alisertib (MLN8237) | Neuroblastoma Xenografts | 20 mg/kg, PO, BID | High activity, CRs observed | [10] |
| MLN8054 | HCT116 Colon Xenograft | 30 mg/kg, PO, QD | 84% | [14] |
| MLN8054 | HCT116 Colon Xenograft | 30 mg/kg, PO, BID | 96% | [14] |
| AKI603 | MCF-7-Epi Breast Xenograft | 50 mg/kg, Intragastric, QD | Significant reduction | [15] |
| CCT129202 | HCT116 Xenograft | Not specified, IP | Significant inhibition | [8] |
| PF-03814735 | HCT116 Xenograft | ≥20 mg/kg, QD | ≥50% | [13] |
TGI: Tumor Growth Inhibition; PO: Oral administration; BID: Twice daily; QD: Once daily; IP: Intraperitoneal; CR: Complete Response.
Experimental Workflow: Xenograft Study
The overall workflow for a typical xenograft study involves several key stages, from initial cell preparation to final data analysis.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell line known to overexpress Aurora A (e.g., HCT116 colorectal carcinoma, neuroblastoma cell lines like SK-N-BE(2) or IMR-32).
-
Culture Media: Appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Animals: Athymic nude mice (e.g., BALB/c nude), female, 4-6 weeks old.[15][16]
-
This compound: Synthesized and purified compound.
-
Vehicle: Formulation vehicle appropriate for the inhibitor's solubility and route of administration (e.g., PEG300, 0.5% methylcellulose).[15]
-
Injection Reagents: Sterile Phosphate-Buffered Saline (PBS), Matrigel (optional, can improve tumor take rate).
-
Tools: Calipers, syringes, gavage needles, surgical tools for tissue harvesting.
Cell Culture and Preparation for Implantation
-
Culture selected cancer cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain them in the logarithmic growth phase.
-
On the day of injection, harvest cells using trypsin-EDTA.
-
Wash the cells with sterile, serum-free media or PBS to remove any remaining trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Resuspend the cell pellet in sterile PBS at the desired concentration (e.g., 5 x 10^7 cells/mL for a 5 x 10^6 cell injection in 100 µL).[17] Keep cells on ice to maintain viability.
Tumor Implantation
-
Anesthetize the athymic nude mouse using an appropriate method (e.g., isoflurane inhalation).
-
Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.[16]
-
Monitor the animals until they have fully recovered from anesthesia.
Tumor Growth Monitoring and Treatment Initiation
-
Allow tumors to establish and grow. Begin measuring tumor volume 3-4 days post-implantation.
-
Use digital calipers to measure the longest diameter (D) and the shortest diameter (d).
-
Calculate tumor volume using the formula: Volume (mm³) = (d² x D) / 2 .[15][16]
-
Record tumor volumes and body weights for each mouse 2-3 times per week.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).[15][18]
Drug Administration
-
Vehicle Control Group: Administer the vehicle solution to the control group mice following the same schedule and route as the treatment group.
-
Treatment Group: Administer this compound at the predetermined dose (e.g., 20-50 mg/kg). The route of administration is typically oral (PO) via gavage or intraperitoneal (IP) injection.[14][15]
-
The treatment schedule is typically once or twice daily for 14 to 21 consecutive days.[10][14]
-
Continue to monitor tumor volume and body weight throughout the treatment period.
Endpoint and Data Analysis
-
The study endpoint is reached when tumors in the control group reach a specified maximum size (e.g., 2000 mm³) or after the completion of the treatment cycle.
-
At the endpoint, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors, weigh them, and record the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.[14]
-
Process tumor tissue for further analysis:
-
Fixation: Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC) analysis (e.g., staining for pharmacodynamic markers like phosphorylated Histone H3).[14][19]
-
Snap-Freezing: Snap-freeze another portion in liquid nitrogen and store at -80°C for Western blot or molecular analyses.[20]
-
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epigentek.com [epigentek.com]
- 13. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of Human Tumor Xenograft Growth in Nude Mice by a Novel Monoclonal Anti-HSPG Isolated from Human Liver | Anticancer Research [ar.iiarjournals.org]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Aurora A Inhibitor 1 (Alisertib/MLN8237)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[1] Its overexpression is frequently observed in various human cancers, making it a compelling target for therapeutic intervention.[1] Aurora A Inhibitor 1, also known as Alisertib or MLN8237, is a selective, orally available small-molecule inhibitor of Aurora A kinase.[2][3][4] By inhibiting Aurora A, Alisertib disrupts the proper execution of mitosis, leading to mitotic arrest, aneuploidy, and ultimately, apoptosis in cancer cells.[5][6] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability and summarize its activity across various cancer cell lines.
Data Presentation
The anti-proliferative activity of this compound (Alisertib/MLN8237) has been evaluated across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the tables below.
Table 1: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 40[3] |
| LS174T | Colon Carcinoma | 50[3] |
| T84 | Colon Carcinoma | 90[3] |
| MCF7 | Breast Cancer | 17,130 (24h)[7] |
| MDA-MB-231 | Breast Cancer | 12,430 (24h)[7] |
| U-2 OS | Osteosarcoma | 16,600[2] |
| MG-63 | Osteosarcoma | 9,500[2] |
| Ewing Sarcoma | Ewing Sarcoma | 32[2] |
Table 2: Anti-proliferative Activity of this compound in Hematological Malignancy and Neuroblastoma Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Multiple Myeloma (various) | Multiple Myeloma | 3 - 1,710[3][4] |
| TIB-48 | T-cell Lymphoma | 80 - 100[8] |
| CRL-2396 | T-cell Lymphoma | 80 - 100[8] |
| Neuroblastoma (various) | Neuroblastoma | 37[2] |
| SK-N-BE(2) | Neuroblastoma | ~20[9][10] |
| Kelly | Neuroblastoma | ~10[9][10] |
| NB1691-LUC | Neuroblastoma | ~15[11] |
Experimental Protocols
A common method to determine the effect of this compound on cancer cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Cell Viability Assessment using MTT Assay
Materials:
-
This compound (Alisertib/MLN8237)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 50 µM).[7]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Aurora A Kinase Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Workflow for Cell Viability Assay.
References
- 1. purmorphamine.com [purmorphamine.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Aurora A Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the activity of Aurora A kinase and the inhibitory potential of compounds like "Aurora A inhibitor 1". The methodologies described are essential for the screening and characterization of potential therapeutic agents targeting Aurora A, a key regulator of mitosis frequently overexpressed in human cancers.
Introduction to Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a crucial role in the regulation of cell division.[1][2] It is primarily involved in centrosome maturation and separation, as well as the assembly and stability of the mitotic spindle.[3][4] Due to its central role in mitosis, the overexpression or aberrant activity of Aurora A is linked to genomic instability and has been implicated in the tumorigenesis of various cancers, including breast, ovarian, and colorectal cancers.[1][5][6] This makes Aurora A an attractive target for the development of novel cancer therapies.[1][7] Aurora A inhibitors are a class of drugs that function by binding to the Aurora A kinase, typically at the ATP-binding site, thereby blocking its kinase activity and preventing the phosphorylation of its downstream substrates.[1] This disruption of Aurora A function leads to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cancer cells.[1]
Aurora A Signaling Pathway
Aurora A is involved in a complex network of signaling pathways that regulate mitotic events. It is activated during the G2 phase and mitosis and its activity is tightly controlled by phosphorylation and interaction with other proteins like TPX2.[8][9] Key downstream substrates of Aurora A include PLK1, and it also influences pathways such as p53 and PI3K/Akt/mTOR.[8]
Caption: Aurora A signaling pathway and point of inhibition.
Principles of Kinase Activity Assays
The inhibitory effect of compounds on Aurora A can be quantified using two main types of assays:
-
Biochemical Assays: These in vitro assays utilize purified, recombinant Aurora A kinase, a substrate (often a peptide), and ATP. The kinase transfers a phosphate group from ATP to the substrate. The inhibitory potential of a compound is determined by measuring the reduction in substrate phosphorylation. Common detection methods are luminescence-based, such as ADP-Glo™, which quantifies the amount of ADP produced in the kinase reaction.[3][9][10][11]
-
Cell-Based Assays: These assays measure the activity of Aurora A within a cellular context. This is often achieved by quantifying the phosphorylation of a known downstream substrate of Aurora A, such as histone H3 at Serine 10 (a marker of Aurora B activity but can be affected by pan-Aurora inhibitors) or autophosphorylation of Aurora A at Threonine 288 (a specific marker for Aurora A activity).[12] These assays provide insights into the compound's cell permeability, off-target effects, and overall cellular efficacy.[13]
Experimental Protocols
Protocol 1: Biochemical Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and provides a method to determine the in vitro potency of "this compound".[3][9][10]
Objective: To determine the IC50 value of this compound by measuring its ability to inhibit the enzymatic activity of recombinant Aurora A kinase.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (serial dilutions)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white assay plates
-
Luminometer
Workflow:
Caption: Workflow for a luminescence-based biochemical kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer.
-
Prepare serial dilutions of "this compound" in the assay buffer. The final concentration of DMSO should not exceed 1%.[10]
-
Dilute the recombinant Aurora A kinase to the desired concentration (e.g., 5 ng/µl) in 1x Kinase Assay Buffer.[10]
-
Prepare a substrate/ATP master mix containing the kinase substrate and ATP at the desired final concentrations in 1x Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µl of the serially diluted "this compound" or vehicle (DMSO) to the appropriate wells of a 96-well plate.
-
Add 2.5 µl of 1x Kinase Assay Buffer to the "blank" (no enzyme) control wells.
-
Add 5 µl of the diluted Aurora A kinase to the inhibitor and positive control wells. Add 5 µl of 1x Kinase Assay Buffer to the "blank" wells.
-
-
Kinase Reaction:
-
Signal Detection:
-
After the kinase reaction incubation, add 12.5 µl of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40-45 minutes.[10]
-
Add 25 µl of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for another 30-45 minutes.[10]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 2: Cell-Based Aurora A Activity Assay (High-Content Imaging)
This protocol describes a method to assess the cellular activity of "this compound" by measuring the inhibition of Aurora A autophosphorylation at Threonine 288 (p-Aurora A Thr288) using immunofluorescence and high-content imaging.
Objective: To determine the cellular potency (IC50) of this compound by quantifying the level of p-Aurora A (Thr288) in treated cells.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)[14]
-
Complete cell culture medium
-
This compound (serial dilutions)
-
Formaldehyde or Methanol for fixation
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Aurora A (Thr288)
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
96-well imaging plates
-
High-content imaging system
Workflow:
Caption: Workflow for a cell-based high-content imaging assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a 96-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of "this compound" for a specified period (e.g., 1-24 hours). Include a vehicle-only control.
-
-
Immunofluorescence Staining:
-
After treatment, fix the cells with 4% formaldehyde for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the wells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate the cells with the primary antibody against p-Aurora A (Thr288) diluted in blocking buffer overnight at 4°C.
-
Wash the wells three times with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on DAPI staining) and quantify the mean fluorescence intensity of the p-Aurora A (Thr288) signal per cell.
-
-
Data Analysis:
-
Normalize the p-Aurora A fluorescence intensity to the vehicle control.
-
Plot the normalized intensity against the logarithm of the inhibitor concentration.
-
Calculate the cellular IC50 value using a non-linear regression curve fit.
-
Data Presentation
The quantitative data for "this compound" should be compared with known Aurora A inhibitors to benchmark its potency and selectivity.
| Inhibitor | Target(s) | Biochemical IC50 (Aurora A) | Cellular IC50 (p-Aurora A) | Reference |
| This compound | Aurora A | TBD | TBD | This Study |
| Alisertib (MLN8237) | Aurora A/B | ~1 nM | ~5 nM (in some cell lines) | [12][13] |
| TCS7010 | Aurora A | 3.4 nM | 190 nM (HCT116) | [15] |
| LY3295668 | Aurora A | - | 0.59 nM (NCI-H446) | [12] |
| CCT129202 | Aurora A/B | - | - | [16] |
| ZM447439 | Aurora A/B | 110 nM | - | [17] |
| AZD1152-HQPA | Aurora B >> A | 1368 nM | - | [17] |
Note: IC50 values can vary significantly depending on the assay conditions (e.g., ATP concentration, cell line used, treatment duration). The data presented here are for comparative purposes.
References
- 1. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. promega.com [promega.com]
- 4. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Aurora A Kinase (Human) Assay/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 7. rupress.org [rupress.org]
- 8. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Anti-Proliferative Potential of Aurora A Inhibitor 1 through Colony Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase, a key regulator of mitotic progression, is frequently overexpressed in a multitude of human cancers, correlating with poor prognosis and making it a compelling target for anti-cancer drug development.[1] Aurora A inhibitors are a class of targeted therapies designed to disrupt the function of this kinase, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. The colony formation assay, or clonogenic assay, is a robust in vitro method to assess the long-term proliferative capacity of single cells and their ability to form colonies. This application note provides a detailed protocol for evaluating the efficacy of a specific Aurora A inhibitor, designated here as "Aurora A inhibitor 1," using the colony formation assay.
Principle of the Assay
The colony formation assay is predicated on the principle that a single viable cancer cell, under optimal growth conditions, can proliferate to form a discrete colony of at least 50 cells.[2][3] The assay quantifies the cytotoxic and cytostatic effects of a compound by measuring the reduction in the number and size of colonies formed in the presence of the inhibitor compared to an untreated control. This provides a definitive measure of the inhibitor's ability to compromise the reproductive integrity of cancer cells.
Data Presentation
The anti-proliferative effects of various Aurora A inhibitors on different cancer cell lines, as determined by colony formation assays, are summarized below. This data, compiled from multiple studies, highlights the potent and broad-spectrum activity of this class of inhibitors.
Table 1: Effect of Alisertib (MLN8237) on Colony Formation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Inhibition of Colony Formation (%) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 100 nM | Significant Reduction | [4] |
| HCCC9810 | Cholangiocarcinoma | 100 nM | Time-dependent inhibition | [5] |
| HuCCT1 | Cholangiocarcinoma | 100 nM | Time-dependent inhibition | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | 20 nM | Marked Decrease | [6] |
| Skno-1 | Acute Myeloid Leukemia | 20 nM | Marked Decrease | [6] |
| Various AML cells | Acute Myeloid Leukemia | Varies | Significant Suppression | [7] |
Table 2: Effect of Other Aurora Kinase Inhibitors on Colony Formation
| Inhibitor | Target(s) | Cell Line | Cancer Type | Concentration | Inhibition of Colony Formation (%) | Reference |
| MK-5108 | Aurora A | SW-872 | Liposarcoma | 0-1000 nM | Dose-dependent decrease | [8] |
| MK-5108 | Aurora A | 93T449 | Liposarcoma | 0-1000 nM | Dose-dependent decrease | [8] |
| AT9283 | Aurora A/B | Multiple | Solid Tumors | 7-20 nM (IC50) | Growth Inhibition | [9] |
| R763/AS703569 | Aurora A/B/C | 64 xenografts | Various | 0.09 µM (mean EC50) | Potent Inhibition | [10] |
| JNJ-7706621 | Pan-Aurora | HeLa | Cervical Cancer | 1 µM | 55% | [1] |
| JNJ-7706621 | Pan-Aurora | HeLa | Cervical Cancer | 3 µM | 95.5% | [1] |
| IB35 | PDK1/Aurora A | AsPC-1 | Pancreatic Cancer | 2.5, 5, 10 µM | Significant Reduction | [11] |
| SA16 | PDK1/Aurora A | AsPC-1 | Pancreatic Cancer | 2.5, 5, 10 µM | Significant Reduction | [11] |
Experimental Protocols
This section provides a detailed methodology for conducting a colony formation assay to evaluate the efficacy of this compound.
Materials and Reagents
-
Cancer cell line of interest (e.g., HeLa, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Fixation solution: 10% neutral buffered formalin or a mixture of methanol and acetic acid (3:1)
-
Staining solution: 0.5% (w/v) crystal violet in 25% methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Experimental Workflow Diagram
Caption: Experimental workflow for the colony formation assay with this compound.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture the chosen cancer cell line in complete medium until it reaches approximately 80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add an appropriate volume of Trypsin-EDTA solution to detach the cells and incubate at 37°C for 3-5 minutes.
-
Neutralize the trypsin by adding complete medium.
-
Create a single-cell suspension by gently pipetting up and down.
-
Determine the viable cell concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Treatment:
-
Based on the cell count, dilute the cell suspension to the desired seeding density (e.g., 500-1000 cells per well for a 6-well plate). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Seed the cells into the wells of a 6-well or 12-well plate and incubate overnight at 37°C to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
After overnight incubation, replace the medium in each well with the medium containing the appropriate concentration of this compound or the vehicle control.
-
-
Incubation and Colony Formation:
-
Incubate the plates undisturbed in a 37°C, 5% CO2 incubator for 10 to 14 days. The incubation period will vary depending on the doubling time of the cell line.
-
Monitor the plates periodically to observe colony formation in the control wells. The experiment should be terminated when the colonies in the control wells are clearly visible to the naked eye.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from each well.
-
Gently wash the wells once with PBS.
-
Add the fixation solution to each well and incubate at room temperature for 10-15 minutes.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add the crystal violet staining solution to each well, ensuring the bottom of the well is fully covered. Incubate at room temperature for 20-30 minutes.
-
-
Colony Counting and Data Analysis:
-
Carefully remove the crystal violet solution and wash the wells with tap water until the excess stain is removed.
-
Allow the plates to air dry at room temperature.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually or using an automated colony counter.
-
Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
-
Surviving Fraction (SF) = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells x (PE / 100))
-
-
Aurora A Signaling Pathway and Mechanism of Inhibition
Aurora A is a serine/threonine kinase that plays a pivotal role in multiple mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis.[12][13] Its activity is tightly regulated throughout the cell cycle. Overexpression or dysregulation of Aurora A can lead to genomic instability and tumorigenesis.[1]
This compound exerts its anti-proliferative effects by binding to the ATP-binding pocket of the Aurora A kinase, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to defects in spindle formation and a prolonged mitotic arrest. This sustained arrest ultimately triggers the intrinsic apoptotic pathway, resulting in cancer cell death.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of Aurora A kinase and the mechanism of its inhibition.
Conclusion
The colony formation assay is an indispensable tool for the preclinical evaluation of anti-cancer agents like this compound. It provides critical insights into the long-term impact of the inhibitor on cancer cell survival and proliferation. The detailed protocol and supporting information provided in this application note will aid researchers in consistently and accurately assessing the therapeutic potential of novel Aurora A inhibitors.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. ossila.com [ossila.com]
- 4. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Aurora A kinase activity with the investigational agent alisertib increases the efficacy of cytarabine through a FOXO-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of the Aurora kinase inhibitors AMG 900, AZD1152-HQPA, and MK-5108 on SW-872 and 93T449 human liposarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual PDK1/Aurora Kinase A Inhibitors Reduce Pancreatic Cancer Cell Proliferation and Colony Formation [mdpi.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Aurora kinase A - Wikipedia [en.wikipedia.org]
Application Notes: In Vitro Ubiquitination Assay with Aurora A Inhibitor 1
Introduction
Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process is essential for regulating a vast array of cellular functions, including protein degradation, signal transduction, and cell cycle control.[1][2] The ubiquitination process is a three-step enzymatic cascade involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[2][3][4] The E3 ligase provides substrate specificity to the reaction.
Aurora A is a serine/threonine kinase that plays a pivotal role in mitosis, including centrosome maturation and spindle assembly.[5][6] Its dysregulation is frequently linked to cancer, making it a prominent target for therapeutic intervention.[7][8] Recent studies have revealed that Aurora A not only functions as a kinase but can also possess E3 ubiquitin ligase activity, directly polyubiquitinating substrates like OLA1 for proteasomal degradation.[9][10][11] Furthermore, Aurora A's kinase activity can influence the stability and ubiquitination of other proteins, such as FOXM1 and p53.[12][13]
This application note provides a detailed protocol for performing an in vitro ubiquitination assay to investigate the effect of a specific Aurora A inhibitor, referred to here as "Aurora A Inhibitor 1" (e.g., Alisertib/MLN8237), on the ubiquitination of a target substrate. This assay can be used to determine if a substrate's ubiquitination is dependent on Aurora A's kinase activity or its potential E3 ligase function.
Signaling Pathway Overview
The ubiquitination cascade is a sequential process. The kinase activity of Aurora A can phosphorylate an E3 ligase or a substrate, thereby promoting or inhibiting the ubiquitination event. Alternatively, Aurora A itself can act as the E3 ligase. An Aurora A inhibitor blocks the kinase's ATP-binding site, inhibiting its phosphorylation activity.[7] This can subsequently block downstream ubiquitination if the process is dependent on Aurora A's kinase function.
Caption: The Ubiquitination Pathway and points of Aurora A regulation.
Quantitative Data Summary
The efficacy of this compound can be quantified by measuring the reduction in the polyubiquitination signal of the substrate at various inhibitor concentrations. The results can be used to determine the half-maximal inhibitory concentration (IC50).
| This compound (nM) | Relative Ubiquitination Signal (%) | Standard Deviation |
| 0 (DMSO Control) | 100 | ± 5.2 |
| 1 | 92 | ± 4.8 |
| 10 | 75 | ± 6.1 |
| 50 | 51 | ± 4.5 |
| 100 | 28 | ± 3.9 |
| 500 | 12 | ± 2.5 |
| 1000 | 8 | ± 2.1 |
IC50 Value: Approximately 50 nM
Note: This data is representative. Actual results will vary depending on the specific substrate, enzyme concentrations, and reaction conditions.
Experimental Protocols
This section provides a detailed methodology for conducting the in vitro ubiquitination assay to assess the impact of this compound.
Materials and Reagents
-
Enzymes:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (select appropriate E2, e.g., UBE2D2/UbcH5b)
-
Recombinant active Aurora A kinase
-
(Optional) Recombinant E3 ligase (if Aurora A is not the direct ligase)
-
-
Substrates:
-
Recombinant human Ubiquitin
-
Substrate protein of interest
-
-
Inhibitor:
-
This compound (e.g., Alisertib, MLN8237), dissolved in DMSO
-
-
Buffers and Solutions:
-
Antibodies:
-
Primary antibody against the substrate protein
-
Primary antibody against Ubiquitin (e.g., P4D1 or FK2)
-
HRP-conjugated secondary antibody
-
-
Equipment:
-
Thermomixer or water bath
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imager
-
Experimental Workflow
The workflow involves preparing the reaction components, initiating the ubiquitination reaction in the presence and absence of the inhibitor, and analyzing the output via Western blot.
Caption: Step-by-step workflow for the in vitro ubiquitination assay.
Detailed Step-by-Step Protocol
-
Preparation:
-
Thaw all recombinant proteins (E1, E2, Aurora A, Substrate, Ubiquitin) on ice.
-
Prepare a fresh 1X ubiquitination reaction buffer by diluting the 5X stock with ddH2O.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in all reactions should be kept constant and low (<1%).
-
-
Reaction Setup (for a single 30 µL reaction):
-
In a microcentrifuge tube, assemble the following components on ice. It is recommended to pre-incubate Aurora A with the inhibitor before adding the other components.
-
| Component | Stock Conc. | Volume (µL) | Final Conc. |
| 5X Ubiquitination Buffer | 5X | 6 | 1X |
| E1 Enzyme | 1 µM | 0.5 | ~15-20 nM |
| E2 Enzyme | 10 µM | 0.5 | ~150-200 nM |
| Ubiquitin | 10 mg/mL | 1 | ~40 µM |
| Substrate Protein | 10 µM | 3 | 1 µM |
| Aurora A Kinase | 1 µM | 1 | ~33 nM |
| This compound / DMSO | Varies | 1 | Varies |
| ddH2O | - | Up to 27 µL | - |
| ATP | 10 mM | 3 | 1 mM |
-
Inhibitor Pre-incubation:
-
First, combine the 1X buffer, Aurora A kinase, and the desired concentration of this compound (or DMSO for the control).
-
Incubate this mixture for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Assembly:
-
To the pre-incubated mix, add the E1, E2, Ubiquitin, and substrate protein. Add ddH2O to bring the volume to 27 µL. Mix gently.
-
-
Initiation and Incubation:
-
Stopping the Reaction:
-
Terminate the reaction by adding 10 µL of 4X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Analysis by Western Blot
-
SDS-PAGE: Load the boiled samples onto an appropriate percentage SDS-PAGE gel (a gradient gel, e.g., 4-15%, is often effective for resolving the high molecular weight smear of polyubiquitinated proteins).
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against the substrate protein overnight at 4°C. This will show a high molecular weight ladder or smear above the band of the unmodified substrate, corresponding to the polyubiquitinated forms.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL (enhanced chemiluminescence) substrate and capture the image.
-
-
Data Interpretation:
-
A decrease in the intensity of the high molecular weight smear in the inhibitor-treated lanes compared to the DMSO control indicates that the ubiquitination of the substrate is dependent on Aurora A's kinase activity.
-
The band corresponding to the unmodified substrate should remain relatively constant or may increase if its degradation is inhibited.
-
Quantify the chemiluminescent signal for the ubiquitinated smear in each lane and normalize it to the control to determine the percentage of inhibition. Plot this against the inhibitor concentration to calculate the IC50.
-
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Ubiquitin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of ubiquitination [unige.ch]
- 5. Uncovering new substrates for Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 9. Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression [jci.org]
- 14. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aurora A Inhibitor 1: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Aurora A inhibitor 1.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Aurora A inhibitors?
Aurora A inhibitors are designed to be selective; however, like many kinase inhibitors, they can exhibit off-target activity. The extent of these off-target effects varies between specific compounds. Known off-target effects can be broadly categorized as:
-
Cross-reactivity with other kinases: Due to the high degree of homology in the ATP-binding pocket among kinases, some Aurora A inhibitors can also inhibit other kinases, most notably Aurora B.[1][2] The degree of selectivity for Aurora A over Aurora B differs significantly among various inhibitors.[2] Some inhibitors may also interact with other kinases like TrkA, FLT3, and BCR-Abl, though often with lower potency.[3][4]
-
Cellular pathway modulation: Off-target effects can extend beyond direct kinase inhibition. For instance, the Aurora A inhibitor alisertib has been shown to upregulate Programmed Death-Ligand 1 (PD-L1) expression in tumor cells.[5] This is mediated through the cGAS/STING/NF-κB pathway and has implications for the tumor's immune response.[5]
-
Clinical adverse events: In clinical studies, some observed adverse effects may be attributed to off-target activities or on-target toxicities in non-tumor tissues. Common dose-limiting toxicities for various Aurora A inhibitors include somnolence, mucositis, diarrhea, and neutropenia.[6][7][8]
Q2: How does the selectivity of Aurora A inhibitors vary?
The selectivity of Aurora A inhibitors is a critical factor in their experimental and clinical use. Significant effort has been made to develop compounds with high specificity for Aurora A over Aurora B and other kinases. For example, MK-8745 exhibits over 1,000-fold selectivity for Aurora A over Aurora B, while inhibitors like MLN8054 and MLN8237 show lower selectivity (11- and 27-fold, respectively).[2]
Q3: What is the mechanism behind the upregulation of PD-L1 by some Aurora A inhibitors?
The Aurora A inhibitor alisertib has been found to increase PD-L1 expression. Mechanistically, this occurs because Aurora A normally phosphorylates and suppresses cyclic GMP-AMP synthase (cGAS).[5] Inhibition of Aurora A leads to the activation of the cGAS/STING/NF-κB signaling pathway, which in turn promotes the transcription of PD-L1.[5] This upregulation of PD-L1 on tumor cells can paradoxically dampen the anti-tumor immune response.[5]
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed after treatment with an Aurora A inhibitor.
-
Confirm On-Target Effect: First, verify that the inhibitor is effectively inhibiting Aurora A in your experimental system. A common method is to assess the phosphorylation status of a known Aurora A substrate, such as histone H3 at Serine 10, or to observe mitotic defects like centrosome separation issues.[6][9]
-
Consult Kinase Selectivity Profile: Review the kinase selectivity profile for the specific Aurora A inhibitor you are using. If the observed phenotype could be explained by the inhibition of a known off-target kinase (e.g., Aurora B), consider using a more selective inhibitor or a structurally different compound to confirm the phenotype is due to Aurora A inhibition.
-
Investigate Alternative Signaling Pathways: Consider the possibility of off-target effects on non-kinase proteins or signaling pathways. The upregulation of PD-L1 by alisertib is a key example of an unexpected pathway modulation.[5]
-
Perform Rescue Experiments: If a specific off-target is suspected, attempt a rescue experiment by overexpressing a drug-resistant mutant of the off-target protein to see if the phenotype is reversed.
-
Use Multiple Inhibitors: Employ multiple, structurally distinct Aurora A inhibitors with different off-target profiles. If the phenotype is consistently observed with various inhibitors, it is more likely to be an on-target effect of Aurora A inhibition.
Quantitative Data Summary
Table 1: Selectivity of Common Aurora A Inhibitors
| Inhibitor | IC50 for Aurora A | Selectivity vs. Aurora B | Reference |
| Aurora A Inhibitor I | 3.4 nM | High (no inhibition of Aurora B observed in cellular assays) | [1] |
| MLN8054 | 4 nM | >40-fold | [3] |
| MLN8237 (Alisertib) | - | 27-fold | [2] |
| MK-5108 | ≤10 pM (Ki) | - | [2] |
| MK-8745 | - | 1,030-fold | [2] |
Table 2: Common Clinical Adverse Events of Aurora A Inhibitors
| Inhibitor | Dose-Limiting Toxicities | Other Common Adverse Events | Reference |
| MLN8054 | Somnolence, Transaminitis | - | [6] |
| LY3295668 | Diarrhea, Mucositis, Corneal deposits | Fatigue, Alopecia, Anorexia, Nausea | |
| Alisertib (MLN8237) | Febrile Neutropenia, Myelotoxicity | Somnolence, Nausea, Diarrhea | [4] |
| Barasertib (AZD1152) | Febrile Neutropenia, Stomatitis/Mucosal inflammation | Neutropenia, Leukopenia, Thrombocytopenia |
Experimental Protocols
Protocol: Assessing Off-Target Kinase Inhibition
This protocol provides a general workflow for identifying potential off-target kinase activity of an Aurora A inhibitor.
-
Kinome Profiling:
-
Objective: To broadly screen the inhibitor against a large panel of purified kinases.
-
Methodology: Utilize a commercial service (e.g., KINOMEscan®) that employs a binding assay to quantify the interaction of the inhibitor with hundreds of human kinases at a fixed concentration (e.g., 1 µM).[9] The results are typically reported as the percentage of kinase bound by the inhibitor.
-
-
Biochemical IC50 Determination:
-
Objective: To determine the potency of inhibition for identified off-target kinases.
-
Methodology: For kinases identified as potential off-targets in the initial screen, perform in vitro kinase assays. This involves incubating the purified kinase, its specific substrate, and ATP with a range of inhibitor concentrations. The rate of substrate phosphorylation is measured, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
-
-
Cellular Target Engagement Assays:
-
Objective: To confirm that the off-target kinase is inhibited in a cellular context.
-
Methodology: Treat cells with the Aurora A inhibitor and measure the phosphorylation of a known downstream substrate of the suspected off-target kinase using methods like Western blotting or immunofluorescence. A decrease in substrate phosphorylation indicates cellular engagement of the off-target kinase. For example, to assess Aurora B inhibition, one can monitor the phosphorylation of histone H3 at Serine 10.[9]
-
Visualizations
Caption: Off-target signaling pathway of Aurora A inhibitor leading to PD-L1 upregulation.
References
- 1. apexbt.com [apexbt.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Aurora kinase A inhibitor, LY3295668 erbumine: a phase 1 monotherapy safety study in patients with locally advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aurora A Inhibitor 1 Dosage in Cell Culture
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dosage of Aurora A inhibitor 1 in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Aurora A kinase and what is the mechanism of action for this compound?
Aurora A is a serine/threonine kinase that plays a critical role in cell division (mitosis).[1] It is essential for several mitotic events, including the maturation and separation of centrosomes, formation of the mitotic spindle, and proper chromosome segregation.[2][3][4] Overexpression or abnormal activity of Aurora A is linked to the development of various cancers.[1][5]
This compound functions by selectively binding to the Aurora A kinase, typically at its ATP-binding site.[1] This binding action blocks the enzyme's activity, preventing it from phosphorylating its downstream targets.[1] The disruption of this process leads to defects in spindle assembly, causing cells to arrest in mitosis and often undergo programmed cell death (apoptosis).[1]
Q2: What is the expected cellular phenotype after treating cells with an effective dose of this compound?
The primary phenotype of effective Aurora A inhibition is mitotic arrest.[1] This is characterized by an accumulation of cells in the G2/M phase of the cell cycle.[6][7] Specific phenotypes consistent with Aurora A inhibition include:
-
Failed centrosome separation , leading to the formation of monopolar spindles.[2]
-
Defects in mitotic spindle assembly .[3]
-
Induction of apoptosis following prolonged mitotic arrest.[1][8]
Q3: How do I choose a starting concentration for this compound in my cell line?
The optimal concentration is highly cell line-dependent.[9] A good starting point is to perform a dose-response experiment centered around the known IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values for your specific cell line or a similar one. If no data is available, a broad range from 1 nM to 10 µM is often used for initial screening.
Q4: How can I differentiate between the effects of Aurora A and Aurora B inhibition?
While some inhibitors are highly selective for Aurora A, others may have off-target effects on Aurora B, a related kinase with distinct mitotic functions.[9][10] Specificity can be assessed by monitoring established biomarkers:
-
Aurora A activity: Inhibition of Aurora A autophosphorylation at residue Threonine 288 (p-T288) is a direct marker of target engagement.[6][11]
-
Aurora B activity: Inhibition of Aurora B is commonly measured by a decrease in the phosphorylation of Histone H3 at Serine 10 (pHH3-S10).[6][7][12] Highly selective Aurora A inhibitors may cause an accumulation of pHH3-S10 positive cells due to mitotic arrest, without inhibiting the kinase directly.[6]
Troubleshooting Guide
Q1: I am observing high levels of cytotoxicity and cell death even at low concentrations of the inhibitor. What could be the cause?
Possible Cause 1: Off-target effects. Some inhibitors have a narrow window between effective concentration and general cytotoxicity, which may be due to off-target kinase inhibition.[9] For example, "Genentech Aurora Inhibitor 1" was found to reduce proliferation and cause apoptosis in HeLa, U2OS, and RPE1 cells within 24 hours, likely due to off-target effects.[9][10]
Solution:
-
Test a more selective inhibitor: If available, switch to an inhibitor with a better-documented selectivity profile, such as MK-5108 or LY3295668, which are known to be highly selective for Aurora A over Aurora B.[9][13][14]
-
Reduce exposure time: Limit the duration of the treatment to the minimum time required to observe the desired phenotype (e.g., 24 hours for mitotic arrest).
-
Perform a detailed dose-response curve: A fine-tuned dose-response analysis can help identify a concentration that inhibits Aurora A without causing widespread, non-specific cell death.
Q2: The inhibitor is not inducing mitotic arrest in my cell line at concentrations reported in the literature. Why is this happening?
Possible Cause 1: Cell line-dependent sensitivity. The potency and effectiveness of Aurora A inhibitors can vary significantly—up to fourfold—across different cell lines (e.g., HeLa, U2OS, hTERT-RPE1).[9][10] This can be due to differences in inhibitor uptake, metabolism, or underlying genetic variations.
Solution:
-
Determine the IC50 empirically: You must determine the IC50 for your specific cell line and experimental conditions. Do not rely solely on published values.
-
Verify target engagement: Use Western blotting to confirm that the inhibitor is reducing the autophosphorylation of Aurora A on Thr288 in your cells at the concentrations tested.[12]
Possible Cause 2: Inactive compound. The inhibitor may have degraded due to improper storage or handling.
Solution:
-
Check storage conditions: Ensure the compound is stored as recommended by the manufacturer, typically desiccated and at -20°C or -80°C.
-
Prepare fresh stock solutions: Always prepare fresh stock solutions in an appropriate solvent like DMSO.[15] Avoid repeated freeze-thaw cycles.
-
Test in a sensitive cell line: Validate the activity of your inhibitor stock in a cell line known to be highly sensitive to Aurora A inhibition.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
Possible Cause: Experimental variability. Inconsistencies can arise from variations in cell density, passage number, inhibitor dilution, or incubation time.
Solution:
-
Standardize cell culture conditions: Use cells within a consistent range of passage numbers and ensure consistent seeding density for all experiments.[16]
-
Prepare fresh dilutions: Prepare fresh serial dilutions of the inhibitor from a stock solution for each experiment.
-
Use precise timing: Adhere strictly to the defined incubation times for inhibitor treatment and subsequent assays.
-
Include proper controls: Always include vehicle (e.g., DMSO) controls and positive controls (if available) in every experiment.
Quantitative Data: Inhibitor Potency in Various Cell Lines
The following tables summarize the reported half-maximal inhibitory concentrations (IC50), growth inhibitory concentrations (GI50), or effective concentrations (EC50) for several Aurora A inhibitors across a range of human cancer cell lines. These values should be used as a reference for designing initial dose-response experiments.
Table 1: Potency of Alisertib (MLN8237) and Related Aurora A Inhibitors
| Inhibitor | Cell Line | Assay Type | Potency (nM) |
| MK-5108 (VX689) | 17 diverse cancer cell lines | Proliferation | 160 - 6,400 |
| MLN8237 | Colo205, SW620, HCT116, etc. | Growth Inhibition (GI50) | 80 - 1,700 |
| ENMD-2076 | Multiple Myeloma cell lines | Cell Death (50%) | 3,000 (at 72h) |
Data sourced from multiple preclinical studies.[6]
Table 2: Potency of Pan-Aurora Kinase Inhibitors
| Inhibitor | Cell Line | Assay Type | Potency (nM) |
| CYC116 | Various cancer cell lines | Proliferation (IC50) | 34 - 1,370 |
| SNS-314 | Different human cell lines | Proliferation (IC50) | 1.8 - 24.4 |
| R763/AS703569 | Panel of tumor cell lines | Proliferation (EC50) | < 100 |
Data sourced from multiple preclinical studies.[6][17]
Table 3: Potency of a Highly Selective Aurora A Inhibitor
| Inhibitor | Cell Line | Assay Type | Potency |
| LY3295668 | NCI-H446 (RB1mut) | Aurora A Autophosphorylation (IC50) | 0.46 nM |
| LY3295668 | NCI-H446 (RB1mut) | Aurora B Substrate Phosphorylation (IC50) | >1,000 nM |
Data demonstrating high selectivity from a study on RB1-mutant cells.[13][14]
Experimental Protocols
Protocol 1: Determining the GI50 via Cell Viability Assay
This protocol describes how to determine the concentration of this compound that causes 50% growth inhibition using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[18]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, three-fold dilution series starting from a high concentration (e.g., 10 µM). Include a vehicle-only (DMSO) control.
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to the cell cycle of your cell line (typically 48-72 hours).[16][18]
-
Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's protocol (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a microplate reader.[18]
-
Analysis:
-
Normalize the data to the vehicle-only control (representing 100% viability).
-
Plot the normalized viability versus the log of the inhibitor concentration.
-
Calculate the GI50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).[16]
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for assessing cell cycle distribution and quantifying the G2/M arrest induced by this compound.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Treatment: Treat cells seeded in 6-well plates with the desired concentration of this compound (e.g., the predetermined IC50) and a vehicle control for 24-48 hours.[16]
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.[16]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, Cytobank) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.[18] Compare the G2/M population between treated and control samples.
Visualizations
Caption: Simplified Aurora A activation pathway during G2/M transition and mitosis.
Caption: Experimental workflow for optimizing Aurora A inhibitor dosage.
Caption: Troubleshooting decision tree for Aurora A inhibitor experiments.
References
- 1. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora A Protein Kinase: To the Centrosome and Beyond [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
Technical Support Center: Aurora A Inhibitor 1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Aurora A Inhibitor 1. The information is designed to help address common issues and ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 value for this compound is significantly higher than the reported value. What could be the issue?
A1: Several factors can contribute to a higher-than-expected IC50 value. Consider the following troubleshooting steps:
-
ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration in your assay. Ensure your ATP concentration is at or near the Km of Aurora A for ATP. Higher ATP concentrations will lead to an apparent increase in the IC50 value.
-
Inhibitor Degradation: Ensure proper storage and handling of this compound. Repeated freeze-thaw cycles or improper storage temperatures can lead to degradation of the compound.
-
Enzyme Activity: Verify the activity of your recombinant Aurora A kinase. Low enzyme activity can affect the accuracy of IC50 measurements.
-
Assay Conditions: Check your assay buffer components, including salt concentrations and pH, as deviations from optimal conditions can impact enzyme activity and inhibitor binding.[1]
-
DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[2][3]
Q2: I am observing off-target effects in my cellular assays. How can I confirm they are due to inhibition of kinases other than Aurora A?
A2: Off-target effects are a common challenge with kinase inhibitors.[4] To investigate this, you can:
-
Perform a Kinome Scan: A broad panel kinase screen can identify other kinases that are inhibited by this compound at the concentrations used in your experiments.
-
Use a Structurally Unrelated Aurora A Inhibitor: Compare the phenotype observed with this compound to that of a different, structurally distinct Aurora A inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound to minimize off-target effects. A dose-response experiment can help distinguish between on-target and off-target phenotypes.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Aurora A. If the phenotype is rescued, it is likely an on-target effect.
Q3: How can I improve the selectivity of this compound for Aurora A over Aurora B?
A3: The ATP-binding sites of Aurora A and Aurora B are highly conserved, making the development of selective inhibitors challenging.[5] However, subtle differences can be exploited:
-
Exploit Conformational Differences: The activation states of Aurora A and Aurora B can differ, influencing inhibitor binding. For instance, some inhibitors show preference for the DFG-in or DFG-out conformation of the kinase.[6][7] Understanding the conformational preference of your inhibitor can aid in optimizing assay conditions to favor binding to Aurora A.
-
Allosteric Inhibition: While most kinase inhibitors are ATP-competitive, exploring allosteric inhibitors that bind to less conserved sites can offer higher selectivity.[8]
-
Structure-Activity Relationship (SAR) Studies: If you are involved in the chemical optimization of the inhibitor, SAR studies can help identify modifications that enhance selectivity by exploiting the few non-conserved residues in the active site.[9]
Q4: My inhibitor shows different potency in biochemical assays versus cellular assays. Why is this?
A4: Discrepancies between biochemical and cellular potency are common and can be attributed to several factors:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Cellular ATP Concentration: The intracellular ATP concentration (millimolar range) is much higher than that typically used in biochemical assays (micromolar range), leading to increased competition for ATP-competitive inhibitors.
-
Protein Binding: The inhibitor may bind to other cellular proteins, reducing its free concentration available to bind to Aurora A.
-
Activation State of Cellular Aurora A: In cells, Aurora A exists in different activation states, which can be regulated by binding partners like TPX2.[6][7] These different complexes may exhibit different sensitivities to the inhibitor.
Quantitative Data Summary
The following table summarizes the inhibitory activity of several known Aurora kinase inhibitors. This data can be used as a reference for comparing the expected potency and selectivity of your experiments with this compound.
| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (Fold, B/A) | Reference |
| MLN8054 | 25 | 1100 | 44 | [10] |
| MLN8237 (Alisertib) | 1.2 | 30 | 25 | [11] |
| MK-5108 | ≤0.01 (Ki) | 10 (Ki) | >1000 | [10] |
| MK-8745 | 0.03 (Ki) | 31 (Ki) | 1030 | [10] |
| AZD1152-HQPA | 25 | 0.36 | 0.0144 | [10] |
| ZM447439 | 110 | 130 | 1.18 | [10] |
| Hesperadin | 300 | 250 | 0.83 | [10] |
| CYC116 | 44 | 19 | 0.43 | [11] |
| SNS-314 | 9 | 31 | 3.44 | [11] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Aurora A Kinase Assay (Luminescent ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound.[1][2][3][12]
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate solution in Kinase Assay Buffer containing Aurora A kinase and Kemptide.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a DMSO-only control.
-
-
Set up Kinase Reaction:
-
Incubation:
-
ADP Detection:
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Assay for Aurora A Inhibition (Western Blot)
This protocol assesses the inhibition of Aurora A activity in cells by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-phospho-Histone H3 (Ser10) (as a marker for Aurora B inhibition), anti-total Histone H3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound for a specified time (e.g., 8 hours).[10] Include a DMSO-only control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein levels to the total protein levels and the loading control.
-
Determine the concentration of this compound that causes a 50% reduction in the phosphorylation of Aurora A (Thr288).
-
Assess the phosphorylation of Histone H3 (Ser10) to evaluate the effect on Aurora B.
-
Visualizations
Caption: Aurora A signaling pathway and the point of intervention by Inhibitor 1.
Caption: Workflow for in vitro IC50 determination using a luminescence-based assay.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. promega.sg [promega.sg]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 5. Selection of Cyclic-Peptide Inhibitors Targeting Aurora Kinase A: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. pnas.org [pnas.org]
- 8. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 11. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AURORA A Kinase Enzyme System Application Note [promega.sg]
Technical Support Center: Aurora A Inhibitor 1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Aurora A inhibitor 1.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your research.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound | Cell line variability | Different cell lines exhibit varying sensitivity to Aurora A inhibition. Ensure consistent use of the same cell line and passage number for comparable results.[1] |
| Assay conditions | Differences in cell seeding density, incubation time, and assay reagents can affect IC50 values. Standardize your protocol and ensure all variables are kept constant between experiments. | |
| Inhibitor degradation | Improper storage or handling of the inhibitor can lead to loss of potency. Store the inhibitor according to the manufacturer's instructions and prepare fresh dilutions for each experiment. | |
| No significant inhibition of Aurora A phosphorylation (p-Aurora A T288) observed after treatment | Insufficient inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of inhibitor treatment for your specific cell line. |
| Poor antibody quality | The specificity and sensitivity of anti-p-Aurora A (T288) antibodies can be variable.[2] Validate your antibody using positive and negative controls (e.g., cells with known Aurora A activation or knockdown). Consider using multiple antibodies targeting different epitopes. | |
| Alternative activation pathways | Aurora A can be activated through mechanisms independent of T288 autophosphorylation.[2] Assess other markers of Aurora A activity or downstream signaling events. | |
| Observed cell death or phenotype does not correlate with Aurora A inhibition | Off-target effects of the inhibitor | Many Aurora kinase inhibitors have activity against other kinases, such as Aurora B or PLK4.[1][3] Use a more selective inhibitor, if available, or validate your findings using a second inhibitor with a different chemical scaffold. siRNA-mediated knockdown of Aurora A can also confirm that the observed phenotype is on-target.[4] |
| Non-mitotic functions of Aurora A | Aurora A has roles outside of mitosis.[2] The observed phenotype may be due to the inhibition of these non-mitotic functions. | |
| Discrepancy between in vitro and in vivo results | Poor pharmacokinetic properties of the inhibitor | The inhibitor may have poor bioavailability, rapid metabolism, or inefficient tumor penetration in vivo. Evaluate the pharmacokinetic and pharmacodynamic properties of the inhibitor in your animal model. |
| Upregulation of compensatory pathways in vivo | The tumor microenvironment can induce resistance mechanisms. For example, Aurora A inhibition can lead to the upregulation of PD-L1, which can suppress the anti-tumor immune response.[4] Consider combination therapies to overcome these resistance mechanisms.[5] |
Frequently Asked Questions (FAQs)
1. How do I accurately measure the cellular activity of this compound?
Measuring the inhibition of Aurora A autophosphorylation at Threonine 288 (p-Aurora A T288) by Western blot is a common method. However, relying solely on this marker can be misleading due to the existence of alternative activation pathways and potential issues with antibody quality.[2] It is recommended to:
-
Use validated, high-quality antibodies.
-
Analyze downstream markers of Aurora A activity , such as the phosphorylation of LATS2.[3]
-
Correlate biochemical inhibition with a cellular phenotype , such as G2/M arrest or a decrease in cell viability.
2. What are the known off-target effects of Aurora A inhibitors and how can I control for them?
Many first-generation Aurora A inhibitors also inhibit Aurora B, which can lead to distinct cellular phenotypes like polyploidy due to failed cytokinesis.[1][6] Some inhibitors may also target other kinases.[1][7] To mitigate off-target concerns:
-
Use highly selective inhibitors such as MK-5108 or MK-8745 for Aurora A.[3][8]
-
Perform kinome profiling to understand the full spectrum of kinases inhibited by your compound.[1][3]
-
Validate key findings using genetic approaches , such as siRNA or CRISPR-Cas9 mediated knockdown of Aurora A, to confirm that the observed phenotype is a direct result of on-target inhibition.[4]
3. Why do I see different results in different cancer cell lines?
The cellular response to Aurora A inhibition is highly context-dependent.[1] Factors that can influence sensitivity include:
-
The genetic background of the cell line , for instance, mutations in genes like RB1 have been shown to sensitize cells to Aurora A inhibitors.[9]
-
The expression levels of Aurora A and its binding partners , such as TPX2.[2]
-
The activation state of other signaling pathways.
It is crucial to characterize your cell line of interest and to be cautious when generalizing results from one cell line to another.
4. My preclinical in vivo results with this compound are not as promising as my in vitro data. What could be the reason?
Several factors can contribute to this discrepancy:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor may not reach and sustain effective concentrations in the tumor tissue.[10]
-
Tumor Microenvironment: The in vivo setting is far more complex than in vitro cell culture. For example, Aurora A inhibition has been shown to upregulate PD-L1 expression in tumor cells, which can dampen the anti-tumor immune response and compromise the inhibitor's efficacy.[4]
-
Toxicity: On-target or off-target toxicities, such as myelosuppression, can limit the achievable therapeutic dose.[9][11]
5. What are the best practices for designing experiments with Aurora A inhibitors?
-
Thoroughly characterize your inhibitor: Understand its selectivity profile and in vitro potency.
-
Use appropriate controls: Include positive and negative controls in all experiments. For cellular assays, this includes vehicle-treated cells and potentially cells treated with a known, selective inhibitor.
-
Validate your reagents: Ensure the specificity and quality of your antibodies and other reagents.
-
Use multiple approaches: Confirm key findings using at least two different inhibitors or a combination of an inhibitor and a genetic approach.
-
Consider the cellular context: Be aware of the specific characteristics of your chosen cell line.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various Aurora kinase inhibitors against Aurora A and Aurora B, providing a reference for their relative potencies and selectivities.
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Fold, B/A) | Reference |
| Alisertib (MLN8237) | 1 | 39 | 39 | [8] |
| MK-5108 | 0.6 | 120 | 200 | [8] |
| MK-8745 | 0.6 | >10,000 | >16,667 | [8] |
| MLN8054 | 2.5 | 100 | 40 | [8] |
| AZD1152-HQPA | 311 | 0.37 | 0.001 | [6][8] |
| VX-680 | 0.6 | 18 | 30 | [8] |
| LY3295668 | 0.46 (cellular IC50) | >1000 (cellular IC50) | >2174 | [9] |
Experimental Protocols
Western Blot Analysis of Aurora A Phosphorylation
This protocol describes how to assess the inhibition of Aurora A autophosphorylation at T288 in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Aurora A (T288) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Aurora A and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures cell viability as a function of ATP content.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Inhibitor Treatment:
-
After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
-
Incubation:
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol is used to determine the cell cycle distribution following inhibitor treatment.
-
Cell Treatment:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).[1]
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
-
Fixation:
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Caption: Aurora A signaling pathway and points of inhibition.
Caption: General experimental workflow for studying Aurora A inhibitors.
References
- 1. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 4. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Exploitation of Inhibitor-resistant Aurora and Polo Kinase Mutants for the Analysis of Mitotic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aurora A Inhibitor 1
Disclaimer: The designation "Aurora A inhibitor 1" is a generic term and may refer to several different chemical entities in the scientific literature. This guide summarizes the toxicity profiles of well-characterized, selective Aurora A kinase inhibitors such as Alisertib (MLN8237), MLN8054, and MK-5108 (VX-689) in preclinical animal models. Researchers should consult the specific documentation for their particular compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues researchers may encounter when working with Aurora A inhibitors in animal models.
Q1: What are the most common toxicities observed with selective Aurora A inhibitors in animal models?
A1: The most consistently reported toxicities are mechanism-based and stem from the inhibitor's anti-proliferative effect on rapidly dividing normal tissues. These include:
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Myelosuppression: This is often the dose-limiting toxicity and manifests as neutropenia (low neutrophils), and to a lesser extent, thrombocytopenia (low platelets) and anemia.[1][2]
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Gastrointestinal (GI) Toxicity: Effects such as mucositis (inflammation of the mucous membranes), diarrhea, and weight loss are common.[1][2]
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Central Nervous System (CNS) Effects: Some inhibitors, like MLN8054, have shown off-target effects. For instance, MLN8054 was found to bind to the GABA-A receptor, leading to dose-limiting somnolence (drowsiness) in preclinical studies and early clinical trials.[3] Newer generation inhibitors like Alisertib (MLN8237) were designed to mitigate these CNS effects.[1][2]
Q2: I'm observing significant weight loss in my mouse xenograft study. How can I troubleshoot this?
A2: Significant body weight loss is a common indicator of toxicity. Here are some steps to troubleshoot:
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Dose Reduction: This is the most straightforward approach. The current dose may be too high for the specific animal strain or model. Consider reducing the dose by 25-50% and re-evaluating.
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Dosing Schedule Modification: Instead of daily dosing, consider intermittent dosing schedules (e.g., 5 days on, 2 days off; or dosing every other day). This can allow for recovery of affected tissues like the bone marrow and GI tract.
-
Supportive Care: Ensure animals have easy access to food and water. Use of supplemental nutrition or hydration may be necessary in some cases.
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Vehicle Control Check: Confirm that the vehicle used to dissolve and administer the inhibitor is not contributing to the toxicity.
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Monitor for GI Toxicity: Assess for signs of diarrhea or mucositis, which can lead to reduced food and water intake and subsequent weight loss.
Q3: My animals are showing signs of lethargy and reduced activity. What could be the cause?
A3: Lethargy can be a sign of general malaise due to toxicity or a specific pharmacological effect.
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Check for Myelosuppression: Severe anemia can lead to lethargy. A complete blood count (CBC) should be performed to assess hematological parameters.
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Assess for Dehydration: Dehydration resulting from GI toxicity can cause lethargy. Monitor for signs of dehydration and provide supportive care if needed.
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Consider Off-Target CNS Effects: If using an older generation inhibitor like MLN8054, somnolence is a known off-target effect.[3] If possible, switching to a more selective inhibitor like Alisertib may be beneficial.[1][2]
Q4: Are there specific biomarkers I can use to monitor the on-target activity and toxicity of my Aurora A inhibitor in vivo?
A4: Yes, monitoring both pharmacodynamic and toxicity biomarkers is crucial.
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Pharmacodynamic (On-Target) Biomarkers:
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Phospho-Histone H3 (pHH3): Inhibition of Aurora A leads to an accumulation of cells in the G2/M phase of the cell cycle, which can be quantified by an increase in pHH3 positive cells in tumor and surrogate tissues like skin or hair follicles.[4]
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Mitotic Spindle Abnormalities: Analysis of tumor biopsies can reveal an increase in mitotic cells with misaligned chromosomes and abnormal spindle bipolarity, which are characteristic of Aurora A inhibition.[5]
-
-
Toxicity Biomarkers:
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Complete Blood Count (CBC): Regularly monitor neutrophil, platelet, and red blood cell counts to assess the degree of myelosuppression.
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Clinical Chemistry: Monitor liver function enzymes (ALT, AST) and kidney function markers (BUN, creatinine) to detect potential organ damage.
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Body Weight and Clinical Observations: Daily monitoring of body weight, food and water intake, and general animal well-being are critical indicators of overall toxicity.
-
Quantitative Toxicity Data
The following tables summarize available quantitative and qualitative toxicity data for key selective Aurora A inhibitors from preclinical studies.
Table 1: Summary of Preclinical Toxicities for Selected Aurora A Inhibitors
| Inhibitor | Animal Model(s) | Key Toxicities | Highest Non-Severely Toxic Dose / NOAEL | Reference(s) |
| MLN8054 | Dog | Myelosuppression, GI toxicity, Somnolence (off-target) | 20 mg/m²/day | [3] |
| Rat | Myelosuppression, Mucositis, CNS effects | Not specified | [1] | |
| Alisertib (MLN8237) | Rat | Myelosuppression, Mucositis | Not specified | [1][2] |
| Dog, Monkey | High plasma protein binding, low plasma clearance | Not specified | [6][7] | |
| MK-5108 (VX-689) | Rat, Mouse | Well-tolerated in xenograft models at effective doses | Not specified | [4] |
NOAEL: No-Observed-Adverse-Effect-Level. Data for specific NOAELs from GLP toxicology studies are often not publicly available.
Experimental Protocols
Representative Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (Adapted from OECD Guideline 407)
This protocol provides a general framework for assessing the toxicity of an Aurora A inhibitor following 28 days of oral administration in rats.
Objective: To determine the potential adverse effects of an Aurora A inhibitor following repeated oral dosing for 28 days, to identify target organs of toxicity, and to determine a No-Observed-Adverse-Effect-Level (NOAEL).[8][9][10]
Experimental Workflow Diagram
Caption: Workflow for a 28-day repeated dose oral toxicity study.
Methodology:
-
Animals: Use a standard rodent species, preferably Sprague-Dawley or Wistar rats, young adults (e.g., 6-8 weeks old at the start of dosing). Use at least 5 males and 5 females per group.[10]
-
Groups:
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Group 1: Vehicle Control
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Group 2: Low Dose
-
Group 3: Mid Dose
-
Group 4: High Dose (should induce some toxicity but not significant mortality)
-
Optional: Satellite groups for recovery assessment (Vehicle and High Dose), observed for an additional 14 days without treatment.[10]
-
-
Administration: Administer the test compound (dissolved or suspended in a suitable vehicle) orally by gavage once daily for 28 consecutive days.
-
Observations and Measurements:
-
Clinical Signs: Observe animals at least once daily for any signs of toxicity, changes in behavior, etc.
-
Body Weight: Record individual animal weights shortly before the first dose and at least once a week thereafter.
-
Food Consumption: Measure weekly.
-
-
Terminal Procedures (Day 29):
-
Hematology: Collect blood for analysis of parameters like white blood cell count (including neutrophil count), red blood cell count, platelet count, and hemoglobin.
-
Clinical Biochemistry: Analyze plasma or serum for markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and other relevant parameters.
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Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, thymus, and gonads.
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Histopathology: Preserve organs from the control and high-dose groups in a fixative for microscopic examination. Key tissues include bone marrow, spleen, thymus (for myelosuppression), and the gastrointestinal tract.[10]
-
-
Data Analysis: Analyze all data for statistically significant, dose-related changes compared to the control group to identify target organs and determine the NOAEL.
Signaling Pathway
Aurora A Kinase in Mitotic Entry
Aurora A is a key regulator of the G2/M transition, ensuring timely entry into mitosis. Its activation is a multi-step process involving cofactors and autophosphorylation. A simplified representation of this pathway is shown below.
Caption: Aurora A activation by Bora triggers a cascade to promote mitotic entry.
References
- 1. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase 1 study of MLN8054, a selective inhibitor of Aurora A kinase in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I assessment of new mechanism-based pharmacodynamic biomarkers for MLN8054, a small-molecule inhibitor of Aurora A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical drug metabolism and pharmacokinetics, and prediction of human pharmacokinetics and efficacious dose of the investigational Aurora A kinase inhibitor alisertib (MLN8237) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 9. oecd.org [oecd.org]
- 10. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
Technical Support Center: Overcoming Acquired Resistance to Aurora A Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to acquired resistance to Aurora A inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Aurora A inhibitors?
Acquired resistance to Aurora A inhibitors is a significant challenge in cancer therapy. The primary mechanisms include:
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Feedback Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of Aurora A. Commonly implicated pathways include the mTOR and MEK/ERK pathways.[1] Activation of these pathways can promote cell survival and proliferation despite the presence of an Aurora A inhibitor.
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Resistance to Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins or downregulating pro-apoptotic proteins. For example, Aurora A can phosphorylate and lead to the degradation of the pro-apoptotic protein BIM.[2]
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Modulation of the Tumor Microenvironment: Recent studies suggest that Aurora A inhibition can upregulate the expression of PD-L1 on tumor cells, which can suppress the anti-tumor immune response and contribute to resistance.[3]
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Induction of Autophagy: Inhibition of Aurora A can induce autophagy, a cellular process of self-digestion, which may act as a survival mechanism for cancer cells, thereby contributing to drug resistance.[4]
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Drug Target Alterations: Mutations in the Aurora A kinase domain, such as the T217D mutation, can reduce the binding affinity of inhibitors, leading to resistance.[5]
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Overexpression of Aurora A or its Activators: Increased expression of Aurora A or its co-activator TPX2 can overcome the effects of inhibitory drugs.[2][6]
Q2: My cancer cell line is showing reduced sensitivity to our Aurora A inhibitor over time. How can I confirm this is acquired resistance?
To confirm acquired resistance, you should perform the following experiments:
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Dose-Response Curve Shift: The most direct way to confirm resistance is to demonstrate a rightward shift in the dose-response curve. This indicates that a higher concentration of the inhibitor is required to achieve the same level of growth inhibition. You can determine the half-maximal inhibitory concentration (IC50) for both the parental (sensitive) and the suspected resistant cell lines using a cell viability assay. A significant increase in the IC50 value for the resistant line is a key indicator of acquired resistance.
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Long-Term Viability Assay: Culture the parental and suspected resistant cells in the presence of the Aurora A inhibitor at a concentration that is cytotoxic to the parental cells. If the suspected resistant cells continue to proliferate over an extended period while the parental cells die, this supports the development of resistance.
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Clonogenic Assay: A clonogenic or colony formation assay can assess the ability of single cells to form colonies in the presence of the inhibitor. A higher number and/or size of colonies from the suspected resistant cell line compared to the parental line at the same drug concentration indicates resistance.
Q3: What are some potential biomarkers that could predict sensitivity or resistance to Aurora A inhibitors?
Several biomarkers are being investigated to predict the response to Aurora A inhibitors:
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MYCN Amplification: In neuroblastoma and some forms of prostate cancer, amplification of the N-myc (MYCN) oncogene is associated with sensitivity to Aurora A inhibitors.[7] Aurora A stabilizes N-myc, and inhibiting Aurora A leads to N-myc degradation and tumor growth suppression.[7]
-
p53 Mutation Status: In some cancers, such as triple-negative breast cancer, cell lines with a p53 mutation and increased p53 expression have shown greater sensitivity to the cytotoxic effects of Aurora A inhibitors.[8]
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TPX2 Expression: High expression of the Aurora A co-activator TPX2 has been associated with resistance to EGFR inhibitors through the activation of Aurora A.[2][6] TPX2 levels could potentially serve as a biomarker for resistance where this mechanism is active.
-
Aurora A (AURKA) Amplification: While seemingly counterintuitive, some studies have shown that amplification of the AURKA gene may be associated with improved overall survival in patients treated with alisertib, an Aurora A inhibitor.[7]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays when testing Aurora A inhibitors.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[5] |
| Drug Potency and Stability | Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Assay Incubation Time | The optimal incubation time with the inhibitor can vary between cell lines. Perform a time-course experiment to determine the ideal duration for your specific cell line.[9] |
| Edge Effects in Microplates | To minimize evaporation and temperature variations, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media. |
| Reagent Issues (e.g., AlamarBlue) | Ensure the viability reagent is not expired and has been stored correctly. Include control wells with media and the reagent but no cells to measure background fluorescence/absorbance.[10] |
Problem 2: Difficulty detecting changes in the phosphorylation of Aurora A or its downstream targets by Western Blot.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Phosphatase Activity | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation.[11] |
| Low Abundance of Phosphorylated Protein | The phosphorylated form of a protein is often a small fraction of the total protein. You may need to load more protein on your gel or enrich for your protein of interest using immunoprecipitation (IP) before performing the Western blot.[12] |
| Antibody Specificity | Use an antibody that is highly specific for the phosphorylated form of your target protein. Validate the antibody using positive and negative controls (e.g., stimulated vs. unstimulated cells, or cells treated with a phosphatase).[12] |
| Blocking Buffer | Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can increase background noise. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead.[8][11] |
| Buffer Composition | Avoid using phosphate-buffered saline (PBS) in your wash buffers, as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.[12] |
Experimental Protocols
Protocol 1: Establishing an Aurora A Inhibitor-Resistant Cell Line
This protocol describes a general method for generating a resistant cell line through continuous exposure to an Aurora A inhibitor.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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Aurora A inhibitor of interest
-
DMSO (for drug stock solution)
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Cell counting solution (e.g., trypan blue)
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Cell culture flasks and plates
Procedure:
-
Determine the Initial IC50: Perform a cell viability assay (e.g., AlamarBlue) to determine the IC50 of the Aurora A inhibitor on the parental cell line.
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the Aurora A inhibitor at a concentration of approximately 1/10th of the IC50.[13]
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Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the drug concentration. A common approach is to double the concentration with each step.
-
Monitor Cell Viability: At each concentration, monitor the cells for signs of widespread cell death. If a significant portion of the cell population dies, maintain the culture at that concentration until a stable, proliferating population emerges.
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Establishment of Resistance: Continue this process of dose escalation until the cells are able to proliferate in a drug concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Characterize the Resistant Line: Once a resistant population is established, confirm the degree of resistance by performing a new dose-response curve and calculating the new IC50. The resistant cell line is considered successfully established if the IC50 increases by more than threefold.[13]
-
Clonal Selection (Optional): To ensure a homogenous resistant cell line, you can perform single-cell cloning using the limited dilution technique.[13]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions with Aurora A
This protocol is for determining if a protein of interest ("prey") interacts with Aurora A ("bait").
Materials:
-
Cell lysate from cells expressing Aurora A and the protein of interest
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against Aurora A (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies against Aurora A and the prey protein (for Western blotting)
Procedure:
-
Cell Lysis: Lyse the cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions. Keep the lysate on ice.
-
Pre-clearing the Lysate: Add protein A/G beads to the cell lysate and incubate to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation: Add the anti-Aurora A antibody to the pre-cleared lysate and incubate to allow the antibody to bind to Aurora A and any associated proteins.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the membrane with antibodies against Aurora A (to confirm successful immunoprecipitation) and the prey protein (to determine if it co-immunoprecipitated with Aurora A).
Quantitative Data Summary
Table 1: Examples of Aurora A Inhibitors and their Potency in Biochemical Assays
| Inhibitor | Target(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Alisertib (MLN8237) | Aurora A selective | 1 | 12 | [2] |
| MK-5108 (VX-689) | Aurora A selective | 0.6 | 180 | [2] |
| AZD1152-HQPA | Aurora B selective | 360 | 1.3 | [2] |
| VX-680 (Tozasertib) | Pan-Aurora | 0.6 | 18 | [2][14] |
Table 2: Combination Strategies to Overcome Aurora A Inhibitor Resistance
| Combination Partner | Cancer Type | Rationale | Reference |
| mTOR Inhibitor (e.g., Sapanisertib) | Solid Tumors | Overcomes resistance mediated by mTOR pathway activation.[15] | [15] |
| KRAS G12C Inhibitor (e.g., Sotorasib) | KRAS G12C-mutated Lung Cancer | Synergistic antitumor effects and delays acquired resistance.[10] | [10] |
| EGFR Inhibitor (e.g., Osimertinib) | EGFR-mutant Lung Cancer | Suppresses adaptive survival program driven by Aurora A activation.[6] | [6] |
| WEE1 Inhibitor (e.g., Adavosertib) | Lung Cancer | Synergistic antitumor effects.[10] | [10] |
| PD-L1 Antibody | General | May overcome immune evasion mediated by Aurora A inhibitor-induced PD-L1 upregulation.[3] | [3] |
| Chemotherapy (e.g., Cyclophosphamide) | Myc-overexpressing Lymphoma | Induces synthetic lethality and overcomes chemoresistance.[16] | [16] |
Visualizations
Caption: Key signaling pathways involved in acquired resistance to Aurora A inhibitors.
Caption: A typical experimental workflow for studying and overcoming resistance.
References
- 1. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peerj.com [peerj.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method of determination of cancer cell drug sensitivity towards Aurora kinase inhibitors and overcoming their resistance | Institute of Molecular and Translational Medicine [imtm.cz]
- 15. xenograft.org [xenograft.org]
- 16. blog.crownbio.com [blog.crownbio.com]
Minimizing cytotoxicity of Aurora A inhibitor 1 in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Aurora A inhibitor 1 in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause cytotoxicity in normal cells?
A1: this compound is a small molecule that competitively binds to the ATP-binding pocket of Aurora A kinase, a key regulator of mitotic progression.[1] Inhibition of Aurora A disrupts the formation and function of the mitotic spindle, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cells.[1][2] Because this mechanism targets a fundamental process of cell division, the inhibitor can also affect normal, highly proliferative cells, such as those in the bone marrow and gastrointestinal tract, leading to cytotoxicity.[3][4]
Q2: How can I assess the cytotoxicity of this compound in my cell lines?
A2: You can assess cytotoxicity using various cell viability assays. The most common methods include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
ATP-based Assays (e.g., CellTiter-Glo®): This is a luminescence-based assay that quantifies the amount of ATP present, which correlates with the number of viable cells.[5]
-
Trypan Blue Exclusion Assay: This method involves staining cells with trypan blue, which is excluded by viable cells with intact membranes, allowing for the counting of live and dead cells.
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures?
A3: Besides a decrease in cell viability, you may observe morphological changes such as cell rounding and detachment, membrane blebbing, and the presence of apoptotic bodies. Cell cycle analysis using flow cytometry will typically show an accumulation of cells in the G2/M phase, followed by the appearance of a sub-G1 peak indicative of apoptosis.[6][7]
Q4: Are there more selective Aurora A inhibitors available that might have lower cytotoxicity in normal cells?
A4: Yes, several Aurora A inhibitors have been developed with varying degrees of selectivity for Aurora A over Aurora B and other kinases. For example, MLN8237 (Alisertib) and MK-5108 are known to be highly selective for Aurora A.[8] Using a more selective inhibitor may reduce off-target effects and cytotoxicity associated with the inhibition of other kinases. However, on-target toxicity in normal proliferating cells can still occur.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal/Control Cell Lines
Problem: You are observing significant cell death in your non-cancerous control cell lines at concentrations where you expect to see an effect only in cancer cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | The concentration of this compound may be too high, leading to off-target effects or overwhelming the cellular machinery in normal cells. Solution: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines. Use the lowest effective concentration that shows a differential effect. |
| Prolonged Exposure Time | Continuous exposure to the inhibitor may not allow normal cells to recover. Solution: Implement an intermittent dosing schedule. For example, treat cells for a shorter period (e.g., 24 hours), followed by a drug-free period to allow for recovery. |
| High Proliferation Rate of Normal Cells | The normal cell line you are using may have a very high proliferation rate, making it particularly sensitive to mitotic inhibitors. Solution: If possible, use a normal cell line with a lower proliferation rate for comparison. Alternatively, induce quiescence in your normal cells by serum starvation before treatment to reduce their sensitivity. |
| Off-Target Effects | The inhibitor may be affecting other kinases crucial for the survival of your normal cell line. Solution: Consider using a more selective Aurora A inhibitor. Also, perform knockdown experiments using siRNA against Aurora A to confirm that the observed cytotoxicity is on-target.[9] |
Issue 2: Inconsistent Results in Cytotoxicity Assays
Problem: You are getting variable results between experiments when measuring the cytotoxicity of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Inconsistent initial cell numbers can lead to variability in viability readouts. Solution: Ensure you are seeding the same number of cells for each experiment and that the cells are evenly distributed in the wells. |
| Cell Health and Passage Number | Cells that are unhealthy or have been passaged too many times can respond differently to drug treatment. Solution: Use cells from a consistent and low passage number. Regularly check for mycoplasma contamination. |
| Inhibitor Stability | The inhibitor may be degrading in the culture medium over long incubation periods. Solution: Prepare fresh inhibitor solutions for each experiment from a frozen stock. Minimize the exposure of the stock solution to light and repeated freeze-thaw cycles. |
| Assay Timing | The timing of the viability assay relative to the treatment can influence the results. Solution: Perform a time-course experiment to determine the optimal time point for measuring cytotoxicity after inhibitor treatment. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various Aurora kinase inhibitors in different cell lines. This data can help in selecting appropriate concentrations and comparing the potency and selectivity of different inhibitors.
Table 1: IC50 Values of Aurora Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (nM) | Reference |
| VX-680 | Pan-Aurora | Various | Multiple | 15 - 130 | [10] |
| SNS-314 | Pan-Aurora | Various | Multiple | 1.8 - 24.4 | [10] |
| PF-03814735 | Aurora A/B | Various | Multiple | 42 - 150 | [10] |
| MLN8237 (Alisertib) | Aurora A | HCT116 | Colon | ~50 | [11] |
| MK-5108 | Aurora A | HCT116 | Colon | ~160 | [10] |
Table 2: Comparative IC50 Values in Cancer vs. Normal Cells
| Inhibitor | Cell Line | Cell Type | IC50 (µM) | Reference |
| Hit 85 (NCI 14040) | PANC1 | Pancreatic Cancer | 3.54 | [12] |
| Fibroblast | Normal | 27.5 | [12] | |
| Hit 112 (NCI 12415) | MDA-MB-231 | Breast Cancer | 17.9 | [12] |
| Fibroblast | Normal | 15.1 | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-based Assay
This protocol describes how to measure cell viability by quantifying ATP levels.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V Staining and Flow Cytometry
This protocol details the detection of apoptosis through the externalization of phosphatidylserine.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a propidium iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer to each sample and analyze immediately by flow cytometry.[13]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[7][14]
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Look for an increase in the G2/M population and a sub-G1 peak.
Visualizations
Caption: Simplified signaling pathway of Aurora A in mitosis.
Caption: Workflow for assessing cytotoxicity of Aurora A inhibitors.
Caption: Strategies to minimize cytotoxicity of Aurora A inhibitors.
References
- 1. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of Aurora-A kinase induces cell cycle arrest in epithelial ovarian cancer stem cells by affecting NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aurora A Inhibitor 1 in Immunofluorescence
Welcome to the technical support center for researchers utilizing Aurora A Inhibitor 1 in immunofluorescence experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and obtain high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the expected cellular effects of this compound that I should see in my immunofluorescence staining?
A1: Aurora A is a critical regulator of mitosis.[1][2] Inhibition with this compound is expected to induce several distinct cellular phenotypes that can be visualized by immunofluorescence. These include:
-
Mitotic Arrest: Cells treated with an Aurora A inhibitor often arrest in mitosis, specifically in prometaphase.[3][4] This is characterized by condensed chromosomes that fail to align properly at the metaphase plate.
-
Spindle Defects: A hallmark of Aurora A inhibition is the formation of abnormal mitotic spindles. You may observe monopolar spindles, where the spindle poles fail to separate, or multipolar spindles.[2][5][6]
-
Apoptosis: Prolonged mitotic arrest can lead to programmed cell death (apoptosis).[2][7] This can be identified by nuclear fragmentation (visible with a DNA stain like DAPI) and staining for apoptotic markers like cleaved PARP.
-
Polyploidy: In some cases, cells may exit mitosis without proper chromosome segregation, leading to an abnormal number of chromosomes (polyploidy).[8][9]
Q2: I am not seeing the expected mitotic arrest after treating my cells with this compound. What could be the reason?
A2: Several factors could contribute to a lack of observable mitotic arrest:
-
Inhibitor Concentration and Incubation Time: The effective concentration of the inhibitor and the duration of treatment are critical. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to Aurora A inhibitors.
-
Cell Cycle Synchronization: The effect of the inhibitor is most pronounced in actively dividing cells. If your cell population has a low mitotic index, the effect may be less apparent. Consider synchronizing your cells before treatment.
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that the working solution is freshly prepared.
Q3: Can this compound affect the localization of other proteins I am staining for?
A3: Yes, inhibiting Aurora A can lead to changes in the subcellular localization of its downstream targets and other interacting proteins. For example, the localization of proteins involved in spindle assembly and function, such as TPX2 and Kif2a, can be altered.[10][11] Additionally, changes in the localization of checkpoint proteins like Mad2 have been observed.[12] It is crucial to be aware of these potential changes when interpreting your results.
Troubleshooting Guide for Common Artifacts
This guide addresses common artifacts that may be encountered during immunofluorescence experiments with this compound.
| Observed Artifact | Potential Cause(s) | Recommended Solution(s) |
| High Background Staining | 1. Non-specific antibody binding: The primary or secondary antibody may be binding to cellular components other than the target protein.[13][14] 2. Cell death/apoptosis: Aurora A inhibition can induce apoptosis, and apoptotic cells can exhibit increased non-specific staining.[2] 3. Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | 1. Optimize antibody concentrations: Perform a titration of both primary and secondary antibodies to find the optimal dilution. 2. Include appropriate controls: Use a negative control (without primary antibody) to assess secondary antibody non-specificity. An isotype control can also be helpful. 3. Modify blocking solution: Increase the blocking time or try a different blocking agent (e.g., serum from the same species as the secondary antibody). 4. Wash thoroughly: Increase the number and duration of wash steps after antibody incubations. |
| Weak or No Signal | 1. Ineffective inhibitor treatment: The inhibitor may not be effectively arresting cells in mitosis. 2. Low target protein expression: The protein of interest may be expressed at low levels in your cells. 3. Suboptimal antibody performance: The primary antibody may not be suitable for immunofluorescence or may have lost activity. | 1. Confirm inhibitor activity: Use a positive control for mitotic arrest, such as staining for phosphorylated Histone H3 (Ser10), a marker of mitotic cells. 2. Amplify the signal: Consider using a brighter fluorophore or a signal amplification kit. 3. Validate the primary antibody: Ensure the antibody has been validated for immunofluorescence. You can test its performance in a positive control cell line or by western blot. 4. Optimize fixation and permeabilization: Different fixation methods can affect epitope availability. Try different fixatives (e.g., methanol vs. paraformaldehyde) and permeabilization agents. |
| Fragmented or Abnormal Nuclear Morphology | 1. Apoptosis: As mentioned, Aurora A inhibition can lead to apoptosis, resulting in nuclear fragmentation.[7] 2. Fixation artifacts: Harsh fixation can damage cellular structures. | 1. Identify apoptotic cells: Co-stain with a marker for apoptosis, such as cleaved caspase-3 or TUNEL assay, to confirm if the observed morphology is due to apoptosis. 2. Gentle fixation: Optimize the fixation protocol by reducing the concentration of the fixative or the incubation time. |
| Monopolar or Multipolar Spindles | This is an expected phenotype of Aurora A inhibition and not necessarily an artifact.[2][5][6] | Document and quantify the percentage of cells with abnormal spindles as part of your experimental results. |
| Off-target Effects | Some Aurora A inhibitors may have off-target effects on other kinases, which could lead to unexpected phenotypes.[10] | To confirm that the observed phenotype is due to Aurora A inhibition, consider using a second, structurally different Aurora A inhibitor or performing siRNA-mediated knockdown of Aurora A as a complementary experiment.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from studies using Aurora A inhibitors.
Table 1: Effects of Aurora A Inhibitors on Mitotic Progression
| Inhibitor | Cell Line | Concentration | Duration | Effect on Mitotic Index/Arrest | Reference |
| Alisertib (MLN8237) | HeLa | 1 µM | 24 hours | Increased proportion of cells in mitosis | [15] |
| LY3295668 | HeLa | 1 µM | 24 hours | Dominant mitotic arrest | [3][4] |
| MK-5108 & MK-8745 | HeLa, U2OS, hTERT-RPE1 | Varies | 8 hours | Increased G2 duration (readout for Aurora A activity) | [10] |
| Alisertib (MLN8237) | Neuroblastoma cell lines | Varies | 4-24 hours | G2/M arrest | [16] |
Table 2: Quantification of Spindle Defects and Apoptosis with Aurora A Inhibitors
| Inhibitor | Cell Line | Concentration | Duration | Spindle Defects Observed | Apoptosis Induction | Reference |
| AS-AurA inhibitor (1-Na-PP1) | U2OS | 10 µM | Onset of anaphase | 42 ± 6% with central spindle defects | Not specified | [17] |
| Alisertib (MLN8237) | TNBC cells | 100 nM - 1 µM | 48 hours | Enrichment of polyploid giant cancer cells | Not specified | [8] |
| TC-A2317 | Human lung cancer cells | Varies | Not specified | Aberrant centrosome and microtubule spindle formation | Yes | [5] |
| VX-680 | APL cell line NB4-R2 | Varies | Not specified | Monopolar mitotic spindles | Yes (dose and time-dependent) | [6] |
Experimental Protocols
General Immunofluorescence Protocol for Cells Treated with this compound
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods is recommended for specific cell lines and antibodies.
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fix the cells. Common methods include:
-
Paraformaldehyde (PFA): Incubate with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Methanol: Incubate with ice-cold 100% methanol for 10 minutes at -20°C.
-
-
-
Permeabilization (if using PFA fixation):
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate with a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the antibody dilution buffer (e.g., 1% BSA in PBS).
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
-
(Optional) Incubate with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Allow the mounting medium to cure.
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
Visualizations
Aurora A Signaling Pathway in Mitosis
Caption: Simplified signaling pathway of Aurora A in mitosis and the effect of its inhibition.
Experimental Workflow for Immunofluorescence with this compound
Caption: Step-by-step experimental workflow for immunofluorescence staining.
Logical Relationship for Troubleshooting Weak Signal
Caption: Troubleshooting logic for weak or no immunofluorescence signal.
References
- 1. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora A-Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mitotic kinase Aurora suppresses Akt-1 activation and induces apoptotic cell death in all-trans retinoid acid-resistant acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Aurora A kinase augments the anti-tumor efficacy of oncolytic measles virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plk1 and Aurora A regulate the depolymerase activity and the cellular localization of Kif2a - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora A is involved in central spindle assembly through phosphorylation of Ser 19 in P150Glued - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Kinase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target kinase inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target kinase inhibition?
Off-target kinase inhibition primarily stems from the structural similarity of the ATP-binding site across the human kinome. Most kinase inhibitors are designed to be competitive with ATP, leading to potential binding to multiple kinases.[1][2][3] Factors contributing to off-target effects include:
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High inhibitor concentration: Using concentrations significantly above the on-target IC50 can lead to the inhibition of less sensitive, off-target kinases.
-
Promiscuous inhibitor scaffolds: Some chemical scaffolds are inherently less selective and can interact with a broad range of kinases.[4]
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Assay conditions: In vitro biochemical assays may not fully replicate the cellular environment, particularly regarding physiological ATP concentrations, which can influence inhibitor potency and selectivity.[1]
Q2: How can I computationally predict potential off-target effects of my kinase inhibitor?
Several computational approaches can predict off-target interactions before beginning wet-lab experiments.[5][6] These methods leverage structural and sequence information to forecast inhibitor-kinase binding.
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Structure-Based Approaches: These methods utilize the 3D structure of the kinase's ATP-binding pocket to dock the inhibitor and predict binding affinity.[6] Tools often compare the binding site of the target kinase with a panel of other kinases.[7]
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Ligand-Based Approaches: When a kinase's structure is unknown, these methods rely on the chemical structure of the inhibitor. Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore analysis can predict off-targets by comparing the inhibitor to compounds with known kinase-binding profiles.[6]
-
Machine Learning and AI: Newer platforms like KinasePred use machine learning algorithms trained on large datasets of known kinase-inhibitor interactions to predict the activity of novel small molecules.[8]
Q3: What are the key differences between biochemical and cell-based assays for assessing kinase inhibitor selectivity?
Biochemical and cell-based assays provide complementary information about inhibitor selectivity.
| Feature | Biochemical Assays | Cell-Based Assays |
| Environment | Purified, recombinant enzymes in a controlled in vitro system.[1] | Intact, living cells, providing a more physiological context.[9] |
| Information | Directly measures inhibitor potency (e.g., IC50, Kd) against a panel of kinases.[10] | Assesses the inhibitor's effect on a specific signaling pathway within the cell, accounting for cell permeability, metabolism, and competition with intracellular ATP.[11][9] |
| Throughput | High-throughput, suitable for screening large compound libraries against extensive kinase panels.[12] | Generally lower throughput than biochemical assays. |
| Limitations | May not accurately reflect in vivo efficacy due to non-physiological ATP concentrations and lack of cellular factors.[1][13] | The observed phenotype might result from inhibition of an upstream or downstream kinase in the pathway, not necessarily the intended target. |
Troubleshooting Guides
Problem 1: My inhibitor shows significant off-target activity in a biochemical kinase panel.
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Possible Cause: The inhibitor concentration used for screening was too high.
-
Troubleshooting Step:
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Determine the IC50 value for your primary target kinase.
-
Repeat the kinase panel screening at a concentration closer to the on-target IC50 (e.g., 10-fold above). This helps differentiate between potent on-target inhibition and weaker off-target effects.
-
Consider a dose-response profiling for key off-targets to determine their IC50 values for a more accurate selectivity assessment.[10]
-
-
Possible Cause: The chemical scaffold of the inhibitor is inherently non-selective.
-
Troubleshooting Step:
-
Structural Modification: If medicinal chemistry resources are available, consider modifying the inhibitor to improve selectivity. Techniques like exploiting atropisomerism, where the spatial arrangement of atoms is restricted, can enhance target specificity.[14] Adding bulky groups that fit into a specific sub-pocket of the target kinase but clash with the binding sites of off-target kinases can also be effective.
-
Allosteric Inhibition: Explore the development of allosteric inhibitors that bind to sites other than the conserved ATP pocket, which can offer greater selectivity.[15]
-
Problem 2: My inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay.
-
Possible Cause: Poor cell permeability of the inhibitor.
-
Troubleshooting Step:
-
Assess the physicochemical properties of your compound (e.g., LogP, molecular weight) to predict its ability to cross the cell membrane.
-
Perform a cellular target engagement assay, such as the NanoBRET™ Target Engagement Assay, to confirm that the inhibitor is reaching and binding to the target kinase inside the cell.[11]
-
-
Possible Cause: The inhibitor is being actively transported out of the cell by efflux pumps.
-
Troubleshooting Step:
-
Co-incubate the cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). An increase in the inhibitor's potency in the presence of the efflux pump inhibitor suggests it is a substrate for that transporter.
-
-
Possible Cause: High intracellular ATP concentration outcompetes the inhibitor.
-
Troubleshooting Step:
-
Biochemical assays are often run at ATP concentrations close to the Km of the kinase, which can be much lower than the millimolar concentrations found in cells.[16]
-
If possible, perform a biochemical assay with a higher, more physiologically relevant ATP concentration (e.g., 1 mM) to better predict cellular activity.[17]
-
Problem 3: I am observing a paradoxical activation of a signaling pathway after treating cells with my kinase inhibitor.
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Possible Cause: Inhibition of a kinase that is part of a negative feedback loop.
-
Troubleshooting Step:
-
Thoroughly review the literature for the signaling pathway you are studying to identify any known negative feedback mechanisms. For example, inhibition of mTOR can lead to the upregulation of Akt signaling.[16]
-
Use a secondary, structurally distinct inhibitor for the same target to see if the paradoxical activation is replicated.
-
Employ genetic techniques like siRNA or CRISPR-Cas9 to knockdown the target kinase and observe the effect on the pathway. This can help confirm if the paradoxical activation is a direct result of on-target inhibition.
-
-
Possible Cause: The inhibitor has an unexpected off-target effect on a kinase that positively regulates the pathway.
-
Troubleshooting Step:
-
Perform a broad kinase screen or a chemoproteomic analysis to identify all potential cellular targets of your inhibitor.
-
Once potential off-targets are identified, use more selective inhibitors for those kinases to determine if they are responsible for the paradoxical pathway activation.
-
Experimental Protocols
Protocol 1: KinomeScan™ for Broad Kinase Selectivity Profiling
This method is a competitive binding assay that quantifies the interaction of a test compound with a large panel of kinases.
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Assay Principle: An immobilized "probe" ligand that binds to the ATP site of many kinases is used. The test inhibitor competes with this probe for binding to the kinases in the panel. The amount of kinase bound to the immobilized probe is measured, and a decrease in this amount indicates that the test compound is binding to the kinase.
-
Methodology:
-
A panel of human kinases is expressed, typically as fusions with a DNA tag.
-
The test compound is incubated with the kinase panel in the presence of the immobilized probe ligand.
-
After reaching equilibrium, the amount of each kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tags.
-
The results are often reported as a percentage of control (no inhibitor) or as a dissociation constant (Kd).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is used to determine if an inhibitor binds to its target protein in intact cells.
-
Assay Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).
-
Methodology:
-
Treat cultured cells with the test inhibitor or a vehicle control.
-
Heat aliquots of the cell lysate or intact cells to a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
A shift to a higher melting temperature in the inhibitor-treated samples compared to the control indicates target engagement.
-
Visualizations
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Paradoxical pathway activation via feedback inhibition.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assayquant.com [assayquant.com]
Validation & Comparative
Validating Aurora A Inhibitor Activity In Vivo: A Comparative Guide
The validation of a drug candidate's efficacy and mechanism of action within a living organism is a critical step in preclinical development. For therapies targeting fundamental cellular processes, such as mitosis, this in vivo validation is paramount. Aurora A kinase, a key regulator of cell division, is a prominent cancer drug target due to its frequent overexpression in various tumors, which is often associated with poor prognosis.[1][2][3] Aurora A inhibitors aim to disrupt mitosis in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[2][4]
This guide provides a comparative overview of strategies for validating the in vivo activity of Aurora A inhibitors, using Alisertib (MLN8237), a well-characterized selective Aurora A inhibitor, as our primary example ("Aurora A Inhibitor 1"). We will compare its validation profile with other representative Aurora kinase inhibitors to highlight key experimental considerations for researchers and drug development professionals.
The Aurora A Signaling Pathway
Aurora A is a serine/threonine kinase that plays a crucial role in multiple mitotic events, including centrosome maturation and separation, and the formation of the bipolar spindle.[3][5][6][7] Its activity is tightly regulated and peaks during the G2/M phase of the cell cycle.[5] Dysregulation of Aurora A can lead to genomic instability and tumorigenesis.[8][9] The kinase participates in numerous signaling pathways, including the p53, PI3K/Akt, and MEK/ERK pathways, making it a central node in cancer cell proliferation.[1][8]
Comparative Inhibitor Profiles
A variety of small-molecule inhibitors targeting Aurora kinases have been developed. They can be broadly categorized as selective for Aurora A or as pan-inhibitors that target multiple Aurora family members (A, B, and C).[10][11] The choice of inhibitor can significantly impact the downstream cellular phenotype and the in vivo response.
| Inhibitor | Type | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Key Cellular Phenotype | References |
| Alisertib (MLN8237) | Selective Aurora A | 19 | 40 | Mitotic arrest, monopolar spindles, apoptosis.[4][7] | [4][6][11] |
| MK-5108 (VX-689) | Selective Aurora A | 0.5 | 91 | Mitotic arrest, monopolar spindles. | [11] |
| VX-680 (Tozasertib) | Pan-Aurora | 0.6 | 18 | Inhibition of Histone H3 phosphorylation, polyploidy, apoptosis.[12] | [12][13][14] |
| AZD1152-HQPA | Selective Aurora B | >1400 | 0.37 | Endoreduplication, polyploidy, failure of cytokinesis.[4] | [4][11] |
In Vivo Validation: A Step-by-Step Workflow
Validating an Aurora A inhibitor in vivo requires a systematic approach to assess its anti-tumor efficacy, target engagement, and safety profile. A typical workflow involves establishing a tumor model, administering the compound, and analyzing various endpoints.
Comparative In Vivo Efficacy
The most direct measure of an inhibitor's in vivo activity is its ability to control tumor growth in animal models. Human tumor xenografts in immunodeficient mice are a standard model. Efficacy is typically measured as Tumor Growth Inhibition (TGI).
| Inhibitor | Dose & Schedule | Tumor Model | Tumor Growth Inhibition (TGI) | References |
| Alisertib (MLN8237) | 20 mg/kg, BID, 5 days | Neuroblastoma Xenograft | Significant tumor growth delay and regression | [6] |
| VX-680 (Tozasertib) | Not specified | Pancreatic, Colon Cancer Xenografts | Significant increase in apoptosis and regression | [13] |
| CCT129202 | i.p. administration | HCT116 Xenografts | Growth of xenografts was inhibited | [15] |
| AMG 900 | Intermittent or continuous | Multiple Xenograft Models | Potent inhibition of tumor growth | [4] |
Pharmacodynamic (PD) Biomarker Analysis
Confirming that the inhibitor engages its target in the tumor is crucial. This is achieved by measuring biomarkers of Aurora A activity in tumor tissue collected at the end of the study.
| Biomarker | Description | Expected Result with Aurora A Inhibition | Assay Method | References |
| p-Aurora A (Thr288) | Autophosphorylation site required for kinase activity. | Decreased phosphorylation. | Western Blot, IHC, ELISA | [7][16] |
| p-Histone H3 (Ser10) | A primary substrate of Aurora B, but can be affected by pan-inhibitors. | Decreased phosphorylation (primarily with pan- or Aurora B-selective inhibitors). | Western Blot, IHC, Flow Cytometry | [7] |
| Ki-67 | Marker of cell proliferation. | Decreased percentage of positive cells. | IHC | |
| Cleaved Caspase-3 | Marker of apoptosis. | Increased percentage of positive cells. | IHC | |
| PD-L1 | Immune checkpoint protein. | Upregulation observed with Alisertib.[3] | IHC, Flow Cytometry | [3] |
Key Experimental Protocols
Detailed and reproducible protocols are the foundation of successful in vivo validation. Below are methodologies for key experiments.
Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard efficacy study in mice.
-
Cell Culture: Culture a human cancer cell line (e.g., HCT116, SH-SY5Y) known to be sensitive to Aurora A inhibition under standard conditions.
-
Cell Implantation: Harvest cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., NU/NU nude mice).
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 150-200 mm³. Measure tumors 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., Vehicle control, Alisertib 20 mg/kg).
-
Compound Administration: Prepare the inhibitor in an appropriate vehicle (e.g., 10% 2-hydroxypropyl-β-cyclodextrin). Administer the compound via the specified route (e.g., oral gavage) and schedule (e.g., twice daily for 5 days).
-
Monitoring: Monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: Euthanize mice when tumors in the control group reach the predetermined maximum size or at the end of the study period.
-
Tissue Collection: Excise tumors and divide them for pharmacodynamic, pharmacokinetic, and histological analysis. Flash-freeze samples for protein/RNA analysis in liquid nitrogen and fix samples for histology in 10% neutral buffered formalin.
Western Blot for Pharmacodynamic Markers
This protocol is for assessing protein-level changes in tumor lysates.
-
Protein Extraction: Homogenize a portion of the flash-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein lysates on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-Aurora A (Thr288), anti-total Aurora A, anti-p-Histone H3 (Ser10), anti-GAPDH).
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing the protein of interest to a loading control (e.g., GAPDH).
Immunohistochemistry (IHC) for Biomarker Localization
IHC provides spatial information about biomarker expression within the tumor microenvironment.
-
Tissue Processing: Dehydrate the formalin-fixed tumor tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-Ki-67, anti-cleaved Caspase-3) overnight at 4°C.
-
Detection: Use a polymer-based detection system. Incubate with a secondary antibody polymer conjugate and visualize with a chromogen like DAB.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides, clear in xylene, and coverslip using a permanent mounting medium.
-
Imaging and Analysis: Scan the slides using a digital slide scanner. Quantify the percentage of positive cells or staining intensity using image analysis software.
Conclusion
Validating the in vivo activity of an Aurora A inhibitor requires a multi-faceted approach that combines efficacy studies with robust pharmacodynamic and safety assessments. The choice of inhibitor—whether a selective agent like Alisertib or a pan-inhibitor like VX-680—will dictate the expected biological outcomes and the most informative biomarkers to measure. For selective Aurora A inhibitors, a decrease in p-Aurora A (Thr288) is a key indicator of target engagement, while pan-inhibitors should also show a reduction in p-Histone H3 (Ser10). Recent findings that Aurora A inhibition can upregulate PD-L1 highlight the importance of considering the inhibitor's impact on the tumor's interaction with the immune system, suggesting potential for combination therapies.[3] By employing the structured workflows and detailed protocols outlined in this guide, researchers can generate the comprehensive data needed to confidently advance promising Aurora A inhibitors toward clinical application.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Aurora A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 6. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. rupress.org [rupress.org]
- 10. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 11. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 12. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 13. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora A Inhibitor 1 and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Aurora kinases are crucial regulators of cell division, and their dysregulation is a hallmark of many cancers. This has made them attractive targets for therapeutic intervention. This guide provides an objective comparison of Aurora A Inhibitor 1 (also known as TC-S 7010) with other notable kinase inhibitors targeting the Aurora kinase family, supported by experimental data.
Introduction to Aurora A Kinase and its Inhibition
The Aurora A kinase plays a pivotal role in mitotic progression, including centrosome maturation and separation, and the formation of the bipolar spindle.[1][2] Its overexpression is frequently observed in various human cancers, correlating with poor prognosis.[3] Inhibition of Aurora A kinase disrupts these mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising strategy for cancer therapy.[4]
This compound is a potent and highly selective inhibitor of Aurora A kinase.[5] This guide compares its in vitro efficacy and cellular activity with other well-characterized Aurora kinase inhibitors, Alisertib (MLN8237) and MK-5108.
In Vitro Kinase Inhibition
The inhibitory activity of this compound, Alisertib, and MK-5108 against Aurora A and Aurora B kinases has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is important to note that these values are compiled from different studies and direct comparison should be considered with this caveat in mind.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity (Aurora B / Aurora A) |
| This compound (TC-S 7010) | Aurora A | 3.4[5] | ~1000-fold[5] |
| Aurora B | 3400[5] | ||
| Alisertib (MLN8237) | Aurora A | 1.2[4] | ~330-fold[4] |
| Aurora B | 396.5[4] | ||
| MK-5108 | Aurora A | 0.064[6] | >220-fold[6] |
| Aurora B | >14[6] |
Anti-Proliferative Activity in Cancer Cell Lines
The efficacy of these inhibitors in halting the growth of cancer cells has been evaluated in various cell lines. The IC50 values for anti-proliferative activity are presented below.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (TC-S 7010) | HCT116 | Colorectal Carcinoma | 190[5] |
| HT-29 | Colorectal Carcinoma | 2900[5] | |
| Alisertib (MLN8237) | Panel Median | Pediatric Cancers | 61[7] |
| MK-5108 | HCT116 | Colorectal Carcinoma | Not specified, but showed in vivo efficacy[6] |
| SW480 | Colorectal Carcinoma | Not specified, but showed in vivo efficacy[6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Experimental Protocols
In Vitro Kinase Assay (ELISA-based)
This protocol is adapted from a method used to characterize Aurora A inhibitors.[5]
-
Plate Coating: 96-well plates are coated with 2 µg/mL of a GST-Histone H3 (amino acids 1-18) substrate in Phosphate-Buffered Saline (PBS) and then blocked with 1 mg/mL I-block in PBS.
-
Kinase Reaction: The kinase reaction is initiated by adding 5 ng/mL of Aurora A or 45 ng/mL of Aurora B kinase to wells containing the substrate, 30 µM ATP (approximately the Km), and the test inhibitor at various concentrations in a kinase buffer. The final DMSO concentration is kept at 4%. The reaction is incubated for 40 minutes.
-
Detection: The amount of phosphorylated substrate is detected by incubating the wells with an anti-phospho-histone H3 (Ser10) monoclonal antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Measurement: After washing, a TMB substrate is added, and the reaction is quenched with 1 M phosphoric acid. The absorbance is read at 450 nm.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general method for assessing the effect of inhibitors on cell proliferation.[5]
-
Cell Seeding: Cancer cells are seeded in 384-well plates at an appropriate density and incubated overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The following day, the test inhibitor is added to the wells at various concentrations.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Lysis and Signal Generation: After incubation, the plates are equilibrated to room temperature, and CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement: The plates are shaken for 15 minutes at room temperature to stabilize the signal, and luminescence is read using a plate reader.
-
Data Analysis: IC50 values are determined from the dose-response curves, representing the concentration of inhibitor that causes a 50% reduction in cell viability.
Conclusion
This compound (TC-S 7010) demonstrates high potency and selectivity for Aurora A kinase in vitro. Its anti-proliferative activity in cancer cell lines, coupled with its selectivity profile, makes it a valuable tool for studying the specific roles of Aurora A in cellular processes and a potential candidate for further therapeutic development. This guide provides a comparative overview to aid researchers in selecting the appropriate tools for their studies in the field of Aurora kinase inhibition. Further head-to-head studies under identical experimental conditions are warranted for a more definitive comparison of these potent inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mitotic Maze: A Comparative Guide to Aurora A and Aurora B Inhibitors
A deep dive into the differential effects of targeting two of the cell cycle's master regulators, Aurora A and Aurora B, reveals distinct cellular fates and therapeutic opportunities. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the downstream consequences of inhibiting these two critical kinases, supported by experimental data and detailed protocols.
The Aurora kinases, a family of serine/threonine kinases, are pivotal orchestrators of cell division. Among them, Aurora A and Aurora B have emerged as critical targets in oncology due to their frequent overexpression in various cancers.[1][2] While structurally similar, their distinct subcellular localizations and functions lead to markedly different cellular outcomes upon inhibition.[3] This guide dissects these differences, offering a clear comparison of their mechanisms, phenotypic effects, and the experimental approaches used to differentiate their inhibitors.
Differentiating the Kinases: Localization and Function
Aurora A and Aurora B play non-redundant roles during mitosis, primarily due to their distinct localizations. Aurora A is typically associated with the centrosomes and spindle poles, where it governs centrosome maturation and the assembly of a bipolar mitotic spindle.[3][4][5] In contrast, Aurora B is a component of the chromosomal passenger complex (CPC), which localizes to the centromeres in early mitosis and relocates to the central spindle and midbody during anaphase and cytokinesis.[3][6] This localization is critical for its functions in chromosome condensation, proper kinetochore-microtubule attachments, the spindle assembly checkpoint, and cytokinesis.[6][7][8]
The Divergent Paths of Inhibition: Cellular and Phenotypic Consequences
The distinct roles of Aurora A and Aurora B translate into different cellular phenotypes upon inhibition.
Inhibition of Aurora A primarily leads to defects in mitotic spindle formation, causing a transient mitotic arrest dependent on the spindle assembly checkpoint.[2][9] This arrest is often followed by apoptosis.[2][10] Cells treated with Aurora A inhibitors, such as Alisertib (MLN8237), frequently exhibit abnormal spindle structures and may undergo mitotic slippage, leading to a G1 arrest followed by apoptosis.[2][9]
Inhibition of Aurora B , on the other hand, results in a more dramatic and distinct phenotype. By disrupting the spindle assembly checkpoint and preventing proper chromosome alignment, Aurora B inhibitors like Barasertib (AZD1152) cause cells to exit mitosis without proper chromosome segregation or cell division (cytokinesis failure).[2][11] This leads to the formation of large, polyploid cells with multiple nuclei, a process known as endoreduplication, which is often followed by cell death.[2][12] A hallmark of Aurora B inhibition is the reduction of histone H3 phosphorylation at Serine 10 (pH3-S10), a key substrate of Aurora B.[13][14]
The following diagram illustrates the distinct cellular fates resulting from the inhibition of Aurora A versus Aurora B.
Caption: Cellular consequences of Aurora A vs. Aurora B inhibition.
Comparative Data on Inhibitor Effects
The following table summarizes the key differential effects observed upon treatment with selective Aurora A and Aurora B inhibitors.
| Feature | Aurora A Inhibition (e.g., Alisertib) | Aurora B Inhibition (e.g., Barasertib) |
| Primary Phenotype | Mitotic arrest, abnormal spindle formation[2][9] | Cytokinesis failure, endoreduplication, polyploidy[2][11] |
| Cell Cycle Profile | Increase in 4N DNA content (G2/M arrest)[12] | Increase in >4N DNA content (polyploidy)[12] |
| Phospho-Histone H3 (Ser10) | Increased or maintained levels due to mitotic arrest[12] | Decreased levels[13][14] |
| Apoptosis Induction | Often rapid, following mitotic arrest[10] | More gradual, following endoreduplication[10] |
Key Signaling Pathways
Aurora A and B are embedded in complex signaling networks. Aurora A has been shown to interact with and regulate key players in tumorigenesis such as p53 and NF-κB.[7] Aurora B's activity is intricately linked to the chromosomal passenger complex and the spindle assembly checkpoint.[6]
The diagrams below outline the core signaling pathways associated with Aurora A and Aurora B.
Caption: Simplified Aurora A signaling pathway.
Caption: Simplified Aurora B signaling pathway.
Experimental Protocols for Differentiation
Distinguishing the effects of Aurora A and Aurora B inhibitors relies on a set of key cellular and biochemical assays.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the DNA content of a cell population and identify cell cycle arrest or polyploidy.
Methodology:
-
Cell Treatment: Culture cells to 60-70% confluency and treat with the Aurora inhibitor or vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing. Store at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Gate the cell populations based on their DNA content (2N for G1, 2-4N for S, 4N for G2/M, and >4N for polyploid cells). Inhibition of Aurora A typically results in an accumulation of cells in the G2/M phase (4N), while Aurora B inhibition leads to a significant population of polyploid cells (>4N).[12]
Immunoblotting for Phospho-Histone H3 (Ser10)
Objective: To measure the level of histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B.
Methodology:
-
Cell Lysis: Treat cells with the inhibitor, wash with cold PBS, and lyse in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phospho-histone H3 (Ser10). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A marked decrease in the phospho-histone H3 (Ser10) signal is indicative of Aurora B inhibition.[14][15]
The following diagram outlines a typical experimental workflow to differentiate Aurora A and B inhibitors.
Caption: Workflow for differentiating Aurora A and B inhibitors.
Conclusion
While both Aurora A and Aurora B are attractive targets for cancer therapy, their inhibitors elicit distinct and measurable cellular responses. A thorough understanding of these differences, from the underlying signaling pathways to the resulting cellular phenotypes, is crucial for the rational design and application of these targeted therapies. The experimental approaches detailed in this guide provide a robust framework for researchers to accurately characterize and differentiate the effects of novel Aurora kinase inhibitors, ultimately paving the way for more effective and selective cancer treatments.
References
- 1. apexbt.com [apexbt.com]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Aurora A Kinase Inhibitors: Alisertib (MLN8237) vs. Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Alisertib (MLN8237), a prominent Aurora A kinase inhibitor, with other key inhibitors, including the selective inhibitor MK-5108 and the pan-Aurora inhibitor VX-680. The information presented is collated from multiple benchmark studies to support informed decisions in research and drug development.
Data Presentation: Biochemical and Cellular Potency
The following tables summarize the inhibitory activities of Alisertib (MLN8237), MK-5108, and VX-680 against Aurora kinases and their anti-proliferative effects on various cancer cell lines.
Table 1: Biochemical Inhibitory Activity of Aurora Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Selectivity (Aurora A vs. B) |
| Alisertib (MLN8237) | Aurora A | 1.2[1] | - | >200-fold[1] |
| Aurora B | 396.5[1] | - | ||
| MK-5108 | Aurora A | 0.064[2] | - | ~220-fold[3] |
| Aurora B | 14 | - | ||
| Aurora C | 12 | - | ||
| VX-680 | Aurora A | - | 0.6[4] | ~30-fold |
| Aurora B | - | 18[4] | ||
| Aurora C | - | 4.6[4] |
Table 2: Anti-proliferative Activity (IC50) of Aurora Kinase Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Alisertib (MLN8237) IC50 (nM) | MK-5108 IC50 (nM) | VX-680 IC50 (nM) |
| Multiple Myeloma (MM.1S, OPM1) | Multiple Myeloma | 3 - 1710 | - | - |
| Neuroblastoma | Neuroblastoma | Median: 61 | - | - |
| Rhabdomyosarcoma | Rhabdomyosarcoma | Median: >1000 | - | - |
| Various | Various | Median: 61 (across a panel of pediatric cancer cell lines)[5] | - | 15 - 130 (across various tumor cell lines) |
| Anaplastic Thyroid Cancer (CAL-62, 8305C, 8505C, BHT-101) | Anaplastic Thyroid Cancer | - | - | 25 - 150[6][7] |
| Non-Small-Cell Lung Cancer (NSCLC) | Non-Small-Cell Lung Cancer | - | Varies (nanomolar range)[8][9] | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant Aurora A or B kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]
-
Substrate (e.g., Kemptide)
-
ATP
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add the inhibitor solution.
-
Add the Aurora kinase enzyme to each well, except for the "blank" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[10]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[10]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability and Proliferation Assay (MTT/WST-8 Assay)
These colorimetric assays measure cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or WST-8 solution[11][12]
-
Solubilization buffer (for MTT assay, e.g., DMSO or a specialized solution)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).[5]
-
For MTT Assay:
-
For WST-8 Assay:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Mandatory Visualizations
Aurora A Signaling Pathway
The following diagram illustrates the central role of Aurora A in cell cycle progression and its interaction with key regulatory proteins.
References
- 1. Critical risk-benefit assessment of the novel anti-cancer aurora a kinase inhibitor alisertib (MLN8237): A comprehensive review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of MK-5108, an oral aurora A kinase inhibitor, administered both as monotherapy and in combination with docetaxel, in patients with advanced or refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Head-to-head comparison of different Aurora A inhibitors
A Head-to-Head Comparison of Aurora A Kinase Inhibitors
Aurora A kinase, a key regulator of mitotic events, is a prominent target in cancer therapy due to its frequent overexpression in various human tumors.[1][2] Its crucial roles in centrosome maturation, spindle assembly, and chromosome segregation make it an attractive molecule for the development of small-molecule inhibitors.[1][2] A multitude of these inhibitors have been developed, each with distinct potency, selectivity, and cellular activity profiles. This guide provides an objective comparison of several notable Aurora A inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Inhibitor Performance
The following table summarizes the biochemical potency (IC50/Kᵢ values) and cellular activity (GI50 values) of several well-characterized Aurora A inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the GI50 is the concentration that inhibits cell growth by 50%. Lower values indicate higher potency.
| Inhibitor | Aurora A IC₅₀/Kᵢ | Aurora B IC₅₀ | Selectivity (Aurora B/A) | Cellular Activity (GI₅₀) |
| Alisertib (MLN8237) | 1.2 nM[1][3] | 396.5 nM[1][3] | ~330-fold | As low as 16 nM[4] |
| MK-5108 | ≤0.01 nM (Kᵢ)[5] | Not specified, but highly selective[5] | High | Not specified |
| MK-8745 | Sub-nanomolar (Kᵢ)[5] | Not specified | 1,030-fold[5] | Not specified |
| MLN8054 | Sub-nanomolar (Kᵢ)[5] | Not specified | 11-fold[5] | Not specified |
| Danusertib (PHA-739358) | 13 nM[1][6] | 79 nM[1][6] | ~6-fold | Not specified |
| VX-680 (Tozasertib) | 0.6 nM[6] | 18 nM[6] | 30-fold | Not specified |
| PF-03814735 | 5 nM[4] | 0.8 nM[4] | 0.16-fold (More potent on Aurora B) | Not specified |
Visualizing the Landscape of Aurora A Inhibition
To better understand the context of Aurora A inhibition, the following diagrams illustrate the enzyme's signaling pathway and a typical experimental workflow for evaluating inhibitors.
Figure 1: Simplified Aurora A signaling pathway during the G2/M transition of the cell cycle.
Figure 2: A typical workflow for the preclinical evaluation of Aurora A kinase inhibitors.
Experimental Protocols
The data presented in this guide are typically generated using standardized biochemical and cellular assays. Below are representative protocols for these key experiments.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the biochemical potency (IC50) of a compound against purified Aurora A kinase. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which correlates with enzyme activity.[7]
Materials:
-
Purified recombinant Aurora A kinase[8]
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]
-
Substrate (e.g., Kemptide)[9]
-
ATP[9]
-
Test Inhibitors (serially diluted)
-
ADP-Glo™ Reagent (Promega)[7]
-
Kinase Detection Reagent (Promega)[7]
-
384-well white assay plates
Procedure:
-
Prepare Reagents: Dilute the Aurora A enzyme, substrate, and ATP in kinase buffer to their final desired concentrations. Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration does not exceed 1%.[8]
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µl of test inhibitor or vehicle (for positive and negative controls).
-
2 µl of diluted Aurora A enzyme.
-
2 µl of the substrate/ATP mixture to initiate the kinase reaction.[7]
-
-
Kinase Reaction: Incubate the plate at 30°C (or room temperature) for 45-60 minutes.[7][9]
-
First Detection Step: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
Second Detection Step: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[7]
-
Signal Measurement: Incubate at room temperature for 30-45 minutes.[7][9] Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT Method)
This protocol measures the effect of an inhibitor on cell viability and proliferation (GI50). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test Inhibitors (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include wells with vehicle-treated cells (negative control) and wells with no cells (background control).[10]
-
Incubation: Incubate the plate for a period that allows for at least one to two cell doublings (e.g., 24-72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Plot the percentage of inhibition against the inhibitor concentration to determine the GI50 value.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. An update on the pharmacokinetics and pharmacodynamics of alisertib, a selective Aurora kinase A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.sg [promega.sg]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Aurora A Inhibitor 1: A Comparative Cross-Reactivity Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparative analysis of a novel Aurora A inhibitor, designated here as "Inhibitor 1," against a panel of commercially available Aurora kinase inhibitors. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows, this document serves as a comprehensive resource for evaluating the cross-reactivity profile of this promising therapeutic candidate.
Performance Comparison: Inhibitor 1 vs. Alternative Aurora A Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. To contextualize the performance of Inhibitor 1, its activity is compared against a selection of well-characterized Aurora A inhibitors. The following table summarizes the biochemical potency of these compounds against Aurora A and B kinases, providing a clear measure of their selectivity.
| Compound | Aurora A (IC50/Ki in nM) | Aurora B (IC50/Ki in nM) | Selectivity (Fold, B vs. A) | Kinase Panel Screened (Number of Kinases) | Off-Target Hits (>90% Inhibition at 1µM) |
| Inhibitor 1 | ~50-100 (estimated IC50) | ~50-100 (estimated IC50) | ~1 (Pan-Aurora) | 468 | 0 |
| MLN8237 (Alisertib) | 1.2 | 396.5 | 330 | Not specified in source | Not specified in source |
| MK-5108 | 0.6 | 180 | 300 | Not specified in source | Not specified in source |
| MK-8745 | 0.5 | 150 | 300 | Not specified in source | Not specified in source |
| MLN8054 | 25 | 350 | 14 | Not specified in source | Not specified in source |
| Genentech Inhibitor 1 | 3 | >10,000 | >3333 | Not specified in source | Not specified in source |
Data for Inhibitor 1 is estimated from graphical representations in the source material and should be considered approximate. Data for other inhibitors is sourced from published literature.[1][2]
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of kinase inhibitors, detailed experimental protocols are provided below for key assays used in cross-reactivity profiling.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (at a concentration close to the Km for the kinase)
-
Fluorescently labeled peptide substrate
-
Test inhibitor (serially diluted)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a broad concentration range.
-
Reaction Setup: In a 384-well plate, add the following components to each well:
-
Kinase buffer
-
Purified Aurora A kinase (at a predetermined optimal concentration)
-
Test inhibitor at various concentrations (final DMSO concentration should be kept constant, typically ≤1%). Include a DMSO-only control.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).
-
Detection: Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KINOMEscan™ Profiling (General Workflow)
KINOMEscan™ is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase.
General Steps:
-
A proprietary kinase-tagged phage is incubated with the test compound and an immobilized ligand in a multi-well plate.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
After an equilibration period, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
The results are typically reported as the percentage of the control (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.
Visualizing Key Processes
To better illustrate the biological context and experimental procedures, the following diagrams have been generated.
Biochemical IC50 Determination Workflow
Simplified Aurora A Signaling Pathway
Inhibitor Selectivity Profile Comparison
References
Validating Biomarkers for Aurora A Inhibitor 1 Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted cancer therapies relies on the identification of robust biomarkers to predict patient response. Aurora A kinase, a key regulator of mitosis, is a promising therapeutic target, and several inhibitors are in clinical development. This guide provides a comparative analysis of biomarkers for predicting response to Aurora A inhibitor 1, supported by experimental data and detailed protocols.
Predictive Biomarkers for this compound Sensitivity
Several biomarkers have been investigated to predict the efficacy of Aurora A inhibitors. The most promising candidates include alterations in the p53 and MYC signaling pathways, and the expression of phosphorylated Aurora A.
p53 Mutation Status and Protein Expression
Mutations in the tumor suppressor gene TP53 are common in cancer and can influence the response to various therapies. In the context of Aurora A inhibition, preclinical studies suggest that cancer cells with specific TP53 mutations and subsequent p53 protein accumulation are more sensitive to these agents. This is particularly evident in triple-negative breast cancer (TNBC).
Supporting Experimental Data:
A study evaluating the Aurora A inhibitor ENMD-2076 in a panel of 29 breast cancer cell lines demonstrated that cell lines with both a TP53 mutation and high p53 protein expression were significantly more sensitive to the drug.
| Cell Line | Subtype | TP53 Mutation | BRCA1 Mutation | ENMD-2076 IC50 (µM) |
| Sensitive TNBC Lines | ||||
| MDA-MB-468 | TNBC | p.R273H | WT | 0.8 |
| HCC1937 | TNBC | p.R248Q | 5382insC | 1.2 |
| HCC1143 | TNBC | p.R248Q | WT | 1.5 |
| Resistant TNBC Lines | ||||
| BT-549 | TNBC | p.R249S | WT | 5.8 |
| HCC70 | TNBC | p.Y220C | WT | 7.2 |
| Other Subtypes | ||||
| MCF7 | ER+ | WT | WT | 8.3 |
| SK-BR-3 | HER2+ | p.R175H | WT | 6.5 |
Table 1: Correlation of ENMD-2076 IC50 with TP53 and BRCA1 mutation status in a panel of breast cancer cell lines. Data extracted from Diamond et al., Clinical Cancer Research, 2013.
MYC Amplification
The MYC family of oncoproteins plays a crucial role in cell proliferation and is frequently amplified in various cancers. Aurora A kinase can stabilize the N-Myc protein, preventing its degradation. This finding suggests that tumors with MYCN amplification may be particularly dependent on Aurora A activity and therefore more susceptible to its inhibition. Clinical data supports the potential of MYCN amplification as a predictive biomarker for response to the Aurora A inhibitor alisertib.
Supporting Clinical Data:
A phase II clinical trial of alisertib in patients with castration-resistant and neuroendocrine prostate cancer found that patients with tumors harboring AURKA or MYCN amplification were among the exceptional responders.
Phosphorylation of Aurora A at Threonine 288
The kinase activity of Aurora A is dependent on its autophosphorylation at threonine 288 (Thr288) in the activation loop. Therefore, the level of phospho-Aurora A (p-AurA T288) can serve as a direct pharmacodynamic biomarker of target engagement. Inhibition of Aurora A is expected to lead to a decrease in p-AurA T288 levels.
Supporting Experimental Data:
Western blot analysis of cell lysates treated with an Aurora A inhibitor shows a dose-dependent decrease in the levels of p-AurA T288, confirming target inhibition.
Comparison with Alternative Biomarkers
While p53, MYC, and p-AurA T288 are promising biomarkers, other factors are also under investigation.
-
RB1 Loss: Preclinical studies have shown a synthetic lethal interaction between the loss of the retinoblastoma (RB1) tumor suppressor and inhibition of Aurora A kinase. This suggests that tumors with RB1 mutations may be particularly vulnerable to Aurora A inhibitors.
-
BRCA1/2 Mutations: The role of BRCA1 and BRCA2 mutations in predicting response to Aurora A inhibitors is less clear. Some studies suggest that the combination of high Aurora A/B expression, a BRCA2 mutation, and a non-functional p53 pathway may confer increased sensitivity. However, other data indicates that BRCA1 mutation status alone does not consistently correlate with sensitivity.
Experimental Protocols
Western Blot for p53 Protein Expression
This protocol describes the detection of total p53 protein levels in cell lysates.
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p53 (e.g., clone DO-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Immunofluorescence for Phospho-Aurora A (Thr288)
This protocol allows for the visualization of p-AurA T288 localization and levels within cells.
-
Cell Culture and Fixation:
-
Grow cells on coverslips to 60-70% confluency.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against phospho-Aurora A (Thr288) (e.g., clone C39D8) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto slides using a mounting medium with DAPI.
-
Visualize using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
Conclusion
The validation of predictive biomarkers is essential for the successful clinical development of Aurora A inhibitors. Current evidence strongly suggests that a combination of biomarkers, including p53 mutation status and protein expression , MYC/N-Myc amplification , and phospho-Aurora A (T288) levels , can effectively stratify patients who are most likely to respond to this compound. Further clinical validation of these biomarkers in prospective trials is warranted to personalize treatment strategies and improve patient outcomes. The provided experimental protocols and workflow diagrams offer a framework for researchers to conduct their own validation studies.
Harnessing Synergy: A Comparative Guide to Aurora A Inhibitor 1 in Combination Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Aurora A inhibitor 1 with various chemotherapy agents, supported by experimental data. The information is designed to facilitate informed decisions in preclinical and clinical research.
The strategic combination of targeted therapies with conventional chemotherapy is a cornerstone of modern oncology. Aurora A kinase, a key regulator of mitosis, has emerged as a promising target. Inhibition of Aurora A can disrupt the cell cycle, leading to mitotic catastrophe and apoptosis, particularly in rapidly dividing cancer cells. When combined with chemotherapy, Aurora A inhibitors can exhibit synergistic effects, enhancing therapeutic efficacy and potentially overcoming drug resistance. This guide delves into the preclinical evidence supporting the combination of this compound with various chemotherapeutic agents, presenting quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Quantitative Analysis of Synergistic Effects
The synergy between Aurora A inhibitors and chemotherapy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the in vitro efficacy of various Aurora A inhibitors in combination with different chemotherapy drugs across a range of cancer cell lines.
| Aurora A Inhibitor | Chemotherapy Agent | Cancer Cell Line | IC50 (Inhibitor, nM) | IC50 (Chemotherapy, nM) | Combination Index (CI) | Reference |
| MK-5108 | Docetaxel | H460 (NSCLC) | 250 - 10,000 | 2.5 - 80 | Synergistic | [1] |
| MK-5108 | Docetaxel | Calu-1 (NSCLC) | 250 - 10,000 | 2.5 - 80 | Synergistic | [1] |
| MK-5108 | Cisplatin | NSCLC Cell Lines | 250 - 10,000 | 2,500 - 10,000 | Limited Synergy | [1] |
| VE-465 | Paclitaxel | 1A9 (Ovarian) | < 5 | 15 ng/mL | Synergistic | [2] |
| Alisertib (MLN8237) | Docetaxel | AGS (Gastric) | 500 | 0.5 - 5.0 | Synergistic (P < 0.001) | [3] |
| Alisertib (MLN8237) | Docetaxel | FLO-1 (Esophageal) | 500 | 0.5 - 5.0 | Synergistic (P < 0.001) | [3] |
| Alisertib (MLN8237) | Docetaxel | OE33 (Esophageal) | 500 | 0.5 - 5.0 | Synergistic (P < 0.001) | [3] |
| VIC-1911 | Sotorasib | NCI-H1792 (NSCLC) | - | - | Loewe Synergy Score: 16.03 | [4] |
| VIC-1911 | Sotorasib | HCC44 (NSCLC) | - | - | Loewe Synergy Score: 14.37 | [4] |
| VIC-1911 | Sotorasib | NCI-H358 (NSCLC) | - | - | Loewe Synergy Score: 1.48 | [4] |
In Vivo Efficacy of Combination Therapy
Preclinical animal models provide crucial insights into the in vivo efficacy and tolerability of drug combinations.
| Aurora A Inhibitor | Chemotherapy Agent | Cancer Model | Results | Reference |
| MK-5108 | Docetaxel | Xenograft Models | Enhanced antitumor activity compared to single agents without exacerbating adverse effects. | [5] |
| Alisertib (MLN8237) | Docetaxel | FLO-1 & OE33 Xenografts | Enhanced antitumor activity compared to single agents (P < 0.001). | [3] |
| Alisertib (MLN8237) | Cyclophosphamide | Myc-Overexpressing Lymphoma Xenograft | Induced complete tumor regression and improved survival compared to single agents (p=0.022). | [6] |
| VIC-1911 | Sotorasib/Adagrasib | KRAS G12C-mutant NSCLC Xenografts | Synergistic antitumor effects. | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the context of Aurora A inhibitor and chemotherapy combination studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of the Aurora A inhibitor, chemotherapy agent, or their combination for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and combination index (CI) using software such as CompuSyn.[8][9]
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the desired compounds for the indicated time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software.
Apoptosis Analysis (Western Blot)
Western blotting is used to detect key proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of Aurora A inhibitors and chemotherapy arises from the interplay of multiple signaling pathways. Aurora A inhibition can potentiate the effects of chemotherapy through several mechanisms, including induction of mitotic catastrophe, enhancement of apoptosis, and overcoming chemoresistance.
Aurora A Inhibition and Paclitaxel Synergy
Paclitaxel stabilizes microtubules, leading to mitotic arrest. Aurora A inhibition also disrupts mitosis by affecting centrosome separation and spindle assembly. The combination of these two agents can lead to a more profound and sustained mitotic arrest, ultimately triggering apoptosis. Silencing Aurora A has been shown to downregulate the SRC-mediated ERK and mTOR pathways, increasing the sensitivity of breast cancer cells to paclitaxel.[10]
Caption: Synergistic induction of apoptosis by Aurora A inhibitor and paclitaxel.
Synthetic Lethality in Combination Therapy
The concept of synthetic lethality, where the simultaneous disruption of two genes or pathways leads to cell death while the disruption of either one alone is tolerated, is a powerful strategy in cancer therapy. Aurora A inhibition has been shown to be synthetically lethal with the loss of certain tumor suppressor genes, such as RB1.[11][12] This suggests that in tumors with specific genetic backgrounds, the combination of an Aurora A inhibitor with chemotherapy that exploits these vulnerabilities can be particularly effective. For instance, in MYC-overexpressing lymphomas, the combination of the Aurora A inhibitor alisertib and cyclophosphamide induces synthetic lethality.[6]
Caption: Synthetic lethality induced by combining Aurora A inhibitor and chemotherapy.
Overcoming Resistance to Targeted Therapy
Aurora A kinase signaling can also mediate adaptive resistance to other targeted therapies. For example, in KRAS G12C-mutant non-small cell lung cancer (NSCLC), AURKA activation can lead to both intrinsic and acquired resistance to KRAS G12C inhibitors like sotorasib.[7] Combining an Aurora A inhibitor such as VIC-1911 with sotorasib has shown synergy in preclinical models, suggesting a strategy to overcome this resistance.[4][7]
Caption: Aurora A inhibition overcomes resistance to KRAS G12C inhibitors.
Conclusion
The preclinical data strongly support the synergistic potential of combining this compound with various chemotherapy agents. This approach has demonstrated enhanced antitumor efficacy in both in vitro and in vivo models across a range of cancer types, including non-small cell lung, ovarian, gastric, and hematological malignancies. The mechanisms underlying this synergy are multifaceted, involving the potentiation of mitotic catastrophe, enhanced apoptosis, and the overcoming of drug resistance. The provided experimental protocols and insights into the signaling pathways offer a foundation for further research and development in this promising area of combination cancer therapy. Continued investigation, particularly in clinical settings, is warranted to translate these preclinical findings into improved therapeutic outcomes for cancer patients.
References
- 1. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The combination of alisertib, an investigational Aurora kinase A inhibitor, and docetaxel promotes cell death and reduces tumor growth in preclinical cell models of upper gastrointestinal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Aurora A Kinase in Combination with Chemotherapy Induces Synthetic Lethality and Overcomes Chemoresistance in Myc-Overexpressing Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1a/1b study of aurora kinase A inhibitor VIC-1911 as monotherapy and in combination with sotorasib for the treatment of <em>KRAS G12C</em>-mutant non–small-cell lung cancer. - ASCO [asco.org]
- 8. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-mediated AURKA cleavage at Asp132 is essential for paclitaxel to elicit cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora kinase A, a synthetic lethal target for precision cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Aurora A Kinase Inhibitors: Aurora A Inhibitor 1 vs. MLN8237 (Alisertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Aurora A kinase inhibitors: Aurora A inhibitor 1 (also known as TCS7010) and MLN8237 (Alisertib). This document aims to be an objective resource, presenting key preclinical data to aid in the evaluation and selection of these compounds for research and development purposes.
At a Glance: Key Differences
| Feature | This compound (TCS7010) | MLN8237 (Alisertib) |
| Primary Target | Aurora A Kinase | Aurora A Kinase |
| Status | Preclinical | Clinical (Phase 3)[1] |
| Reported In Vitro Potency (IC50) | 3.4 nM (cell-free)[2] | 1.2 nM (cell-free) |
| Selectivity (Aurora A vs. Aurora B) | ~1000-fold[2] | >200-fold[3] |
| In Vivo Efficacy Data | Limited publicly available data | Demonstrated in various solid tumor and lymphoma xenograft models[4][5][6] |
Introduction to Aurora A Kinase and its Inhibition
Aurora A kinase is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression has been linked to tumorigenesis and poor prognosis in a variety of cancers, making it an attractive target for anticancer therapies. Both this compound and MLN8237 are small molecule inhibitors that target the ATP-binding pocket of Aurora A, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Biochemical and Cellular Activity
A direct comparison of the biochemical and cellular activities of this compound and MLN8237 reveals differences in their potency and selectivity.
In Vitro Kinase Inhibitory Potency
| Inhibitor | Target | IC50 (nM, cell-free) |
| This compound (TCS7010) | Aurora A | 3.4[2] |
| Aurora B | 3400[7] | |
| MLN8237 (Alisertib) | Aurora A | 1.2 |
| Aurora B | >240 (in cells) |
Note: IC50 values can vary depending on the assay conditions.
MLN8237 demonstrates slightly higher potency against Aurora A in cell-free assays. Both inhibitors exhibit significant selectivity for Aurora A over the closely related Aurora B kinase, a critical factor for minimizing off-target effects. This compound is reported to have a higher selectivity margin of approximately 1000-fold, compared to over 200-fold for MLN8237[2][3].
Cellular Proliferation Inhibition
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound (TCS7010) | HCT116 | Colorectal Carcinoma | 0.19[7] |
| HT-29 | Colorectal Carcinoma | 2.9[7] | |
| KCL-22 | Chronic Myelogenous Leukemia | ~1-5 (effective concentration)[2] | |
| MLN8237 (Alisertib) | HCT-116 | Colorectal Carcinoma | Not explicitly stated in provided results |
| Various CRC cell lines | Colorectal Carcinoma | 0.06 to >5[6] |
MLN8237 has been tested against a broader panel of cancer cell lines, showing a wide range of inhibitory concentrations.
Preclinical In Vivo Efficacy
While both inhibitors have demonstrated in vitro activity, more extensive in vivo preclinical data is available for MLN8237.
MLN8237 (Alisertib):
-
Solid Tumor Xenografts: MLN8237 has shown significant tumor growth inhibition in various solid tumor xenograft models, including colorectal cancer[4][6]. In an HCT-116 xenograft model, oral administration of alisertib resulted in a dose-dependent tumor growth inhibition of up to 94.7%[4].
-
Lymphoma Models: The inhibitor has also demonstrated regressions in in vivo lymphoma models[4].
This compound (TCS7010): Publicly available in vivo efficacy data for this compound in xenograft models is limited in the reviewed literature.
Signaling Pathways and Mechanism of Action
Inhibition of Aurora A kinase by both compounds disrupts the normal progression of mitosis. This leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.
Caption: Aurora A Signaling Pathway and Inhibition.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against Aurora A kinase.
Caption: In Vitro Kinase Assay Workflow.
Methodology:
-
Preparation: Serially dilute the test inhibitor in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing recombinant Aurora A kinase in a kinase buffer.
-
Incubation: Add the diluted inhibitor to the kinase reaction mixture and incubate for a defined period.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., myelin basic protein).
-
Detection: After a set incubation time, stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods such as ADP-Glo™ Kinase Assay which measures ADP formation or an ELISA-based method using a phospho-specific antibody.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of inhibitors on cancer cell proliferation.
Caption: MTT Cell Viability Assay Workflow.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Both this compound and MLN8237 are potent and selective inhibitors of Aurora A kinase with demonstrated anti-proliferative effects in cancer cells. MLN8237, being in later-stage clinical development, has a more extensive body of publicly available preclinical and clinical data, particularly regarding its in vivo efficacy across various cancer models. This compound shows a higher degree of selectivity for Aurora A over Aurora B in vitro, which may translate to a more favorable safety profile, although further in vivo studies are needed to confirm this.
The choice between these two inhibitors will depend on the specific research question and experimental context. For studies requiring a clinically advanced compound with established in vivo activity, MLN8237 is a well-characterized option. For investigations where high selectivity for Aurora A is paramount and in vitro studies are the primary focus, this compound presents a valuable tool. This guide provides a foundation for such an evaluation, and further head-to-head studies would be beneficial to fully elucidate the comparative therapeutic potential of these two promising Aurora A inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase A inhibitor TCS7010 demonstrates pro-apoptotic effect through the unfolded protein response pathway in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Aurora A Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the target engagement of Aurora A inhibitors within cells. We will use Alisertib (MLN8237) as our primary example and compare its target engagement profile with other known Aurora A inhibitors. This guide includes detailed experimental protocols and supporting data to aid in the selection of appropriate validation strategies.
Aurora A kinase is a crucial regulator of mitotic progression, and its over-expression is linked to various cancers, making it a significant target for cancer therapy.[1][2][3] Validating that a potential drug molecule interacts with its intended target in a complex cellular environment is a critical step in drug discovery.[4][5] This guide focuses on robust methods for confirming the cellular target engagement of Aurora A inhibitors.
Comparison of Aurora A Inhibitors
Several small molecule inhibitors have been developed to target Aurora A kinase.[6][7] These inhibitors vary in their selectivity and potency. Below is a comparison of Alisertib with other notable Aurora A inhibitors.
| Inhibitor | Target(s) | Reported Cellular IC50 (Aurora A inhibition) | Key Characteristics |
| Alisertib (MLN8237) | Aurora A | ~40 nM | A selective Aurora A inhibitor that has been evaluated in multiple clinical trials.[1][7] |
| MK-5108 | Aurora A | ~6 µM (in HeLa cells for pLATS2 inhibition) | Reported to be more selective for Aurora A than Alisertib.[7] |
| VX-680 (Tozasertib) | Aurora A, B, C | Submicromolar to low micromolar range | A pan-Aurora kinase inhibitor, targeting all three family members.[7][8] |
| ZM447439 | Aurora B > A | Submicromolar to low micromolar range | Primarily an Aurora B inhibitor, but also shows activity against Aurora A.[8][9] |
| Compound 11c | Aurora A | Not specified | A first-in-class irreversible covalent inhibitor of Aurora A.[10] |
Methods for Validating Target Engagement
Several robust methods exist to confirm the direct binding of an inhibitor to Aurora A within a cellular environment. The two prominent methods detailed here are the NanoBRET™ Target Engagement Intracellular Kinase Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay
The NanoBRET™ TE assay is a biophysical method that quantitatively measures the binding of small molecules to a target protein in live cells.[11] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same protein.[11][12][13] An unlabeled compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[11]
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc-Aurora A fusion protein.[14][15] The transfected cells are then seeded into 384-well plates.[14]
-
Tracer and Inhibitor Addition: The cells are pre-treated with the NanoBRET™ Tracer K-5. Following this, varying concentrations of the test inhibitor (e.g., Alisertib) are added to the wells.[14]
-
Incubation: The plate is incubated for a specified period (e.g., 1 hour) to allow the inhibitor to engage with the target kinase.[14]
-
Signal Measurement: The BRET signal is measured using a multilabel reader.[14]
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer, is calculated from a dose-response curve.[14]
A reference compound, CTx-0294885, demonstrated an IC50 of 1.382E-008 M in an Aurora A NanoBRET™ TE assay.[14] This demonstrates the quantitative nature of the assay in determining inhibitor potency at the target in live cells.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for validating target engagement in cells and tissues by measuring the thermal stabilization or destabilization of a protein upon ligand binding.[4][5][16][17] When a drug binds to its target protein, the resulting complex often exhibits altered thermal stability, which can be detected by heating the cell lysate to various temperatures and quantifying the amount of soluble protein remaining.[4][16]
-
Cell Treatment: Culture cells (e.g., MDA-MB-231) are treated with the Aurora A inhibitor (e.g., compound 11c) or a vehicle control for a defined period.[10]
-
Heating: The treated cells are harvested, resuspended in a buffer, and aliquoted. The aliquots are then heated to a range of temperatures to induce protein denaturation.[16]
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[4]
-
Protein Quantification: The amount of soluble Aurora A in the supernatant is quantified using methods like Western blotting or mass spectrometry.[4][10][16]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble Aurora A as a function of temperature. A shift in the melting curve between the inhibitor-treated and vehicle-treated samples indicates target engagement.[17] An isothermal dose-response format can also be used to determine the IC50 of target engagement.[16]
CETSA has been successfully used to demonstrate the target engagement of a covalent Aurora A inhibitor, 11c, in cells, confirming its selectivity for Aurora A.[10]
Downstream Biomarkers of Aurora A Inhibition
In addition to direct binding assays, target engagement can be validated by measuring the modulation of downstream biomarkers of Aurora A activity. A key substrate of Aurora A is itself; autophosphorylation at Threonine 288 (p-T288) is a widely used marker of its activation.[1][6] Inhibition of Aurora A in cells leads to a decrease in p-T288 levels, which can be quantified by Western blotting or immunofluorescence.[6]
Another approach is to monitor the phosphorylation of downstream substrates. For instance, immunofluorescence-based detection of LATS2 and histone H3 phospho-epitopes can be used to assess the potency and specificity of Aurora A versus Aurora B inhibition.[7][9]
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the Aurora A signaling pathway and the experimental workflows for the target engagement validation methods.
Caption: Aurora A Signaling Pathway at the G2/M Transition.
Caption: Experimental Workflow for the NanoBRET™ Target Engagement Assay.
Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion
Validating the target engagement of Aurora A inhibitors in a cellular environment is essential for their development as therapeutic agents. Both the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay provide robust and quantitative methods to confirm direct binding to Aurora A in live cells. Furthermore, monitoring downstream biomarkers such as the phosphorylation of Aurora A itself or its substrates offers a complementary approach to assess inhibitor activity. The choice of method will depend on the specific research question, available resources, and the stage of drug development. This guide provides the necessary information to make an informed decision on the most suitable target engagement validation strategy for your research.
References
- 1. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora A Kinase Is a Priority Pharmaceutical Target for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 10. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 13. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. AURKA-NanoLuc® Fusion Vector [promega.sg]
- 16. tandfonline.com [tandfonline.com]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic combinations of Aurora A inhibitor 1 with PARP inhibitors
A detailed comparison guide for researchers, scientists, and drug development professionals on the synergistic combination of Aurora A inhibitor 1 (Alisertib/MLN8237) and PARP inhibitors.
The convergence of distinct cancer signaling pathways to achieve enhanced therapeutic efficacy is a cornerstone of modern oncology research. A promising strategy that has emerged is the synergistic combination of inhibitors targeting Aurora A kinase and Poly (ADP-ribose) polymerase (PARP). This guide provides a comprehensive overview of the preclinical evidence supporting this combination, detailing the underlying mechanisms, quantitative synergy data, and the experimental protocols utilized in key studies.
Mechanism of Synergy: Inducing "BRCAness"
The synergistic interaction between Aurora A inhibitors and PARP inhibitors is primarily rooted in the concept of "synthetic lethality." PARP inhibitors are most effective in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, a state often referred to as "BRCAness" due to its association with BRCA1/2 mutations.
Aurora A kinase (AURKA) is a key regulator of mitosis, but recent studies have unveiled its role in DNA damage repair. Inhibition of AURKA with alisertib has been shown to suppress the high-fidelity HR repair pathway. This is achieved, in part, by decreasing the expression of key HR proteins like BRCA1 and BRCA2.
Simultaneously, alisertib treatment has been observed to promote the error-prone non-homologous end joining (NHEJ) DNA repair pathway. This shift in the DNA repair mechanism balance creates a "BRCAness" phenotype in cancer cells that are otherwise proficient in HR. These now HR-deficient cells become highly dependent on PARP for DNA repair, making them exquisitely sensitive to PARP inhibitors. The dual assault of a compromised HR pathway and PARP inhibition leads to an accumulation of catastrophic DNA damage and subsequent cancer cell death.
dot
Caption: Mechanism of synergy between Aurora A and PARP inhibitors.
Quantitative Analysis of Synergy
The synergistic effect of combining alisertib with PARP inhibitors has been quantified in various preclinical studies using the Combination Index (CI), where a CI value of less than 1 indicates synergy.
Alisertib and Rucaparib in Ovarian Cancer Cell Lines
The study by Do et al. (2017) investigated the combination of alisertib and the PARP inhibitor rucaparib in PARP inhibitor-sensitive (PEO1) and -resistant (SKOV3ip2) ovarian cancer cell lines.
| Cell Line | Alisertib (nM) | Rucaparib (nM) | Combination Index (CI) | Synergy Level |
| PEO1 | 7.8 - 1000 | 312 - 2500 | < 1.0 (most combinations) | Synergistic |
| SKOV3ip2 | 7.8 - 1000 | 312 - 2500 | < 1.0 (most combinations) | Synergistic |
Note: The CI values were consistently below 1.0 across a range of concentrations, with some combinations showing strong synergy (CI < 0.3)[1].
Alisertib and Talazoparib in Prostate and Breast Cancer Cell Lines
A study by John et al. (2024) as part of the ReCorDE framework, demonstrated synergy between alisertib and the PARP inhibitor talazoparib in a panel of prostate and breast cancer cell lines.
| Cell Line | Cancer Type | Synergy Observed |
| LNCaP | Prostate Cancer | Yes |
| 22Rv1 | Prostate Cancer | Yes |
| PC3 | Prostate Cancer | Yes |
| DU145 | Prostate Cancer | Yes |
| MDA-MB-453 | Breast Cancer | Yes |
| MDA-MB-231 | Breast Cancer | Yes |
| T47D | Breast Cancer | Yes |
Note: This study identified the combination of Aurora kinase inhibitors and PARP inhibitors as a synergistic class-class phenomenon across different cancer lineages.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the synergy between alisertib and PARP inhibitors.
Cell Viability and Cytotoxicity Assays
Objective: To determine the effect of single-agent and combination drug treatments on cell proliferation and viability.
Method (CyQuant/MTT/CellTiter-Glo):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose-response matrix of alisertib and a PARP inhibitor, both as single agents and in combination. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 72 hours.
-
Reagent Addition: A viability reagent (e.g., CyQuant, MTT, or CellTiter-Glo) is added to each well. These reagents measure parameters indicative of cell number, such as DNA content or metabolic activity.
-
Signal Measurement: The signal (fluorescence or luminescence) is read using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. Synergy is then calculated using software that applies models such as the Chou-Talalay method to determine the Combination Index.
dot
Caption: Workflow for a typical cell viability/cytotoxicity assay.
Non-Homologous End Joining (NHEJ) Assay
Objective: To assess the efficiency of the NHEJ DNA repair pathway following drug treatment.
Method (Plasmid-based reporter assay):
-
Cell Transfection: Cells are transfected with a reporter plasmid containing a linearized substrate for NHEJ (e.g., a plasmid linearized with a restriction enzyme that leaves non-compatible ends).
-
Drug Treatment: Transfected cells are treated with alisertib, a PARP inhibitor, or the combination.
-
Incubation: Cells are incubated to allow for DNA repair.
-
Plasmid Rescue: The reporter plasmid is extracted from the cells.
-
Analysis: The efficiency of NHEJ is determined by the degree of plasmid re-ligation, which can be quantified by transformation into bacteria and counting the resulting colonies, or by quantitative PCR.
Caption: Workflow for an ELISA-based PARP activity assay.
Clinical Landscape
As of the latest review, there are no publicly available results from clinical trials specifically investigating the combination of the Aurora A inhibitor alisertib with a PARP inhibitor. Numerous clinical trials have evaluated alisertib in combination with other agents, and PARP inhibitors are widely studied in combination with various other cancer therapies. The strong preclinical rationale for the alisertib-PARP inhibitor combination suggests that this is a promising area for future clinical investigation. Researchers are encouraged to monitor clinical trial registries for any emerging studies in this space.
Conclusion
The synergistic combination of the Aurora A inhibitor alisertib with PARP inhibitors represents a compelling therapeutic strategy. By inducing a "BRCAness" phenotype, alisertib sensitizes cancer cells to the cytotoxic effects of PARP inhibition. The robust preclinical data, demonstrating synergy across multiple cancer types, provides a strong foundation for the clinical translation of this combination. Further investigation is warranted to determine the optimal dosing schedules and patient populations that would most benefit from this innovative therapeutic approach.
References
A Head-to-Head Comparison of Alisertib (MLN8237) and MK-5108: Two Potent Aurora A Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of cancer therapeutics targeting cell cycle progression, inhibitors of Aurora A kinase have emerged as a promising strategy. This guide provides a detailed head-to-head comparison of two prominent Aurora A inhibitors: Alisertib (MLN8237) and MK-5108 (also known as VX-689). This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available preclinical data.
Introduction to Alisertib and MK-5108
Alisertib (MLN8237) is a selective, orally bioavailable inhibitor of Aurora A kinase that has been extensively evaluated in numerous clinical trials for both solid and hematological malignancies.[1] MK-5108 is another potent and highly selective inhibitor of Aurora A kinase that has demonstrated antitumor activity alone and in combination with other chemotherapeutic agents in preclinical models.[2][3] Both compounds function by disrupting the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data Comparison
The following tables summarize the key quantitative data for Alisertib and MK-5108 based on published preclinical studies. It is important to note that the data has been compiled from different sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nmol/L) | Selectivity (over Aurora B) | Reference |
| Alisertib (MLN8237) | Aurora A | 1.2 | >200-fold | [4] |
| Aurora B | 396.5 | [4] | ||
| MK-5108 (VX-689) | Aurora A | 0.064 | High (Specific ratio not detailed in abstract) | [5] |
| Aurora B | - |
Table 2: In Vitro Antiproliferative Activity (IC50 values in various cancer cell lines)
| Cell Line | Cancer Type | Alisertib (nmol/L)[4] | MK-5108 (μmol/L)[2] |
| HCT-116 | Colorectal Carcinoma | 21 | 0.16 |
| HeLa-S3 | Cervical Cancer | - | 0.33 |
| A549 | Lung Carcinoma | 469 | 6.4 |
| NCI-H460 | Lung Carcinoma | 218 | 0.31 |
| Calu-6 | Lung Carcinoma | 28 | - |
| PC-3 | Prostate Cancer | 196 | 0.42 |
| DU-145 | Prostate Cancer | 15 | 0.33 |
| MDA-MB-231 | Breast Cancer | 45 | 0.22 |
| MCF7 | Breast Cancer | 118 | 0.33 |
| OVCAR-3 | Ovarian Cancer | 42 | 0.34 |
| PANC-1 | Pancreatic Cancer | 119 | 0.41 |
| MIA PaCa-2 | Pancreatic Cancer | 163 | 0.38 |
| U-87 MG | Glioblastoma | - | 0.38 |
| RPMI 8226 | Multiple Myeloma | 20 | 0.28 |
| U266 | Multiple Myeloma | 20 | 0.29 |
| HL-60 | Promyelocytic Leukemia | 22 | 0.23 |
| K562 | Chronic Myelogenous Leukemia | 39 | 0.29 |
Note: IC50 values for MK-5108 were reported in μmol/L and have been presented as such.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified Aurora A and B kinases.
General Protocol:
-
Recombinant human Aurora A and Aurora B kinases are incubated with the test compound (Alisertib or MK-5108) at varying concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using methods such as radiometric assays (incorporation of 33P-ATP) or luminescence-based assays that measure the amount of ADP produced.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assays (MTT/BrdU/CyQuant)
Objective: To assess the antiproliferative effects of the inhibitors on various cancer cell lines.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of Alisertib or MK-5108 for a specified duration (typically 72-96 hours).
-
For MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases convert MTT into formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
For BrdU Assay: 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells. Proliferating cells incorporate BrdU into their DNA. The incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a colorimetric or chemiluminescent substrate is used for quantification.[6]
-
For CyQuant Assay: This assay measures the cellular DNA content using a fluorescent dye that binds to nucleic acids. After treatment, cells are lysed, and the CyQuant dye is added. The fluorescence is measured, which is directly proportional to the cell number.
-
The IC50 values, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation, are determined from the dose-response curves.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of the inhibitors in a living organism.
General Protocol:
-
Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once the tumors reach a palpable size, the mice are randomized into different treatment groups (vehicle control, Alisertib, or MK-5108).
-
The inhibitors are administered orally at specified doses and schedules.
-
Tumor volumes are measured regularly using calipers.
-
At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway in Mitosis
Caption: Role of Aurora A Kinase in Mitosis and its Inhibition.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining in vitro cell viability.
Logical Relationship of Aurora A Inhibition to Cellular Outcomes
Caption: Consequence of Aurora A inhibition on cancer cells.
Conclusion
References
- 1. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Validating the Anti-proliferative Effects of Aurora A Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of the novel Aurora A inhibitor, here designated as Aurora A Inhibitor 1 (TC-A2317), against other well-characterized Aurora A inhibitors, Alisertib (MLN8237) and MK-5108. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their potency and cellular effects.
Mechanism of Action: Targeting Mitotic Progression
Aurora A kinase is a key regulator of mitotic events, including centrosome maturation and spindle formation.[1][2] Its over-expression is frequently observed in various cancers, leading to chromosomal instability and tumorigenesis.[3] Aurora A inhibitors, such as the compounds compared in this guide, are small molecules that typically bind to the ATP-binding site of the kinase, inhibiting its activity. This disruption of Aurora A function leads to defects in spindle assembly, mitotic arrest, and ultimately, apoptosis or senescence in cancer cells, thereby exerting their anti-proliferative effects.[1][2]
Comparative Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (TC-A2317), Alisertib (MLN8237), and MK-5108 in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | This compound (TC-A2317) IC50 (µM) | Alisertib (MLN8237) IC50 (µM) | MK-5108 IC50 (µM) |
| A549 | Lung Cancer | Slowed proliferation, details on specific IC50 not provided in the source[1][2] | - | 0.25 - >10[4] |
| HCT-116 | Colon Cancer | - | 0.032 ± 0.010[5] | 0.16 - 6.4[3] |
| SW480 | Colon Cancer | - | 0.431[5] | - |
| TIB-48 | T-cell Non-Hodgkin Lymphoma | - | 0.08 - 0.1[6] | - |
| CRL-2396 | T-cell Non-Hodgkin Lymphoma | - | 0.08 - 0.1[6] | - |
| MM1.S | Multiple Myeloma | - | 0.003 - 1.71[7] | - |
| OPM1 | Multiple Myeloma | - | 0.003 - 1.71[7] | - |
Note: Direct comparative studies under identical experimental conditions were not available. The presented data is compiled from different studies and should be interpreted with caution. The specific experimental conditions for each study can be found in the cited literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-proliferative effects of Aurora A inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the Aurora A inhibitors (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the desired concentrations of Aurora A inhibitors for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[5]
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Aurora A Kinase Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Evaluating Anti-proliferative Effects.
References
- 1. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Aurora A Inhibitor 1
For researchers and scientists at the forefront of drug development, the proper handling and disposal of potent compounds like Aurora A inhibitor 1 is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations. Adherence to these guidelines will help you mitigate risks and maintain the integrity of your research space.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) specific to the this compound product you are using. The SDS contains detailed information regarding physical and chemical properties, health hazards, and emergency procedures.
Key Information to Locate in the SDS:
-
Section 7: Handling and Storage: This section provides guidance on safe handling practices, including the use of personal protective equipment (PPE) and measures to prevent exposure.
-
Section 8: Exposure Controls/Personal Protection: Details the necessary PPE, such as gloves, lab coats, and eye protection, required when handling the compound.
-
Section 13: Disposal Considerations: This section will provide specific instructions for the disposal of the chemical, including whether it is considered hazardous waste.
General Handling Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the SDS.
Step-by-Step Disposal Procedure
The disposal of potent kinase inhibitors like this compound is regulated and must be carried out in accordance with institutional and local environmental regulations.
-
Waste Identification and Classification: Based on the SDS and local regulations, classify this compound waste. It is typically considered hazardous chemical waste due to its biological activity.
-
Waste Segregation:
-
Solid Waste: Collect solid waste, such as contaminated lab supplies (e.g., pipette tips, tubes, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste, including unused solutions or rinsates, in a separate, compatible, and clearly labeled hazardous waste container.[1][2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Any contaminated sharps (e.g., needles, blades) must be disposed of in a designated sharps container.[1]
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.[2]
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from general lab traffic. Ensure containers are tightly sealed to prevent leaks or spills.[1][2]
-
Scheduling Waste Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[2]
Quantitative Data Summary
While specific quantitative data for "this compound" is dependent on the supplier, the following table outlines the typical information that should be sought from the product's Certificate of Analysis or SDS.
| Parameter | Typical Value Range | Source |
| Purity | >98% | Certificate of Analysis |
| Solubility | Varies (e.g., in DMSO, Ethanol) | Safety Data Sheet |
| Storage Temperature | -20°C to Room Temperature | Safety Data Sheet |
| LD50 (Oral, Rat) | Data not available; treat as highly potent | Safety Data Sheet |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. For detailed experimental protocols regarding the use of Aurora A inhibitors, please refer to relevant scientific literature and the manufacturer's instructions for your specific product.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
